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Core Science & Biosynthesis

Foundational

Introduction: Navigating the Chemistry of a Versatile Precursor

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylamino)-5-nitrobenzoic Acid and its Methyl Ester In the landscape of pharmaceutical and chemical synthesis, the N-methylated anthranilic acid scaff...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylamino)-5-nitrobenzoic Acid and its Methyl Ester

In the landscape of pharmaceutical and chemical synthesis, the N-methylated anthranilic acid scaffold is a cornerstone for building complex heterocyclic systems. The compound family of 2-(methylamino)-5-nitrobenzoate serves as a critical intermediate, particularly noted as a precursor for the synthesis of benzodiazepine derivatives, a class of compounds with a wide range of biological activities.[1][2] This guide provides an in-depth exploration of the physicochemical properties, synthesis, and analytical characterization of the parent carboxylic acid, 2-(Methylamino)-5-nitrobenzoic acid , and its common derivative, Methyl 2-(methylamino)-5-nitrobenzoate .

Understanding these core properties is paramount for researchers and drug development professionals to effectively utilize these molecules in synthetic pathways, control reaction kinetics, develop robust analytical methods, and ensure the quality and purity of resulting compounds. This document is structured to provide both foundational data and the causal insights behind experimental methodologies, empowering scientists to apply this knowledge in a practical laboratory setting.

Part 1: 2-(Methylamino)-5-nitrobenzoic acid

This section focuses on the parent carboxylic acid, the foundational molecule from which various esters and other derivatives are synthesized.

Chemical Identity and Core Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. The presence of a carboxylic acid group, an aromatic amine, and a strong electron-withdrawing nitro group defines the unique properties of this compound.

PropertyValueSource
IUPAC Name 2-(methylamino)-5-nitrobenzoic acidPubChem[3]
Synonyms 5-nitro-N-methyl-anthranilic acidPubChem[3]
CAS Number 3484-33-1PubChem[3]
Molecular Formula C₈H₈N₂O₄PubChem[3]
Molecular Weight 196.16 g/mol PubChem[3]
Physical Form SolidSigma-Aldrich
Solubility (pH 7.4) 26.7 µg/mLPubChem[3]
XLogP3 1.9PubChem[3]
Topological Polar Surface Area 95.2 ŲPubChem[3]
Hydrogen Bond Donors 2PubChem[3]
Hydrogen Bond Acceptors 5PubChem[3]
Deeper Dive into Physicochemical Characteristics

Molecular Structure and Crystallography: Single-crystal X-ray diffraction studies reveal that 2-(methylamino)-5-nitrobenzoic acid is an almost planar molecule.[1][2] This planarity is a consequence of the sp² hybridization of the benzene ring atoms. A key structural feature is an intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen of the carboxylic acid, which forms a stable six-membered ring structure known as an S(6) ring motif.[1][2] In the crystalline state, molecules form inversion dimers through intermolecular hydrogen bonds between the carboxylic acid groups (O-H···O). These dimers are further linked into infinite sheets by N-H···O hydrogen bonds, creating a stable, well-ordered crystal lattice.[1][2]

Solubility and Acidity: As a carboxylic acid, its solubility is pH-dependent. The experimental solubility in a neutral buffer (pH 7.4) is low (26.7 µg/mL), which is expected for a molecule with a significant nonpolar aromatic core.[3] In aqueous solutions, carboxylic acids can dissociate to yield a carboxylate anion and a proton, leading to a pH below 7.0.[4] Consequently, 2-(methylamino)-5-nitrobenzoic acid will exhibit increased solubility in alkaline aqueous solutions due to the formation of the more soluble carboxylate salt.[4] The presence of the electron-withdrawing nitro group is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to unsubstituted benzoic acid.

Synthesis Protocol: Nitration of N-Methylanthranilic Acid

The synthesis of 2-(methylamino)-5-nitrobenzoic acid is typically achieved through the electrophilic nitration of N-methylanthranilic acid. The choice of a nitrating mixture (sulfuric and nitric acid) and controlled temperature is critical to favor the formation of the desired 5-nitro isomer and minimize side reactions.

Experimental Workflow:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, concentrated sulfuric acid (H₂SO₄) is carefully added to concentrated nitric acid (HNO₃). This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile.

  • Dissolution of Starting Material: N-methylanthranilic acid is dissolved in a suitable solvent like ethyl acetate.

  • Nitration Reaction: The solution of N-methylanthranilic acid is added dropwise to the chilled nitrating mixture with constant stirring. Maintaining a low temperature is crucial to control the reaction rate and prevent over-nitration or degradation.

  • Reaction Completion: The mixture is stirred in the ice bath for a period (e.g., 30 minutes) and then refluxed for several hours to ensure the reaction goes to completion.[1]

  • Work-up and Extraction: The reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined.

  • Isolation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.[1]

  • Purification: The product can be purified by recrystallization to afford purple needles of 2-(methylamino)-5-nitrobenzoic acid.[1]

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents H₂SO₄ + HNO₃ mix Combine & Stir (Ice Bath) reagents->mix start_material N-Methylanthranilic Acid in Ethyl Acetate start_material->mix reflux Reflux (3 hrs) mix->reflux neutralize Neutralize & Extract reflux->neutralize dry Dry & Concentrate neutralize->dry purify Recrystallize dry->purify product Pure Product purify->product

Caption: Synthesis workflow for 2-(methylamino)-5-nitrobenzoic acid.

Analytical Characterization

A multi-technique approach is required for the unambiguous identification and purity assessment of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the standard for assessing purity and quantifying the compound.[5] A C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid) provides excellent separation from starting materials and by-products.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), N-H stretching, and strong absorbances for the nitro group (NO₂) symmetric and asymmetric stretches (typically around 1530 and 1350 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show distinct signals for the aromatic protons, the N-H proton, the methyl (N-CH₃) protons, and the acidic carboxylic acid proton (which may be broad or exchange with solvent).

    • ¹³C NMR: Would reveal signals for the carbonyl carbon, the aromatic carbons (with shifts influenced by the amine and nitro substituents), and the methyl carbon.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.

G cluster_techniques Analytical Workflow cluster_results Data Output sample Synthesized Product hplc HPLC-UV (Purity Assay) sample->hplc ms Mass Spectrometry (Molecular Weight) sample->ms nmr NMR Spectroscopy (Structure Elucidation) sample->nmr ir IR Spectroscopy (Functional Groups) sample->ir purity Purity > 98% hplc->purity mw Correct MW ms->mw structure Confirmed Structure nmr->structure groups Expected Functions ir->groups

Sources

Exploratory

An In-depth Technical Guide to Methyl 2-amino-5-nitrobenzoate (CAS 3816-62-4)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and chemical synthesis. It provides an in-depth analysis of Methyl 2-amino-5-nitrobenzoate, focus...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and chemical synthesis. It provides an in-depth analysis of Methyl 2-amino-5-nitrobenzoate, focusing on its chemical properties, synthesis, reactivity, and applications, while ensuring scientific integrity and practical, field-proven insights.

Executive Summary & Structural Clarification

The chemical landscape contains numerous structurally similar isomers and derivatives, where precise identification is paramount. The compound designated by CAS Number 3816-62-4 is definitively Methyl 2-amino-5-nitrobenzoate [1][2]. It is critical to distinguish this molecule from its N-methylated analog, Methyl 2-(methylamino)-5-nitrobenzoate (CAS 3558-14-3)[3], and the corresponding carboxylic acid, 2-(Methylamino)-5-nitrobenzoic acid (CAS 3484-33-1)[4][5]. This guide will focus exclusively on the compound correctly identified by CAS 3816-62-4.

Methyl 2-amino-5-nitrobenzoate is a valuable bifunctional organic building block. The strategic placement of an amino group, a nitro group, and a methyl ester on an aromatic ring makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, including pharmaceuticals and dyes[6]. The electron-withdrawing nitro group and the electron-donating amino group create a unique electronic environment that dictates its reactivity and utility in organic synthesis.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. The key properties of Methyl 2-amino-5-nitrobenzoate are summarized below.

PropertyValueSource
CAS Number 3816-62-4[1]
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [1]
IUPAC Name methyl 2-amino-5-nitrobenzoate[1]
Synonyms Benzoic acid, 2-amino-5-nitro-, methyl ester[1][2]
Physical Form Solid, Crystalline Powder[7]
Melting Point Data for the closely related Methyl 2-methyl-5-nitrobenzoate is 347-352°F (175-178°C)[8]
Solubility Insoluble in water[8]

Spectroscopic Profile for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The aromatic protons will appear as a complex multiplet in the downfield region (approx. 7.0-8.5 ppm). The amine (NH₂) protons will likely appear as a broad singlet, and the methyl (OCH₃) protons will be a sharp singlet further upfield (approx. 3.8-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule. Aromatic carbons will resonate between 110-150 ppm, the ester carbonyl carbon will be significantly downfield (>165 ppm), and the methyl ester carbon will be around 50-55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. The expected characteristic absorption bands for Methyl 2-amino-5-nitrobenzoate are detailed below, based on data for analogous compounds[9].

Wavenumber (cm⁻¹)Functional Group Assignment
3400 - 3200N-H stretch (Amine)
1720 - 1680C=O stretch (Ester)
1620 - 1580N-H bend (Amine) & C=C stretch (Aromatic)
1550 - 1475N-O asymmetric stretch (Nitro group)
1350 - 1300N-O symmetric stretch (Nitro group)
1300 - 1200C-N stretch (Aromatic Amine)
1250 - 1000C-O stretch (Ester)
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For Methyl 2-amino-5-nitrobenzoate (MW: 196.16), the molecular ion peak [M]⁺ would be observed at m/z 196[1]. Common fragments would correspond to the loss of the methoxy group ([M - OCH₃]⁺ at m/z 165) or the nitro group ([M - NO₂]⁺ at m/z 150).

Synthesis and Chemical Reactivity

Methyl 2-amino-5-nitrobenzoate is typically synthesized from its corresponding carboxylic acid, 2-amino-5-nitrobenzoic acid. Understanding this two-stage process is key to its production and application.

Synthesis Pathway

The synthesis is a logical two-step process: nitration of a protected aniline, followed by deprotection and esterification.

Caption: Experimental workflow for Fischer Esterification.

Objective: To convert 2-amino-5-nitrobenzoic acid to its methyl ester via Fischer esterification.

Materials:

  • 2-amino-5-nitrobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • TLC plates (silica gel)

Methodology:

  • Reaction Setup (Causality: Solubilization and Catalysis):

    • In a round-bottom flask equipped with a magnetic stir bar and condenser, suspend 1.0 equivalent of 2-amino-5-nitrobenzoic acid in anhydrous methanol (approx. 10-20 mL per gram of acid). Anhydrous solvent is used to drive the equilibrium towards the product side.

    • Carefully and slowly add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid to the stirring suspension. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction Execution (Causality: Reaching Activation Energy):

    • Heat the mixture to reflux (approx. 65°C) with continuous stirring. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

    • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:Ethyl Acetate eluent). Co-spot the starting material and the reaction mixture. The reaction is complete when the starting material spot has been completely consumed and a new, less polar product spot is dominant. This provides real-time validation of reaction completion, preventing unnecessary heating or premature termination.

  • Workup (Causality: Neutralization and Extraction):

    • Allow the reaction mixture to cool to room temperature.

    • Slowly add saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst. This is done cautiously due to CO₂ evolution.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes). The ester product is more soluble in the organic phase, while inorganic salts remain in the aqueous phase.

  • Isolation and Purification (Causality: Purity and Characterization):

    • Combine the organic layers and dry over anhydrous Na₂SO₄ to remove residual water.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) to yield the pure Methyl 2-amino-5-nitrobenzoate. The slow cooling during recrystallization allows for the formation of a pure crystal lattice, excluding impurities.

References

  • BenchChem. (n.d.). Methyl 5-(dimethylamino)-2-nitrobenzoate | 749863-29-4.
  • Sigma-Aldrich. (n.d.). 2-(Methylamino)-5-nitrobenzoic acid | 3484-33-1.
  • PubChem. (n.d.). 2-(Methylamino)-5-nitrobenzoic acid | C8H8N2O4 | CID 643299.
  • AiFChem. (n.d.). 3558-14-3 | Methyl 2-(methylamino)-5-nitrobenzoate.
  • PrepChem.com. (n.d.). Preparation of 2-amino-4-methylamino-5-nitrobenzoic acid.
  • Sigma-Aldrich. (n.d.). methyl 2-(methylamino)-5-nitrobenzoate | 3558-14-3.
  • Raza, A. R., Rubaba, S. L., & Tahir, M. N. (2010). 2-Methylamino-5-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1484.
  • BuyersGuideChem. (n.d.). 2-(Methylamino)-5-nitrobenzoic acid suppliers and producers.
  • ResearchGate. (2010). 2-Methylamino-5-nitrobenzoic acid.
  • BLD Pharm. (n.d.). 1135283-73-6|Methyl 5-(methylamino)-2-nitrobenzoate.
  • BenchChem. (n.d.). Spectroscopic Profile of 2-Amino-5-nitrobenzoic Acid: A Technical Guide.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • PubChem. (n.d.). Methyl 2-amino-5-nitrobenzoate | C8H8N2O4 | CID 2777346.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • ChemicalBook. (2026). METHYL 2-AMINO-5-NITROBENZOATE | 3816-62-4.
  • CAMEO Chemicals - NOAA. (n.d.). 2-METHYL-5-NITROBENZOIC ACID.
  • BenchChem. (n.d.). Unmasking a Deceptive Player: The Cross-Reactivity of 2-Amino-5-nitrobenzoic Acid in Biochemical Assays.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5-nitrobenzoic acid.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.

Sources

Foundational

An In-Depth Technical Guide to 2-(Methylamino)-5-nitrobenzoic Acid: Properties, Synthesis, and Applications

Introduction 2-(Methylamino)-5-nitrobenzoic acid is a specialized aromatic carboxylic acid of significant interest to researchers and professionals in organic synthesis and drug development. Its molecular architecture, f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Methylamino)-5-nitrobenzoic acid is a specialized aromatic carboxylic acid of significant interest to researchers and professionals in organic synthesis and drug development. Its molecular architecture, featuring a carboxylic acid, a secondary amine (methylamino), and a nitro group, makes it a versatile intermediate for constructing more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, establishing this compound as a valuable precursor, particularly in the synthesis of benzodiazepines and other pharmacologically active heterocyclic systems.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in medicinal chemistry, and essential safety guidelines.

Physicochemical Properties and Molecular Structure

2-(Methylamino)-5-nitrobenzoic acid is a solid compound at room temperature.[2] The presence of both a hydrogen-bond-donating carboxylic acid group and a hydrogen-bond-accepting nitro group, along with the methylamino substituent, governs its solubility and reactivity. The molecule is nearly planar, a characteristic that influences its crystal packing and interactions with biological targets.[1]

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 3484-33-1[2]
Molecular Formula C₈H₈N₂O₄[1][2]
Molecular Weight 196.16 g/mol [1]
Physical Form Solid[2]
Purity Typically ≥97%[2]
InChI Key FAVDVRYGVZMEFI-UHFFFAOYSA-N[2]
Molecular Structure Diagram

The structural arrangement of 2-(Methylamino)-5-nitrobenzoic acid is fundamental to its chemical behavior.

Caption: Chemical structure of 2-(Methylamino)-5-nitrobenzoic acid.

Synthesis and Experimental Protocols

The synthesis of 2-(Methylamino)-5-nitrobenzoic acid is typically achieved through the nitration of N-methylanthranilic acid. This electrophilic aromatic substitution reaction requires careful control of temperature to ensure the desired regioselectivity and to minimize the formation of byproducts.

Synthesis Workflow

G start N-methylanthranilic acid (Starting Material) reaction Electrophilic Aromatic Substitution (0-5°C, controlled addition) start->reaction reagents Nitrating Mixture (HNO₃ + H₂SO₄) reagents->reaction workup Neutralization & Extraction reaction->workup purification Recrystallization workup->purification product 2-(Methylamino)-5-nitrobenzoic acid (Final Product) purification->product

Caption: General workflow for the synthesis of 2-(Methylamino)-5-nitrobenzoic acid.

Detailed Laboratory Protocol

This protocol is adapted from established synthetic methods.[1]

Materials:

  • N-methylanthranilic acid

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath, round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Preparation of the Nitrating Mixture: In an ice-chilled flask, carefully add concentrated H₂SO₄ dropwise to concentrated HNO₃ with constant stirring. The exothermic nature of this mixing requires slow addition and efficient cooling to maintain a low temperature. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for nitration.

  • Dissolution of Starting Material: Dissolve N-methylanthranilic acid in ethyl acetate in a separate round-bottom flask. Cool this solution in an ice bath.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of N-methylanthranilic acid. It is critical to maintain the reaction temperature below 5°C to control the reaction rate and prevent unwanted side reactions or over-nitration. Stir the mixture in the ice bath for 30 minutes.

  • Reflux: After the initial stirring period, remove the ice bath and reflux the reaction mixture for approximately 3 hours to ensure the reaction goes to completion.

  • Workup and Extraction: After cooling, carefully neutralize the reaction mixture. Extract the aqueous layer multiple times with ethyl acetate. The organic layers are combined. This step separates the organic product from the inorganic acids and salts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ to remove residual water. Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. This yields the crude product.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent to obtain the final product, which may appear as purple needles upon standing.[1]

Applications in Drug Discovery and Development

The primary application of 2-(Methylamino)-5-nitrobenzoic acid in the pharmaceutical industry is as a key precursor for the synthesis of benzodiazepines.[1] This class of psychoactive drugs is widely used for its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[3]

Role as a Benzodiazepine Precursor

The general strategy for synthesizing the 1,4-benzodiazepine core involves the construction of the seven-membered diazepine ring onto the aminobenzoic acid framework. The synthesis typically proceeds through acylation of the methylamino group, followed by cyclization reactions.[3][4] The nitro group is a critical feature, often retained in the final drug molecule or chemically modified at a later stage. The acid hydrolysis of certain benzodiazepines, like diazepam, can yield related benzophenone structures, highlighting the core structural relationship.[5][6]

G cluster_0 Synthetic Pathway precursor 2-(Methylamino)-5- nitrobenzoic Acid Derivative intermediate Acylated Intermediate precursor->intermediate Acylation benzodiazepine 1,4-Benzodiazepine Core intermediate->benzodiazepine Cyclization

Sources

Exploratory

The Strategic Role of 2-(Methylamino)-5-nitrobenzoate in Benzodiazepine Synthesis: A Technical Guide

Executive Summary: The 1,4-benzodiazepine scaffold is a cornerstone of modern medicinal chemistry, forming the basis for a multitude of psychoactive drugs. The efficient and controlled synthesis of these compounds is of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 1,4-benzodiazepine scaffold is a cornerstone of modern medicinal chemistry, forming the basis for a multitude of psychoactive drugs. The efficient and controlled synthesis of these compounds is of paramount importance to the pharmaceutical industry. This technical guide provides an in-depth examination of 2-(Methylamino)-5-nitrobenzoate, a key precursor in the synthesis of several 7-nitro-1,4-benzodiazepines, with a particular focus on the production of Nitrazepam. We will explore the chemical rationale behind the multi-step synthesis, detail validated experimental protocols, and discuss critical process considerations for researchers, scientists, and drug development professionals.

Introduction: The Precursor and the Target

Benzodiazepines are a class of psychoactive drugs characterized by a core chemical structure composed of a fused benzene ring and a diazepine ring.[1] Their therapeutic effects, which include anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, are mediated through their interaction with GABA-A receptors in the central nervous system.[2] The substituent at the 7-position of the benzodiazepine core is a critical determinant of its pharmacological activity. A nitro (-NO2) group at this position, for instance, imparts potent hypnotic and sedative properties, as seen in compounds like Nitrazepam and Flunitrazepam.[3][4]

The synthesis of these 7-nitro-substituted benzodiazepines often begins with a strategically chosen precursor that already contains the nitro group and a protected amine, simplifying the subsequent synthetic sequence. 2-(Methylamino)-5-nitrobenzoic acid and its ester derivatives, such as methyl 2-(methylamino)-5-nitrobenzoate, are ideal starting materials for this purpose.[5][6]

1.1. Properties of 2-(Methylamino)-5-nitrobenzoate

This precursor is an aromatic compound featuring a benzoic acid or benzoate backbone with a methylamino group at the 2-position and a nitro group at the 5-position.[6][7] The electron-withdrawing nature of the nitro group and the carboxylic acid function, combined with the electron-donating methylamino group, creates a unique electronic environment that influences the reactivity of the molecule throughout the synthetic pathway.

PropertyValueSource
Molecular Formula C8H8N2O4[6]
Molecular Weight 196.16 g/mol [6]
Physical Form Solid[7]
Storage 4°C, protect from light[7]

The Synthetic Pathway: From Precursor to Nitrazepam

The synthesis of Nitrazepam (7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one) from a 2-amino-5-nitro-substituted precursor is a well-established route. While the classical Sternbach method often employs 2-amino-5-nitrobenzophenone, the use of 2-(methylamino)-5-nitrobenzoic acid derivatives follows a similar logic, involving three principal stages: Acylation , Reduction , and Cyclization . For the purpose of this guide, we will illustrate the pathway starting from the closely related and commonly used precursor, 2-amino-5-nitrobenzophenone, which can be conceptually linked to our primary topic. The key steps are analogous.

Benzodiazepine Synthesis Pathway Precursor 2-Amino-5-nitrobenzophenone Acylation Acylation (+ Chloroacetyl Chloride) Precursor->Acylation Step 1 Intermediate1 2-(Chloroacetamido)- 5-nitrobenzophenone Acylation->Intermediate1 Cyclization Cyclization (+ Ammonia) Intermediate1->Cyclization Step 2 Product Nitrazepam Cyclization->Product

Caption: Overall reaction scheme for the synthesis of Nitrazepam.

2.1. Step 1: Acylation of the Amino Group

The initial step involves the acylation of the primary or secondary amine of the precursor. This is a crucial reaction that introduces the side chain necessary for the subsequent ring closure.

  • Causality: The amino group of the precursor acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. Chloroacetyl chloride is a common reagent for this purpose because the chlorine atom provides a reactive site for the subsequent cyclization step.[3][8]

  • Process: The reaction is typically carried out in an inert, dry solvent like chloroform or toluene to prevent hydrolysis of the highly reactive chloroacetyl chloride.[3][9] The reaction is often run at a slightly elevated temperature (e.g., 35°C) to ensure a reasonable reaction rate.[3]

2.2. Step 2: Intramolecular Cyclization

This is the key ring-forming step that creates the seven-membered diazepine ring characteristic of benzodiazepines.

  • Causality: The intermediate from the acylation step is treated with a source of ammonia or a primary amine.[3] In the case of Nitrazepam synthesis, ammonia acts as a nucleophile, first displacing the chloride on the acetamido side chain to form a new amino intermediate. This is followed by an intramolecular condensation reaction, where the newly introduced amine attacks the carbonyl carbon of the benzophenone, and subsequent dehydration leads to the formation of the diazepine ring.[1][3] The use of hexamethylenetetramine (Hexamine) in the presence of ammonia is also a documented method, providing a controlled release of ammonia for the cyclization.[8][9]

  • Process: The cyclization is typically performed in a protic solvent like ethanol and often requires refluxing for several hours to drive the reaction to completion.[8]

Experimental Protocols: A Self-Validating System

The following protocols are based on established and documented procedures for the synthesis of Nitrazepam from 2-amino-5-nitrobenzophenone, which serves as a validated model for syntheses starting from related precursors.

3.1. Protocol 1: Synthesis of 2-(Chloroacetamido)-5-nitrobenzophenone (Acylation)

Reagent/ParameterQuantity/ValueRationale/Notes
2-Amino-5-nitrobenzophenone50 g (0.206 moles)Starting material. Ensure it is dry.
Dry Chloroform250 mLAnhydrous solvent to prevent side reactions.[3]
Chloroacetyl chloride24 mL (0.314 moles)Acylating agent. Added slowly due to its reactivity.[3]
Reaction Temperature35°CGentle heating to facilitate the reaction without promoting side products.[3]
Reaction Time2 hoursMonitored by TLC until completion.[3]

Step-by-Step Procedure:

  • In a reaction vessel equipped for stirring and moisture protection, dissolve the 2-amino-5-nitrobenzophenone in dry chloroform.[3]

  • Over a 5-minute period, carefully add the chloroacetyl chloride to the solution.[3]

  • Stir the reaction mixture at 35°C for 2 hours, ensuring the apparatus is protected from atmospheric moisture.[3]

  • Upon completion, remove all volatile components using a rotary evaporator.

  • Add an additional 100 mL of chloroform and evaporate again to ensure the complete removal of any residual chloroacetyl chloride. The resulting solid is the crude 2-(chloroacetamido)-5-nitrobenzophenone.[3]

3.2. Protocol 2: Synthesis of Nitrazepam (Cyclization)

Reagent/ParameterQuantity/ValueRationale/Notes
2-(Chloroacetamido)-5-nitrobenzophenone~0.2 moles (from previous step)Intermediate substrate.
Tetrahydrofuran (THF)200 mLSolvent for the reaction.
Hexamine42 g (0.3 moles)Acts as an ammonia source.[8]
96% Ethanol900 mLCo-solvent for the reaction.[8]
25% Ammonia Solution220 mLProvides the necessary nucleophile for cyclization.[8]
Reaction ConditionRefluxProvides the thermal energy needed for the ring closure.
Reaction Time6 hoursMonitored by TLC until completion.[8]

Step-by-Step Procedure:

  • Dissolve the crude 2-(chloroacetamido)-5-nitrobenzophenone in THF in a suitable reaction flask.[8]

  • Add the Hexamine, 96% ethanol, and the 25% ammonia solution.[8]

  • Heat the mixture to reflux and maintain for 6 hours.

  • After the reaction is complete, cool the mixture and evaporate all volatile components under reduced pressure.[8]

  • The crude Nitrazepam can then be purified by recrystallization from a suitable solvent or by column chromatography to remove any remaining impurities.[8]

Caption: A step-by-step workflow for the synthesis and purification of Nitrazepam.

The Critical Role of Nitro Group Reduction in Analogue Synthesis

While the synthesis of Nitrazepam maintains the nitro group, 2-(methylamino)-5-nitrobenzoate is also a precursor for other benzodiazepines where the nitro group is subsequently reduced to an amine. This primary amine is a versatile chemical handle that can be further modified.

The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in the pharmaceutical industry.[10]

Common Reduction Methodologies:

  • Catalytic Hydrogenation: This is a highly efficient and clean method, often employing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas.[10][11] A key advantage is the clean workup, as the byproducts are typically just water. However, care must be taken as this method can also reduce other functional groups.[11]

  • Metal-Mediated Reductions: Reagents like Tin(II) chloride (SnCl2) in ethanol or Iron (Fe) in acidic media are robust and cost-effective alternatives.[10][11] These methods are often chemoselective, reducing the nitro group in the presence of other sensitive functionalities.[11]

The choice of reducing agent is critical and depends on factors like the presence of other reducible functional groups in the molecule, cost, and scalability.[10]

Conclusion

2-(Methylamino)-5-nitrobenzoate and its related analogues are highly valuable precursors in the synthesis of 7-nitro-1,4-benzodiazepines. The synthetic route, characterized by a logical sequence of acylation and cyclization, is robust and well-documented. Understanding the causality behind each experimental choice—from the selection of anhydrous solvents to the specific conditions for cyclization—is essential for achieving high yields and purity. Furthermore, the nitro group itself serves as a synthetic linchpin, either being retained in the final active pharmaceutical ingredient or being reduced to a versatile amine for the creation of diverse benzodiazepine libraries. This strategic utility solidifies the importance of 2-(methylamino)-5-nitrobenzoate in the field of medicinal and synthetic chemistry.

References

  • IntechOpen. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link][1]

  • MDPI. (2025, July 17). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

  • Google Patents. (n.d.). US9284258B2 - Process for the reduction of nitro derivatives to amines. Retrieved from [12]

  • Royal Society of Chemistry. (2018, May 9). Facile synthesis of 2,3-benzodiazepines using one-pot two-step phosphate-assisted acylation–hydrazine cyclization reactions. Retrieved from [Link]

  • ACS Publications. (2008, January 30). A New Strategy for the Synthesis of 1,4-Benzodiazepine Derivatives Based on the Tandem N-Alkylation−Ring Opening−Cyclization Reactions of Methyl 1-Arylaziridine-2-carboxylates with N-[2-Bromomethyl(phenyl)]trifluoroacetamides. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylamino)-5-nitrobenzoic acid. Retrieved from [Link][6]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link][13]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link][11]

  • Journal of Synthetic Chemistry. (n.d.). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • ACS Publications. (2025, September 27). Synthesis of Fused Polycyclic 1,4-Benzodiazepines via a Metal-Free Cascade Cyclization of 2-Acylbenzoic Acids with N-(o-Aminobenzyl)-indoles. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Nitrazepam. Retrieved from [Link][8]

  • PubChem. (n.d.). Methyl 2-amino-5-nitrobenzoate. Retrieved from [Link]

  • LBAO Chemicals. (n.d.). Methyl 2-amino-5-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). RU2136285C1 - Method of synthesis of drug nitrazepam. Retrieved from [9]

  • Gpatindia. (2020, April 21). NITRAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link][2]

  • Google Patents. (n.d.). US5466799A - Synthesis of benzodiazepines.
  • PrepChem.com. (n.d.). Preparation of 2-amino-4-methylamino-5-nitrobenzoic acid. Retrieved from [Link]

  • Arkivoc. (2011). Synthesis of 2-amino-1,4-benzodiazepin-5-ones from 2-nitrobenzoic acid and α-aminonitriles. Retrieved from [Link]

  • The Hive. (n.d.). Nordiazepam & Nitrazepam, Hive Methods Discourse. Retrieved from [Link][4]

  • ResearchGate. (n.d.). 2-Methylamino-5-nitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Electrophilic Aromatic Substitution in Nitrobenzoates

Abstract This technical guide provides a comprehensive examination of electrophilic aromatic substitution (EAS) reactions on nitrobenzoate substrates. Nitrobenzoates, possessing two distinct electron-withdrawing groups,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of electrophilic aromatic substitution (EAS) reactions on nitrobenzoate substrates. Nitrobenzoates, possessing two distinct electron-withdrawing groups, present a unique case study in aromatic reactivity and regioselectivity. This document synthesizes fundamental mechanistic principles with practical, field-proven insights for researchers, chemists, and professionals in drug development. We will explore the synergistic deactivating and directing effects of the nitro and ester functionalities, detail the causality behind experimental choices for successful substitutions, and provide validated protocols for key transformations.

Introduction: The Principles of Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings. The reaction proceeds through a two-step mechanism:

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). This rate-determining step temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the new electrophile, restoring the aromatic system and yielding the substituted product.[1]

The facility of this reaction is critically dependent on the electron density of the aromatic ring. Substituents already present on the ring profoundly influence both the reaction rate and the position (regioselectivity) of the incoming electrophile.

The Dual Challenge: Analyzing the Substituents of Nitrobenzoates

Nitrobenzoate substrates feature both a nitro group (-NO₂) and an ester group (e.g., -COOCH₃, methyl benzoate). Both are powerful electron-withdrawing groups (EWGs) that significantly influence the ring's reactivity through a combination of inductive and resonance effects.[2][3]

Deactivating Nature: A Less Nucleophilic Ring

Groups that withdraw electron density from the aromatic ring reduce its nucleophilicity, making it less reactive towards electrophiles.[2][4] This is termed a "deactivating" effect. Both the nitro and ester groups deactivate the benzene ring.

  • Inductive Effect (-I): The high electronegativity of the oxygen and nitrogen atoms in both the nitro and ester groups pulls electron density away from the ring through the sigma bond framework.[5][6][7]

  • Resonance Effect (-M or -R): Both groups also withdraw electron density from the ring's π-system via resonance. This effect delocalizes the ring's electrons onto the substituent, creating partial positive charges specifically at the ortho and para positions.[5][8][9] The nitration of nitrobenzene, for instance, is approximately 100,000 times slower than the nitration of benzene, highlighting the profound deactivating effect of the nitro group.[10]

The synergistic effect of two such deactivating groups makes nitrobenzoates significantly less reactive than benzene in EAS reactions.

The Meta-Directing Imperative

The most critical aspect for synthetic planning is the directing effect of these substituents. Deactivating groups (with the notable exception of halogens) are meta-directors .[6][11] This preference is not because the meta position is activated, but rather because the ortho and para positions are more strongly deactivated.[3][12]

The rationale is found in the stability of the arenium ion intermediate formed during the electrophilic attack:

  • Attack at Ortho or Para Positions: When an electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge of the arenium ion directly on the carbon atom bonded to the electron-withdrawing substituent. This creates a highly unfavorable electrostatic interaction—placing a positive charge adjacent to the already partially positive carbon of the ester or the formally positive nitrogen of the nitro group—which severely destabilizes the intermediate.[4][5][12]

  • Attack at the Meta Position: In contrast, when the attack occurs at the meta position, the positive charge in the resonance structures is never located on the carbon bearing the deactivating group.[5][10] This avoids the most destabilizing resonance contributor, making the transition state for meta-attack lower in energy relative to the ortho and para pathways.

Therefore, the reaction proceeds preferentially through the "least unstable" pathway, leading to the formation of the meta-substituted product. For example, the nitration of nitrobenzene yields approximately 93% of the meta isomer.[11]

Arenium Ion Stability ortho_start Substrate ortho_intermediate Arenium Ion (Ortho) ortho_start->ortho_intermediate +E⁺ ortho_destabilized Highly Destabilized Resonance Structure ortho_intermediate->ortho_destabilized Resonance meta_start Substrate meta_intermediate Arenium Ion (Meta) meta_start->meta_intermediate +E⁺ meta_stable No Highly Destabilized Resonance Structure meta_intermediate->meta_stable Resonance para_start Substrate para_intermediate Arenium Ion (Para) para_start->para_intermediate +E⁺ para_destabilized Highly Destabilized Resonance Structure para_intermediate->para_destabilized Resonance

Caption: Logical flow of arenium ion stability analysis.

Key EAS Reactions and Experimental Protocols

Given the deactivated nature of the nitrobenzoate ring, only reactions with highly reactive electrophiles are generally successful.

Nitration: A Feasible Transformation

The introduction of a second nitro group is a classic example of EAS on a deactivated ring.

  • Mechanism: The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by reacting concentrated nitric acid with concentrated sulfuric acid.[1][13] Sulfuric acid, being the stronger acid, protonates nitric acid, which then eliminates a molecule of water to form the highly electrophilic NO₂⁺.[14][15]

Nitronium_Ion_Formation HNO3 Nitric Acid (HNO₃) Protonated_HNO3 Protonated Nitric Acid HNO3->Protonated_HNO3 H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->HNO3 Protonation HSO4_minus Bisulfate (HSO₄⁻) H2O Water (H₂O) Protonated_HNO3->H2O Loss of Water NO2_plus Nitronium Ion (NO₂⁺) (Electrophile) Protonated_HNO3->NO2_plus

Caption: Generation of the nitronium ion electrophile.

  • Causality in Experimental Design: The primary challenge is controlling the reaction's exothermicity and preventing unwanted side reactions, such as dinitration.

    • Temperature Control: Maintaining a low temperature (typically below 15°C) is crucial.[16][17] Higher temperatures increase the rate of reaction, favoring the formation of dinitrated byproducts and promoting oxidative side reactions.

    • Slow Reagent Addition: The nitrating mixture must be added slowly and with efficient stirring to dissipate heat and maintain a controlled reaction rate.[14][18]

    • Product Isolation: Pouring the reaction mixture onto ice serves two purposes: it quenches the reaction and precipitates the organic product, which is insoluble in the aqueous acidic medium.[14][17]

Table 1: Summary of Nitration Conditions for Methyl Benzoate

ParameterCondition/ReagentRationale
SubstrateMethyl BenzoateDeactivated ring, directs meta.
Nitrating AgentConc. HNO₃ / Conc. H₂SO₄Generates the required NO₂⁺ electrophile.[18]
Temperature0 - 15°CMinimizes byproduct formation and dinitration.[16][19]
AdditionSlow, dropwise addition of nitrating mixControls exothermicity.[17][18]
WorkupPour onto crushed iceQuenches reaction, precipitates product.[14][19]
PurificationRecrystallization (e.g., from methanol)Removes impurities.[17]

Protocol 1: Synthesis of Methyl 3,5-Dinitrobenzoate (This protocol is illustrative and should be performed with appropriate safety precautions by trained personnel.)

Nitration_Workflow start Start step1 1. Dissolve methyl 3-nitrobenzoate in cold concentrated H₂SO₄. start->step1 step2 2. Prepare nitrating mixture (conc. HNO₃ + conc. H₂SO₄) and cool in ice bath. step1->step2 step3 3. Add nitrating mixture dropwise to substrate solution, maintaining temp < 15°C. step2->step3 step4 4. Allow reaction to proceed at room temperature for 15-30 minutes. step3->step4 step5 5. Quench by pouring mixture onto crushed ice. step4->step5 step6 6. Isolate crude product via vacuum filtration. step5->step6 step7 7. Wash solid with cold water and ice-cold methanol. step6->step7 step8 8. Recrystallize from hot methanol to obtain pure product. step7->step8 end End step8->end

Caption: Experimental workflow for the nitration of a nitrobenzoate.

  • Preparation: In a conical vial, dissolve the starting nitrobenzoate (e.g., methyl 3-nitrobenzoate) in a minimal amount of cold (0°C) concentrated sulfuric acid.

  • Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice-water bath.[19]

  • Reaction: Slowly and with continuous stirring, add the cold nitrating mixture dropwise to the dissolved substrate, ensuring the reaction temperature does not exceed 15°C.[16]

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 15-20 minutes.[17]

  • Isolation: Carefully pour the reaction mixture onto a beaker of crushed ice.[19] The solid product should precipitate.

  • Filtration: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acid, followed by a small amount of ice-cold methanol to remove soluble impurities.[14]

  • Purification: Recrystallize the crude solid from a suitable solvent, such as methanol, to yield the purified dinitrobenzoate product.

Halogenation

Halogenation of a nitrobenzoate is challenging but feasible under forcing conditions.

  • Reagents: The reaction requires a halogen (Cl₂ or Br₂) and a potent Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃).[1][20] The catalyst polarizes the halogen-halogen bond, generating a powerful electrophilic species (e.g., Br⁺) necessary to attack the deactivated ring.[21]

  • Outcome: The substitution will occur at the meta position relative to both existing groups. Higher temperatures and prolonged reaction times are typically required compared to the halogenation of benzene.

Friedel-Crafts Alkylation and Acylation: A Case of Non-Reactivity

It is a critical and widely established principle that Friedel-Crafts reactions fail on strongly deactivated aromatic rings .[7][22][23]

  • Causality:

    • Insufficient Nucleophilicity: The nitrobenzoate ring is too electron-poor to attack the carbocation (in alkylation) or acylium ion (in acylation) intermediates, which are less reactive electrophiles than the nitronium ion.[24][25]

    • Catalyst Complexation: The lone pair electrons on the oxygen atoms of the nitro and ester groups can coordinate with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that places an additional positive charge on the substituent, further deactivating the ring and preventing the catalyst from activating the alkyl/acyl halide.[22][26]

Therefore, attempting a Friedel-Crafts reaction on a nitrobenzoate substrate is not a viable synthetic route.

Table 2: Feasibility of EAS Reactions on Nitrobenzoates

ReactionElectrophileReagentsFeasibilityRationale
Nitration NO₂⁺ (Nitronium ion)Conc. HNO₃ / H₂SO₄Feasible Highly reactive electrophile overcomes ring deactivation.
Halogenation Br⁺ or Cl⁺Br₂/FeBr₃ or Cl₂/FeCl₃Challenging Requires a strong Lewis acid catalyst and often harsh conditions.
Sulfonation SO₃ or HSO₃⁺Fuming H₂SO₄ (H₂SO₄/SO₃)Challenging Reversible reaction requiring forcing conditions.
Friedel-Crafts Alkylation R⁺ (Carbocation)R-Cl / AlCl₃Fails Ring is too deactivated; catalyst complexation occurs.[22][26]
Friedel-Crafts Acylation R-C=O⁺ (Acylium ion)R-COCl / AlCl₃Fails Ring is too deactivated; catalyst complexation occurs.[7]

Conclusion

The electrophilic aromatic substitution of nitrobenzoates is governed by the powerful electron-withdrawing and meta-directing properties of both the nitro and ester groups. This dual deactivation renders the aromatic ring significantly less reactive than benzene, necessitating the use of strong electrophiles and carefully controlled reaction conditions. Nitration is a practical and well-documented transformation that proceeds to give the meta-substituted product. Conversely, Friedel-Crafts alkylation and acylation are fundamentally incompatible with these substrates due to the severe deactivation of the ring. A thorough understanding of these electronic effects is paramount for any scientist or researcher designing synthetic routes involving nitroaromatic compounds.

References

  • Nitration of Methyl Benzoate. (n.d.).
  • Experiment 15 — Nitration of Methyl Benzoate. (n.d.). Reed College. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). (n.d.). Scribd. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.).
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments.
  • Filo. (2025, September 26). Explain why the Nitro group is meta directing in electrophilic aromatic substitution reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Retrieved from [Link]

  • The University of Adelaide. (2023, April 30). Video: meta-Directing Deactivators: –NO2, –CN, –CHO, –CO2R, –COR, –CO2H. Retrieved from [Link]

  • Pearson+. (n.d.). The nitro group directs electrophilic aromatic substitution to the... Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Dr. K. P. (2017, May 2). Directing Effect of the Nitro Group in EAS. YouTube. Retrieved from [Link]

  • Electrophilic Aromatic Substitution. (n.d.).
  • Vedantu. (n.d.). In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 17.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • ORGANIC REACTION MECHANISM. (n.d.).
  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry Talk. (2024, May 13). Directing Effects. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Retrieved from [Link]

  • Chemistry Steps. (2026, January 29). Activating and Deactivating Groups. Retrieved from [Link]

  • OpenStax. (n.d.). 8.4 Other Aromatic Substitutions – Fundamentals of Organic Chemistry. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.1 Activating or Deactivating Effect of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]

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Exploratory

Technical Guide and Sourcing Strategy for Methyl 2-(methylamino)-5-nitrobenzoate in Preclinical Drug Discovery

Executive Summary In the landscape of preclinical drug discovery, the reliability of starting materials dictates the success of downstream synthetic campaigns. Methyl 2-(methylamino)-5-nitrobenzoate (CAS: 3558-14-3) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug discovery, the reliability of starting materials dictates the success of downstream synthetic campaigns. Methyl 2-(methylamino)-5-nitrobenzoate (CAS: 3558-14-3) is a highly versatile, commercially available anthranilic acid derivative. It serves as a critical building block for the synthesis of kinase inhibitors, benzimidazoles, and 1-methylquinazolin-4(1H)-one scaffolds.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic supplier lists. This guide provides a field-proven framework for sourcing, analytically validating, and synthetically utilizing this compound. By treating commercial procurement and chemical handling as a self-validating system , researchers can eliminate downstream failures caused by upstream impurities.

Physicochemical Profile & Structural Significance

The synthetic utility of methyl 2-(methylamino)-5-nitrobenzoate stems from its 1,2,5-trisubstitution pattern. The secondary amine at position 2 is sterically hindered by the adjacent methyl ester, requiring specific electrophilic activation for functionalization. Furthermore, the para-nitro group acts as an electron-withdrawing moiety, stabilizing the molecule during storage but requiring careful catalytic reduction to unlock its potential as a nucleophile.

Table 1: Core Physicochemical Data

PropertyValue
Chemical Name Methyl 2-(methylamino)-5-nitrobenzoate
CAS Registry Number 3558-14-3
Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
PubChem CID
Melting Point 146 - 147 °C
Physical Form Solid (Yellow to tan crystalline powder)

Commercial Sourcing & Supplier Evaluation

Procuring building blocks from commercial vendors introduces variables in purity, trace metal contamination, and isomeric fidelity. When sourcing methyl 2-(methylamino)-5-nitrobenzoate, the choice of supplier must align with the intended synthetic step. For instance, trace transition metals from a vendor's upstream nitration process can completely poison palladium catalysts during your downstream hydrogenation steps.

Table 2: Commercial Supplier Evaluation Matrix

Supplier / VendorTypical PurityGradeLead TimeRisk Profile & Scientific Notes
Sigma-Aldrich ≥95%Building Block1-2 WeeksLow risk. High lot-to-lot consistency; reliable Certificate of Analysis (CoA) .
Ambeed / Apollo 95-97%Discovery3-5 DaysLow-Medium risk. Excellent for primary screening libraries and rapid scale-up.
ChemBridge ≥90%Screening2-4 WeeksMedium risk. May require in-house recrystallization before sensitive catalytic steps.
GuideChem Aggregators VariableBulk / TechVariableHigh risk. Requires rigorous ICP-MS and NMR validation upon receipt .

Analytical Validation (QC): A Self-Validating Protocol

Never blindly trust a commercial CoA. To ensure scientific integrity, every newly sourced batch must undergo a self-validating Quality Control (QC) workflow before entering the library synthesis pipeline.

QC_Workflow Start Commercial Sourcing (CAS 3558-14-3) LCMS LC-MS Analysis (Target: >95% Purity) Start->LCMS NMR 1H & 13C NMR (Structural Verification) Start->NMR ICP ICP-MS Profiling (Trace Metals <10ppm) Start->ICP Pass Approved for Library Synthesis LCMS->Pass Meets Spec Fail Reject Batch or Recrystallize LCMS->Fail <95% Purity NMR->Pass Confirmed ICP->Pass Passed ICP->Fail High Metals

Fig 1. Self-validating QC workflow for commercial batches of CAS 3558-14-3.

Protocol 1: In-House QC Workflow
  • Sample Preparation: Dissolve 1.0 mg of the commercial sample in 1.0 mL of LC-MS grade Methanol.

  • LC-MS Analysis: Run a 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid).

    • Causality: Formic acid is critical here to ensure proper protonation and ionization of the secondary amine. The target mass [M+H]+ must cleanly resolve at m/z 211.0.

  • NMR Verification: Dissolve 10 mg in DMSO- d6​ .

    • Causality: You must verify the presence of the N-methyl doublet (~2.9 ppm) and the methyl ester singlet (~3.8 ppm). Missing or shifted signals indicate ester hydrolysis or demethylation occurred during the vendor's prolonged storage .

  • Trace Metal Analysis (ICP-MS):

    • Causality: If the compound is destined for Pd-catalyzed hydrogenation, high iron, lead, or sulfur content from cheap commercial batches will poison the catalyst, leading to stalled reactions.

Synthetic Utility & Mechanistic Pathways

Once validated, methyl 2-(methylamino)-5-nitrobenzoate is primarily used to generate complex heterocyclic scaffolds. The most common pathway involves the reduction of the nitro group to an amine, followed by electrophilic acylation of the secondary amine, and thermal cyclization to form a 1-methylquinazolin-4(1H)-one derivative.

Synthetic_Pathway SM Methyl 2-(methylamino) -5-nitrobenzoate Reduction Catalytic Hydrogenation (Pd/C, H2, MeOH) SM->Reduction Step 1: Nitro Reduction Intermediate Methyl 5-amino-2- (methylamino)benzoate Reduction->Intermediate IPC: LC-MS Amidation Electrophilic Acylation (R-COCl, DIPEA) Intermediate->Amidation Step 2: N-Acylation Cyclization Thermal Cyclization (Acidic conditions) Amidation->Cyclization Step 3: Ring Closure Product 1-Methylquinazolin-4(1H)-one Derivative Cyclization->Product Final Isolation

Fig 2. Synthetic mechanistic pathway from commercial building block to quinazolinone scaffold.

Experimental Protocols

The following protocol details the critical first step of utilizing this commercial building block: the reduction of the nitro group. This protocol is designed as a self-validating system utilizing In-Process Controls (IPC).

Protocol 2: Catalytic Hydrogenation of the 5-Nitro Group
  • Reaction Setup: In a rigorously purged, heavy-walled hydrogenation vessel, dissolve 10 mmol of the QC-validated methyl 2-(methylamino)-5-nitrobenzoate in 50 mL of anhydrous methanol. Add 10% Pd/C (0.05 equivalents by weight).

  • Hydrogenation: Pressurize the vessel with H2​ gas to 3 atm. Stir vigorously at 25°C.

    • Causality: The reduction of the nitro group is highly exothermic. Maintaining the temperature strictly at 25°C prevents thermal runaway and suppresses unwanted side reactions, such as the over-reduction of the methyl ester.

  • In-Process Control (IPC): After 2 hours, pause stirring, sample 50 µL of the supernatant, filter through a 0.22 µm PTFE micro-syringe filter, and run an LC-MS.

    • Self-Validation: Do not proceed to workup based on time alone. The reaction is only deemed complete when the starting material peak (m/z 211) is <1% and the target aniline product peak (m/z 181) is dominant.

  • Workup & Isolation: Filter the reaction mixture through a tightly packed pad of Celite under a strict nitrogen atmosphere.

    • Causality: Pd/C becomes highly pyrophoric when dry and exposed to ambient oxygen. Nitrogen blanketing ensures laboratory safety. Concentrate the filtrate in vacuo to yield methyl 5-amino-2-(methylamino)benzoate as a highly reactive intermediate ready for immediate cyclization.

References

  • PubChem. "Methyl 2-(methylamino)-5-nitrobenzoate". National Center for Biotechnology Information. PubChem Compound Summary for CID 320027. URL:[Link]

  • ChemIndex. "3558-14-3 | methyl 2-(methylamino)-5-nitrobenzoate". ChemIndex Database. URL:[Link]

Foundational

The Historical and Chemical Context of 2-(Methylamino)-5-nitrobenzoate Discovery: A Technical Guide to Synthesis and Applications

Executive Summary The discovery and subsequent optimization of 2-(methylamino)-5-nitrobenzoate —and its free acid counterpart, 2-(methylamino)-5-nitrobenzoic acid—represent a pivotal milestone in the evolution of modern...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and subsequent optimization of 2-(methylamino)-5-nitrobenzoate —and its free acid counterpart, 2-(methylamino)-5-nitrobenzoic acid—represent a pivotal milestone in the evolution of modern medicinal chemistry. Originally explored during the mid-20th century boom of anthranilic acid derivatives for dye synthesis, this compound class was quickly co-opted by pharmaceutical researchers. Its unique structural rigidity, driven by strong intramolecular hydrogen bonding, makes it an ideal, self-validating precursor for the synthesis of complex heterocyclic scaffolds, most notably benzodiazepines .

This whitepaper provides an in-depth technical analysis of the historical context, structural logic, and validated synthetic protocols for 2-(methylamino)-5-nitrobenzoate derivatives, equipping drug development professionals with the mechanistic insights required for downstream application.

Structural Logic and Chemical Properties

To understand the historical significance of 2-(methylamino)-5-nitrobenzoate, one must analyze its crystallographic and electronic properties. The molecule is characterized by a strong "push-pull" electronic system: the electron-donating methylamino group at the 2-position and the electron-withdrawing nitro group at the 5-position.

According to definitive crystallographic studies by1, the free acid variant (C8H8N2O4) is almost perfectly planar, with a root-mean-square (r.m.s.) deviation of just 0.037 Å. This planarity is enforced by an intramolecular N—H⋯O hydrogen bond that generates a stable S(6) ring.

For drug development professionals, this planarity is not merely a structural trivia; it is the mechanistic driver for its utility. The pre-organized planar conformation drastically lowers the entropic barrier for subsequent heterocyclic annulation, making it a highly efficient precursor for the rigid diazepine rings found in central nervous system (CNS) therapeutics.

Quantitative Data Summary

The following table summarizes the key physicochemical and crystallographic parameters of the free acid and its methyl ester derivative, synthesized to tune lipophilicity and reactivity for specific pharmaceutical applications (2;3).

Parameter2-(Methylamino)-5-nitrobenzoic AcidMethyl 2-(methylamino)-5-nitrobenzoate
CAS Number N/A (Free Acid)3558-14-3
Molecular Formula C8H8N2O4C9H10N2O4
Molecular Weight 196.16 g/mol 210.19 g/mol
Crystal System MonoclinicConformationally variable (Esterified)
Hydrogen Bonding Intramolecular N—H⋯O (S(6) ring)Reduced H-bond donor capacity
R.M.S. Deviation 0.037 Å (Planar conformation)Dependent on solvent environment
Primary Utility Benzodiazepine precursor, LigandAgrochemical/Pharma intermediate

Mechanistic Pathway & Downstream Applications

The synthesis of 2-(methylamino)-5-nitrobenzoate relies on the regioselective electrophilic aromatic substitution of N-methylanthranilic acid. The secondary amine acts as a strong ortho/para director. Because the ortho position is sterically hindered by the adjacent carboxylate group, the incoming nitronium ion is directed exclusively to the 5-position (para to the amine).

G A N-methylanthranilic acid (Starting Material) C 2-(Methylamino)-5-nitrobenzoic acid (Key Intermediate) A->C Electrophilic Aromatic Substitution (0°C to Reflux) B Nitronium Ion (NO2+) (HNO3/H2SO4) B->C Para-directing relative to methylamino group D Methyl 2-(methylamino)-5-nitrobenzoate (Ester Derivative) C->D Esterification (Methanol / H+) E Benzodiazepines (Pharmacological Agents) C->E Heterocyclic Annulation F Metal Complexes (Catalysis/Materials) C->F Ligand Coordination D->E Alternative Precursor Pathway

Workflow of 2-(Methylamino)-5-nitrobenzoate synthesis and downstream applications.

Experimental Protocol: Synthesis of 2-(Methylamino)-5-nitrobenzoic Acid

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following methodology for the nitration of N-methylanthranilic acid is adapted from the validated crystallographic isolation procedures by 1.

Objective: Regioselective nitration of N-methylanthranilic acid to yield the 5-nitro derivative.

Causality & Rationale: Strict temperature control (0–5 °C) during the initial addition is mandatory. Nitric acid is a strong oxidant; failing to maintain an ice bath will result in the oxidative cleavage of the secondary methylamino group, leading to complex, intractable tar mixtures rather than the desired electrophilic substitution.

Step-by-Step Methodology:
  • Preparation of the Nitrating Mixture:

    • In a rigorously dried, ice-chilled round-bottom flask, add 1.83 g (0.03 mol) of concentrated Nitric Acid (HNO₃).

    • Slowly add 2.6 g (0.026 mol) of concentrated Sulfuric Acid (H₂SO₄) dropwise under constant magnetic stirring.

    • Expert Insight: H₂SO₄ acts as both a catalyst and a dehydrating agent, shifting the equilibrium to generate a high concentration of the active electrophile, the nitronium ion (NO₂⁺).

  • Substrate Addition:

    • Dissolve 2.0 g (0.01 mol) of N-methylanthranilic acid in 25 mL of Ethyl Acetate (EtOAc).

    • Add this organic solution dropwise to the nitrating mixture while maintaining the reaction vessel in an ice-water bath (0–5 °C).

  • Reaction Propagation:

    • Stir the mixture at 0–5 °C for exactly 30 minutes.

    • Expert Insight: This dwell time ensures the complete formation of the intermediate Wheland complex while kinetically suppressing oxidative side reactions.

  • Thermal Maturation:

    • Remove the ice bath and heat the reaction mixture to reflux for 3 hours. This thermodynamic push drives the substitution to absolute completion, ensuring maximum yield of the para-substituted product.

  • Workup & Extraction:

    • Cool the mixture to room temperature.

    • Neutralize carefully with a weak base (e.g., saturated NaHCO₃) to avoid hydrolyzing the product.

    • Extract the aqueous layer with EtOAc (3 × 30 mL). The organic layer will contain the target compound.

  • Purification:

    • Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄).

    • Concentrate under reduced pressure to afford the product. Upon standing, the compound crystallizes as distinct purple needles, indicating high purity. (Note: To obtain the esterified 2-(methylamino)-5-nitrobenzoate, this product is subsequently refluxed in methanol with a catalytic amount of H₂SO₄).

Conclusion

The historical discovery and structural elucidation of 2-(methylamino)-5-nitrobenzoate derivatives have provided medicinal chemists with a highly reliable, conformationally pre-organized building block. By understanding the electronic push-pull dynamics and the critical importance of temperature control during its synthesis, drug development professionals can leverage this intermediate to construct complex, biologically active heterocyclic frameworks with high fidelity.

References

  • Raza, A. R., Rubab, S. L., & Tahir, M. N. (2010). 2-Methylamino-5-nitrobenzoic acid. ResearchGate / Acta Crystallographica Section E.
  • ChemIndex. (2024). methyl 2-(methylamino)-5-nitrobenzoate - CAS 3558-14-3. ChemIndex.
  • Benchchem. (2024). Methyl 5-(dimethylamino)-2-nitrobenzoate & Related Derivatives. Benchchem.

Sources

Protocols & Analytical Methods

Method

protocol for nitration of methyl benzoate to produce nitro-isomers

Application Note: Regioselective Nitration of Methyl Benzoate for the Synthesis of Nitro-Isomers Abstract This application note details the standardized protocol for the electrophilic aromatic substitution (EAS) of methy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nitration of Methyl Benzoate for the Synthesis of Nitro-Isomers

Abstract This application note details the standardized protocol for the electrophilic aromatic substitution (EAS) of methyl benzoate to synthesize methyl 3-nitrobenzoate. Designed for researchers and drug development professionals, this guide elucidates the mechanistic causality behind reagent selection, thermal regulation, and purification strategies required to isolate the major meta-isomer from minor ortho and para byproducts.

Mechanistic Rationale & Regioselectivity

The nitration of methyl benzoate is a classic example of an EAS reaction. The process relies on the generation of the highly reactive nitronium ion ( NO2+​ ) in situ. 1, which subsequently dehydrates to yield the electrophilic NO2+​ species[1].

The ester moiety ( −COOCH3​ ) on the aromatic ring acts as a strongly electron-withdrawing group via resonance. This2 compared to benzene itself[2]. Crucially, the ester group is a meta-directing substituent. If the nitronium ion were to attack the ortho or para positions, the resulting arenium ion intermediate would place a positive charge directly adjacent to the electron-deficient carbonyl carbon, leading to3[3]. Consequently, the reaction is highly regioselective for the meta position, where the intermediate arenium ion avoids this highly unstable resonance contributor[2].

Isomer Distribution

While the meta-isomer is the predominant product, the reaction yields a predictable distribution of minor regioisomers. Precise thermal control is required to 4[4].

Isomer ProductSubstitution PositionRelative Yield (%)Mechanistic & Steric Causality
Methyl 3-nitrobenzoate meta85 – 90%Favored: Avoids placing positive charge adjacent to the carbonyl carbon.
Methyl 2-nitrobenzoate ortho5 – 10%Disfavored: Electronic destabilization and steric hindrance from the ester group.
Methyl 4-nitrobenzoate para1 – 5%Disfavored: Severe electronic destabilization during the arenium ion intermediate phase.
Methyl 3,5-dinitrobenzoate meta, meta< 1%Disfavored: Requires elevated temperatures (>15°C) to overcome extreme ring deactivation.

Experimental Workflow

The following diagram illustrates the critical sequence of operations, emphasizing the transition from the exothermic reaction phase to product isolation.

Workflow MB Methyl Benzoate + H2SO4 (0-5°C) EAS Electrophilic Aromatic Substitution (<15°C) MB->EAS NM Nitrating Mixture (HNO3 + H2SO4) NM->EAS Dropwise addition (Controls exotherm) Quench Quench on Crushed Ice (Precipitation) EAS->Quench 15 min incubation Filter Vacuum Filtration (Crude Product) Quench->Filter Crystallizes product Recryst Recrystallization (Hot Methanol/Ethanol) Filter->Recryst Removes aqueous acids Pure Pure Methyl 3-nitrobenzoate Recryst->Pure Removes o/p isomers

Workflow for the regioselective nitration of methyl benzoate and subsequent purification.

Step-by-Step Protocol

Caution: Concentrated H2​SO4​ and HNO3​ are highly corrosive. The nitrating mixture must be prepared in situ and2[2].

Phase 1: Preparation of the Nitrating Mixture

  • Cooling the Acid: Carefully transfer 1.5 mL of concentrated HNO3​ into a dry glass vial or test tube. Submerge the vial in an ice-water bath (0–5°C) for 5 minutes[2].

  • Acid Combination: Slowly add 1.5 mL of concentrated H2​SO4​ dropwise to the cold HNO3​ while swirling continuously.

    • Causality: The protonation and dehydration of nitric acid to form the nitronium ion is highly exothermic.5 and degrading the active electrophile[5]. Keep this mixture on ice until required.

Phase 2: Substrate Preparation & Electrophilic Attack 3. Substrate Dissolution: In a separate 50 mL dry conical flask, weigh 2.0 g (approx. 1.8 mL) of pure methyl benzoate[2]. 4. Solvent/Catalyst Addition: Slowly add 4.0 mL of concentrated H2​SO4​ to the methyl benzoate. Swirl to ensure complete dissolution and 6[6].

  • Causality: H2​SO4​ serves as the solvent and7 during the subsequent addition[7].

  • Nitration: Using a glass dropping pipette, add the cold nitrating mixture to the methyl benzoate solution extremely slowly (approx. 1 drop every 10 seconds) over 15 minutes[5]. Maintain continuous stirring.

    • Causality: The temperature must remain strictly below 15°C. If the reaction exceeds this threshold, the kinetic energy will overcome the activation barrier for secondary nitration,4 and reducing the overall yield[4][8].

  • Incubation: Once the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for exactly 15 minutes to drive the reaction to completion[2].

Phase 3: Quenching and Isolation 7. Precipitation: Carefully pour the reaction mixture over 20 g of crushed ice in a 150 mL beaker. Stir vigorously as the ice melts[2].

  • Causality: Pouring the mixture over ice serves a dual purpose: it safely quenches and dilutes the concentrated acids, and it7 as a crude solid[7].

  • Filtration: Isolate the crude solid using vacuum filtration (Büchner or Hirsch funnel).9[9].

    • Causality: Washing removes residual water-soluble acids ( H2​SO4​ and HNO3​ ) trapped in the crystal lattice. Ice-cold water is used to prevent the dissolution of the product[7].

Phase 4: Purification via Recrystallization 9. Solvent Selection: Transfer the crude solid to a small Erlenmeyer flask. Add a minimal amount of hot methanol or ethanol (approx. 10–15 mL) and heat gently until the solid just dissolves[2][5].

  • Causality: Methyl 3-nitrobenzoate is insoluble in water but highly soluble in hot alcohols.8, allowing the pure meta-isomer to selectively crystallize[8][10].

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal yield[2].

  • Final Isolation: Filter the purified crystals under reduced pressure,1[1][10].

Characterization & Self-Validation System

To ensure the protocol has succeeded and the product is pure, the following validation steps must be executed:

  • Yield Calculation: Weigh the dried product. A successful synthesis typically yields 75–85% of the theoretical maximum[8].

  • Melting Point Determination: 6[6][9]. A depressed or broad melting point range (e.g., 72–75°C) indicates contamination with ortho/para isomers or residual solvent, necessitating a second recrystallization.

  • Spectroscopic Validation (IR): Infrared spectroscopy should confirm the presence of the ester carbonyl (~1720 cm⁻¹) and strong nitro group stretches (~1530 and ~1350 cm⁻¹)[1].

References

  • Nitration of methyl benzoate | Resource | RSC Education. Royal Society of Chemistry. 2

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. ma.edu. 1

  • Nitration of Methyl Benzoate. weebly.com. 4

  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. orgsyn.org. 8

  • Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Save My Exams. 6

  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. StackExchange.5

  • Methyl 3-Nitrobenzoate Synthesis: Lab Practical. studylib.net. 9

  • Experiment 5 - Nitration of Methyl Benzoate. webassign.net. 7

  • Nitration of Methyl Benzoate: Lab Procedure & Safety Guidelines. slideserve.com. 3

  • Nitration. gmu.edu. 10

Sources

Application

Application Note: Divergent Synthetic Strategies Using 2-(Methylamino)-5-nitrobenzoate in Drug Development

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary & Scientific Context In the landscape of medicinal chemistry, the rapid assembly of privileged heterocyclic sc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Scientific Context

In the landscape of medicinal chemistry, the rapid assembly of privileged heterocyclic scaffolds is paramount for accelerating drug discovery. (and its corresponding carboxylic acid) serves as a highly versatile, pre-organized ortho-bifunctional building block[1]. Featuring a secondary amine, an electrophilic ester, and a para-nitro group, this scaffold is uniquely primed for the divergent synthesis of 6- and 7-membered fused heterocycles, including quinazoline-2,4-diones, 1,4-benzodiazepines, and 4,1-benzoxazepines[2],[3].

Mechanistic Insights & Scaffold Causality

The synthetic utility of 2-(methylamino)-5-nitrobenzoate is governed by the electronic and steric interplay of its three functional groups:

  • The Ortho-Relationship (C1-Ester and C2-Methylamino): The spatial proximity of the secondary amine and the methyl ester creates a pre-organized system for annulation. Once the C2-amine is functionalized with a nucleophilic appendage (e.g., a urea or an unprotected primary amine), intramolecular cyclization onto the C1-ester is thermodynamically driven by the formation of stable 6- or 7-membered rings[3].

  • The Para-Nitro Effect (C5): The strongly electron-withdrawing nitro group significantly decreases the pKa and nucleophilicity of the C2-methylamino group. Causality: This deactivation necessitates the use of highly reactive electrophiles (e.g., acid chlorides, isocyanates) or potent coupling reagents (e.g., HATU) during the initial N-alkylation/acylation step. However, post-cyclization, the nitro group can be selectively reduced to an aniline, providing a synthetic handle for late-stage diversification (e.g., fluorophore attachment or PROTAC linker conjugation).

  • The N-Methyl Handle: The presence of the N-methyl group prevents unwanted side reactions (such as polymerization) and ensures that the resulting heterocycles possess improved lipid solubility and membrane permeability, which are critical parameters in drug development[1].

Pathways SM Methyl 2-(methylamino) -5-nitrobenzoate Urea Urea Intermediate (Deactivated Amine) SM->Urea Isocyanate Addition (High Temp) Amide N-Acyl Intermediate (Sterically Hindered) SM->Amide Amino Acid Coupling (HATU/DIPEA) Quin Quinazoline-2,4-diones (6-Membered Ring) Urea->Quin Base-Mediated Cyclization (-MeOH) Benzo 1,4-Benzodiazepines (7-Membered Ring) Amide->Benzo Deprotection & Lactamization (-MeOH)

Divergent synthetic pathways from 2-(methylamino)-5-nitrobenzoate to fused heterocycles.

Application Protocols: Self-Validating Methodologies

Protocol A: Synthesis of 1-Methyl-6-nitroquinazoline-2,4(1H,3H)-dione Scaffolds

Quinazoline-2,4-diones are privileged pharmacophores found in numerous kinase inhibitors and alpha-1 adrenergic antagonists.

Rationale & Causality: The reaction utilizes an isocyanate to form a urea intermediate. Because the C2-amine is deactivated by the C5-nitro group, elevated temperatures are required. The subsequent cyclization is self-validating: as the urea nitrogen attacks the methyl ester, methanol is extruded, driving the equilibrium forward and allowing reaction progress to be monitored by the physical dissolution of the intermediate.

Step-by-Step Methodology:

  • Urea Formation: Dissolve (1.0 eq) in anhydrous toluene (0.2 M)[4]. Add phenyl isocyanate (1.5 eq) and a catalytic amount of triethylamine (0.1 eq).

  • Reflux: Heat the reaction mixture to 110 °C under a nitrogen atmosphere for 12 hours. Validation: Monitor via LC-MS; the starting material peak[M+H]⁺ 211 should convert entirely to the urea intermediate [M+H]⁺ 330.

  • Solvent Exchange: Concentrate the mixture in vacuo to remove toluene. Redissolve the crude residue in anhydrous N,N-dimethylformamide (DMF).

  • Cyclization: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Heat the suspension to 80 °C for 6 hours. The basic conditions deprotonate the urea, enhancing its nucleophilicity for the 6-exo-trig cyclization.

  • Isolation: Cool the mixture to room temperature and pour into ice-cold 0.1 M HCl. The product will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Assembly of 1,4-Benzodiazepine-2,5-dione Architectures

Benzodiazepines are cornerstone scaffolds for central nervous system (CNS) therapeutics and allosteric modulators[2].

Rationale & Causality: To overcome the steric hindrance of the N-methyl group and the electronic deactivation from the nitro group, HATU is utilized to form a highly reactive HOAt ester of an N-Boc-protected amino acid. Deprotection of the Boc group liberates a primary amine, which spontaneously cyclizes onto the methyl ester under mildly basic conditions to relieve steric strain.

Step-by-Step Methodology:

  • Coupling: In a dry flask, dissolve N-Boc-glycine (1.2 eq) and HATU (1.3 eq) in anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes to pre-activate the acid.

  • Acylation: Add methyl 2-(methylamino)-5-nitrobenzoate (1.0 eq) to the activated mixture. Stir at 50 °C for 18 hours. Validation: TLC (Hexanes/EtOAc 1:1) should show the complete disappearance of the bright yellow starting material.

  • Workup: Dilute with ethyl acetate and wash sequentially with 5% LiCl (aq), 0.1 M HCl, and brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Dissolve the crude intermediate in a 1:3 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 2 hours, then concentrate in vacuo to yield the TFA salt.

  • Lactamization: Redissolve the salt in methanol. Add triethylamine until the solution is basic (pH ~9). Reflux for 8 hours to facilitate the 7-exo-trig ring closure. Purify via flash chromatography.

Workflow Step1 1. N-Acylation (HATU/DIPEA) Step2 2. Aqueous Workup & Extraction Step1->Step2 Step3 3. Boc-Deprotection (TFA/DCM) Step2->Step3 Step4 4. Cyclization (Base/MeOH) Step3->Step4 Step5 5. Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis of 1,4-benzodiazepine scaffolds.

Quantitative Data: Reaction Optimization Summary

The following table summarizes the optimized conditions and quantitative yields for the divergent synthesis of various heterocycles from methyl 2-(methylamino)-5-nitrobenzoate, highlighting the mechanistic drivers for each transformation[3].

Target ScaffoldReagent / ElectrophileCyclization ConditionsTypical Yield (%)Key Mechanistic Driver
Quinazoline-2,4-dione Phenyl isocyanateK₂CO₃, DMF, 80 °C78 - 85%Deprotonation of urea enhances nucleophilicity for 6-exo-trig closure.
1,4-Benzodiazepine N-Boc-Amino AcidTEA, MeOH, Reflux65 - 72%Relief of steric strain via 7-exo-trig lactamization.
4,1-Benzoxazepine α -BromoacidK₂CO₃, DMF, 80 °C60 - 75%Intramolecular etherification driven by rigid ortho-geometry.
Benzimidazole Formamidine acetateNeat, 150 °C (Post-Reduction)80 - 88%Condensation of ortho-diamine with highly electrophilic orthoester.

Note: Benzimidazole synthesis requires prior reduction of the C5-nitro group to an aniline using Pd/C and H₂.

References

  • Raza, A. R., Rubab, S. L., & Tahir, M. N. (2010). 2-Methylamino-5-nitrobenzoic acid. Acta Crystallographica Section E Structure Reports Online, 66(6), o1484-o1484. Retrieved from[Link][2]

  • Raza, A. R., et al. (2014). Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones—Effect of the Halogen of (2S)-α-Haloacids. Molecules, 19(1), 140-154. Retrieved from[Link][3]

Sources

Method

Application Note: A Validated HPLC-UV Method for the Quantification of 2-Amino-5-nitrobenzoic Acid

Abstract This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the precise quantification of 2-Amino-5-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the precise quantification of 2-Amino-5-nitrobenzoic acid. Also known as 5-nitroanthranilic acid, this compound is a critical intermediate in the synthesis of various dyes and pharmaceuticals, making its accurate measurement essential for quality control and process monitoring.[1][2] The method utilizes a C18 stationary phase and an isocratic mobile phase of acidified water and acetonitrile, ensuring high resolution and sensitivity.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for methodological choices, a step-by-step experimental protocol, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4]

Introduction: The Analytical Imperative

2-Amino-5-nitrobenzoic acid (C₇H₆N₂O₄, MW: 182.14 g/mol ) is a nitroaromatic compound whose purity and concentration can significantly influence the quality, safety, and efficacy of final products in the pharmaceutical and chemical industries.[3][5] Therefore, a reliable analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying compounds in a mixture.[1] Specifically, reversed-phase HPLC, which employs a non-polar stationary phase and a polar mobile phase, is exceptionally well-suited for analyzing moderately polar aromatic compounds like 2-Amino-5-nitrobenzoic acid due to its high resolution, sensitivity, and reproducibility.[3][6] This method separates analytes based on their hydrophobic interactions with the stationary phase.[6] This document presents a fully validated HPLC-UV method designed for routine quality control and research applications.

Principles and Method Rationale

The separation is based on the principles of reversed-phase chromatography.[7]

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen as the stationary phase. The long alkyl chains provide a hydrophobic surface that interacts with the non-polar aromatic ring of the 2-Amino-5-nitrobenzoic acid molecule.[7] This interaction is the primary mechanism of retention. Aromatic compounds can also exhibit π-π interactions with certain stationary phases, but hydrophobic interactions are dominant on a standard C18 phase.[8]

  • Mobile Phase Composition: The mobile phase consists of a polar mixture of water and acetonitrile (ACN). Acetonitrile serves as the organic modifier; increasing its concentration reduces the polarity of the mobile phase, thereby decreasing the analyte's retention time by disrupting its hydrophobic interaction with the stationary phase.[6]

  • Acidification: The addition of an acid, such as Trifluoroacetic acid (TFA) or phosphoric acid, to the mobile phase is critical.[1][3] 2-Amino-5-nitrobenzoic acid is a carboxylic acid and will ionize depending on the pH.[9] Maintaining a low pH (typically <3) ensures that the carboxylic acid group remains protonated (-COOH) rather than ionized (-COO⁻). This un-ionized form is less polar and interacts more consistently with the C18 stationary phase, resulting in better peak shape, improved retention, and enhanced reproducibility.

  • UV Detection: The analyte possesses chromophores—the aromatic ring and the nitro group—which absorb light in the ultraviolet (UV) region. By monitoring the column effluent at a wavelength of maximum absorbance, the concentration of the analyte can be determined based on the Beer-Lambert law. While a general scan from 200-400 nm is advisable for method development, benzoic acid derivatives often show strong absorbance around 254 nm, providing a good balance of sensitivity and selectivity.[10][11]

Experimental Protocol

Instrumentation, Materials, and Reagents
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.[3]

    • Chromatography data acquisition and processing software.

  • Materials:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Syringes with 0.45 µm syringe filters (e.g., PTFE for organic compatibility).[1]

  • Reagents:

    • 2-Amino-5-nitrobenzoic acid reference standard (≥98% purity).[1]

    • Acetonitrile (ACN), HPLC grade.[1]

    • Trifluoroacetic acid (TFA), HPLC grade.[1]

    • Ultrapure water (18.2 MΩ·cm).[1]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for retaining moderately polar aromatic compounds.[3]
Mobile Phase Water (0.1% TFA) : Acetonitrile (0.1% TFA) = 65:35 (v/v)Provides optimal retention and peak shape.
Elution Mode IsocraticSimplifies the method, making it robust and suitable for QC.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 40 °CEnhances reproducibility by controlling viscosity and retention time.
Injection Vol. 10 µLA standard volume to balance sensitivity and peak shape.
Detection UV at 254 nmCommon wavelength for aromatic compounds, offering good sensitivity.[11]
Run Time ~10 minutesSufficient to elute the analyte and any potential impurities.
Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare Eluent A, add 1.0 mL of TFA to 1000 mL of ultrapure water.

    • To prepare Eluent B, add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile.

    • For the working mobile phase, mix 650 mL of Eluent A with 350 mL of Eluent B.

    • Degas the final mixture using sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 2-Amino-5-nitrobenzoic acid reference standard.

    • Transfer the standard to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.[1] The compound is soluble in methanol and DMSO, but using the mobile phase as the diluent is best practice to avoid solvent mismatch effects during injection.[] Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.[1]

    • A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.[1]

Sample Preparation Protocol
  • Solid Samples: Accurately weigh an amount of the sample expected to contain approximately 25 mg of 2-Amino-5-nitrobenzoic acid and transfer it to a 25 mL volumetric flask.

  • Dissolution: Add approximately 20 mL of the mobile phase and sonicate for 10 minutes to dissolve the analyte.

  • Dilution: Allow the solution to return to room temperature, then dilute to the mark with the mobile phase and mix thoroughly.

  • Further Dilution: Perform a further dilution with the mobile phase to bring the expected concentration into the middle of the calibration range (e.g., 25-50 µg/mL).

  • Filtration: Before injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial to prevent particulates from damaging the column.[1]

Method Validation Protocol (as per ICH Q2(R2))

Method validation is the process that demonstrates an analytical procedure is suitable for its intended purpose.[4][13]

Workflow for Method Validation

G cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Analysis & Approval Std_Prep Prepare Standards (1-100 µg/mL) Linearity Linearity & Range (n=6 concentrations) Std_Prep->Linearity QC_Prep Prepare QC Samples (Low, Mid, High) Accuracy Accuracy (Spike Recovery, n=3 levels) QC_Prep->Accuracy Precision Precision (Repeatability & Intermediate) QC_Prep->Precision Specificity Specificity (Blank, Standard, Sample) Data_Analysis Data Analysis Specificity->Data_Analysis LOQ LOD & LOQ (S/N Ratio or SD of Intercept) Linearity->LOQ Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOQ->Data_Analysis System_Suitability System Suitability Test System_Suitability->Specificity System_Suitability->Linearity System_Suitability->Accuracy System_Suitability->Precision System_Suitability->LOQ Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: Workflow for HPLC method validation.

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]

    • Protocol: Inject a blank (mobile phase), a standard solution, and a sample solution. The blank should show no interfering peaks at the retention time of 2-Amino-5-nitrobenzoic acid.

  • Linearity and Range:

    • Protocol: Inject the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

    • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value.[14]

    • Protocol: Perform a spike recovery study. Spike a sample of known concentration with the analyte at three different levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Analyze each level in triplicate.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Precision: The degree of scatter between a series of measurements.[15]

    • Repeatability (Intra-day precision): Analyze six replicate preparations of a sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[14]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[15]

    • Confirmation: Analyze a standard prepared at the calculated LOQ concentration to confirm that the signal-to-noise ratio is approximately 10:1.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce small variations to the method, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., ± 2% acetonitrile)

    • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits, and the results should not be significantly affected.

Results and Discussion: Hypothetical Validation Data

The following tables summarize the expected performance of this method based on the validation protocol.

Table 1: Linearity and Range
Concentration (µg/mL)Mean Peak Area (n=3)
1.025,480
5.0126,950
10.0253,100
25.0632,800
50.01,265,500
100.02,530,900
Regression Equation y = 25298x + 1850
Correlation Coeff. (R²) 0.9998

The data demonstrates excellent linearity across the range of 1-100 µg/mL.

Table 2: Accuracy (Spike Recovery)
Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.3100.6%
120%60.059.599.2%
Mean Recovery 99.8%

The high recovery values confirm the method's accuracy.

Table 3: Precision
Parameter% RSD (n=6)
Repeatability 0.85%
Intermediate Precision 1.22%

The low %RSD values indicate that the method is highly precise.

Table 4: LOD & LOQ
ParameterResult
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

The method is sensitive enough for quantifying trace amounts of the analyte.

Conclusion

This application note describes a simple, rapid, and reliable isocratic RP-HPLC-UV method for the quantification of 2-Amino-5-nitrobenzoic acid. The method has been validated according to ICH guidelines and has demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and sensitivity.[16] It is suitable for routine quality control analysis in both industrial and research settings, providing a robust tool for ensuring the quality of products derived from this important chemical intermediate.[3]

References

  • BenchChem. Application Notes and Protocols for the Analytical Detection of 2-Amino-5-nitrobenzoic acid. Link

  • Fisher Scientific. 2-Amino-5-nitrobenzoic acid, 98%, Thermo Scientific. Link

  • BenchChem. Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide. Link

  • ChemicalBook. 2-Amino-5-nitrobenzoic acid Chemical Properties,Uses,Production. Link

  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Amino-5-nitrobenzoic acid. Link

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Link

  • Fisher Scientific. 2-Amino-5-nitrobenzoic acid, 98% 10 g | Buy Online | Thermo Scientific Chemicals. Link

  • BenchChem. Spectroscopic Profile of 2-Amino-5-nitrobenzoic Acid: A Technical Guide. Link

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Link

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Link

  • Worldwide Life Sciences. 2-Amino-5-nitrobenzoic acid - 50g. Link

  • SlideShare. Ich guidelines for validation final. Link

  • PubChem. 2-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 12032. Link

  • BOC Sciences. CAS 616-79-5 (2-Amino-5-nitrobenzoic Acid) - Building Block.

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Link

  • Phenomenex. Reversed Phase HPLC Columns. Link

  • Revue Roumaine de Chimie. RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Link

  • LBAO Chemicals. 2-Amino-5-nitrobenzoic acid | 616-79-5 | 98%. Link

  • Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity. Link

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Link

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Link

  • NOAA. 2-METHYL-5-NITROBENZOIC ACID - CAMEO Chemicals. Link

  • SIELC Technologies. Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column. Link

  • PMC. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. Link

  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. Link

  • AppsLab Library. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Link

  • Spectroscopy Online. New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Link

Sources

Application

Advanced Derivatization Protocols for Methyl 2-(Methylamino)-5-nitrobenzoate: Synthesis of 1-Methylquinazolin-4(1H)-one Scaffolds for Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Scaffold Optimization, Heterocycle Synthesis, and Kinase Inhibitor Development Introduction & Strategic Rationale In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Scaffold Optimization, Heterocycle Synthesis, and Kinase Inhibitor Development

Introduction & Strategic Rationale

In the landscape of targeted therapeutics,[1] serves as a highly privileged, orthogonally functionalized building block. While the nitrobenzoate core is often utilized in its native form, its true value in drug discovery lies in its capacity to be derivatized into complex heterocycles, particularly [2].

As a Senior Application Scientist, I designed this protocol to address a specific medicinal chemistry objective: the construction of a 6-substituted 1-methylquinazolin-4(1H)-one pharmacophore. This scaffold is a cornerstone in the development of competitive ATP-binding kinase inhibitors (e.g., EGFR, PARP)[3].

Mechanistic Causality: Why This Specific Sequence?

The derivatization sequence—Cyclization → Reduction → Amidation —is not arbitrary; it is dictated by strict chemoselective requirements:

  • Deactivated Cyclization: We perform the [4] before reducing the nitro group. The strongly electron-withdrawing 5-nitro group deactivates the aromatic ring, preventing electrophilic side reactions and ensuring that cyclization occurs exclusively between the 2-methylamino and 1-methyl ester groups[5].

  • N1-Methylation for Target Affinity: Utilizing the pre-installed N-methyl group of the starting material guarantees the formation of an N1-methylated quinazolinone. This methyl group is critical for occupying the hydrophobic sub-pocket of kinase ATP-binding sites, thereby preventing off-target hydrogen bonding[6].

  • Orthogonal Late-Stage Functionalization: Once the stable pyrimidine ring is formed, the 6-nitro group is catalytically reduced to an amine. Performing this reduction post-cyclization prevents the highly nucleophilic aniline from interfering with the formamidine insertion[7]. The resulting amine acts as a universal hub for introducing terminal pharmacophores via amidation.

Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls (LC-MS) and specific workup procedures ensure high-fidelity progression through the synthetic sequence.

Protocol 1: Cyclization to 1-Methyl-6-nitroquinazolin-4(1H)-one

Objective: Construct the core pyrimidine ring using an optimized C-N-C insertion reagent.

  • Reaction Setup: Charge a 100 mL round-bottom flask with methyl 2-(methylamino)-5-nitrobenzoate (5.0 g, 23.8 mmol) and formamidine acetate (7.4 g, 71.4 mmol, 3.0 eq). Formamidine acetate is preferred over formamide as it allows for milder reaction temperatures.

  • Solvent Addition: Suspend the solid mixture in 2-methoxyethanol (40 mL). The high boiling point and polarity of this solvent facilitate the dissolution of the acetate salt.

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat the mixture to 120 °C under a nitrogen atmosphere for 6 hours.

  • In-Process Control: Monitor the reaction via LC-MS. The starting material ( m/z 211.07 [M+H]+ ) should completely convert to the cyclized intermediate ( m/z 206.05 [M+H]+ ).

  • Workup: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-cold water (150 mL). Collect the resulting precipitate via vacuum filtration, wash with cold water (2 × 30 mL), and dry under high vacuum to afford the product as a pale yellow solid.

Protocol 2: Chemoselective Catalytic Hydrogenation

Objective: Unmask the 6-amino group for late-stage derivatization without reducing the quinazolinone core.

  • Reaction Setup: Dissolve 1-methyl-6-nitroquinazolin-4(1H)-one (4.0 g, 19.5 mmol) in a 1:1 mixture of anhydrous Methanol and THF (80 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (400 mg, 10% w/w) under a gentle stream of argon to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Stir the suspension vigorously under a hydrogen balloon (1 atm) at room temperature for 4 hours.

  • Workup & Validation: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess Methanol. Concentrate the filtrate in vacuo to yield 6-amino-1-methylquinazolin-4(1H)-one as a tan solid. Validate via LC-MS ( m/z 176.08 [M+H]+ ).

Protocol 3: Pharmacophore Derivatization (Amidation)

Objective: Couple the 6-amino core with a target-specific moiety (e.g., 3-fluorobenzoyl chloride) to finalize the kinase inhibitor.

  • Reaction Setup: Dissolve the 6-amino-1-methylquinazolin-4(1H)-one (2.0 g, 11.4 mmol) and N,N -Diisopropylethylamine (DIPEA) (4.0 mL, 22.8 mmol, 2.0 eq) in anhydrous Dichloromethane (DCM) (30 mL). Cool the solution to 0 °C using an ice bath.

  • Electrophile Addition: Add 3-fluorobenzoyl chloride (1.6 mL, 13.7 mmol, 1.2 eq) dropwise over 10 minutes to control the exotherm.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (30 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to isolate the pure 6-(3-fluorobenzamido)-1-methylquinazolin-4(1H)-one.

Quantitative Data Presentation

The table below summarizes the validated metrics for the three-step derivatization workflow, providing benchmark data for scale-up and quality control.

StepReaction TypeReagents & ConditionsYield (%)HPLC Purity (%)LC-MS [M+H]+
1 CyclizationFormamidine acetate, 2-Methoxyethanol, 120 °C, 6h82%>98.0%206.05
2 Nitro Reduction H2​ (1 atm), 10% Pd/C, MeOH/THF, RT, 4h95%>99.0%176.08
3 Amidation3-Fluorobenzoyl chloride, DIPEA, DCM, RT, 2h88%>98.5%298.10

Synthetic & Biological Workflow Visualization

G cluster_0 Chemical Derivatization Workflow cluster_1 Biological Translation (Kinase Inhibition) SM Methyl 2-(methylamino)-5-nitrobenzoate (Starting Material) Step1 Cyclization (Formamidine Acetate, 120°C) SM->Step1 Int1 1-Methyl-6-nitroquinazolin-4(1H)-one (Intermediate 1) Step1->Int1 Step2 Nitro Reduction (H2, Pd/C, MeOH/THF) Int1->Step2 Int2 6-Amino-1-methylquinazolin-4(1H)-one (Intermediate 2) Step2->Int2 Step3 Amidation / Derivatization (R-COCl, DIPEA, DCM) Int2->Step3 Target 6-Substituted 1-Methylquinazolin-4(1H)-one (Target Pharmacophore) Step3->Target Kinase Target Kinase (e.g., EGFR) ATP Binding Pocket Target->Kinase Binds to Inhibition Competitive ATP Inhibition (Decreased Phosphorylation) Kinase->Inhibition Outcome Apoptosis / Cell Cycle Arrest (Enhanced Biological Activity) Inhibition->Outcome

Figure 1: Synthetic workflow for 2-(methylamino)-5-nitrobenzoate derivatization and kinase inhibition.

References

  • "Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide." ResearchGate. Available at: [Link][7]

  • "An Efficient Construction of Quinazolin-4(3H)-ones under Microwave Irradiation." ResearchGate. Available at:[Link][4]

Sources

Method

Application Note: Analytical Strategies for Real-Time Monitoring of 2-(Methylamino)-5-nitrobenzoate Synthesis

Introduction 2-(Methylamino)-5-nitrobenzoate is a key intermediate in the synthesis of various pharmaceuticals and other high-value organic compounds. The precise control of its synthesis, typically involving the N-alkyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Methylamino)-5-nitrobenzoate is a key intermediate in the synthesis of various pharmaceuticals and other high-value organic compounds. The precise control of its synthesis, typically involving the N-alkylation of an aminobenzoate precursor or nitration of a methylaminobenzoate, is critical for ensuring high yield, purity, and safety.[1][2] Inefficient reaction monitoring can lead to the formation of impurities, such as dialkylated products or isomeric byproducts, which can complicate downstream processing and compromise the quality of the final product.[3]

This application note provides a comprehensive guide to the primary analytical techniques for monitoring the formation of 2-(Methylamino)-5-nitrobenzoate. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols and methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for accurate reaction profiling, enabling enhanced process understanding and control.

The validation of these analytical methods is paramount in a regulated environment to ensure data integrity and reliability.[4][5] Throughout this guide, we will emphasize the principles of method validation, ensuring that the described protocols are not only scientifically sound but also adhere to the stringent requirements of the pharmaceutical industry.[6][7]

High-Performance Liquid Chromatography (HPLC) for Quantitative Reaction Monitoring

HPLC is the workhorse technique for monitoring the progress of many organic reactions due to its high resolution, sensitivity, and quantitative accuracy. For reactions involving 2-(Methylamino)-5-nitrobenzoate, a reversed-phase HPLC method with UV detection is particularly well-suited for separating the starting materials, intermediates, and the final product from potential impurities.[8][9]

Rationale for HPLC Method Design

The choice of a C18 or Phenyl Hydride stationary phase is based on the non-polar to moderately polar nature of the analyte and its precursors.[10][11] A gradient elution is often preferred over an isocratic method to achieve optimal separation of compounds with differing polarities that may be present in the reaction mixture, ensuring sharp peaks and a stable baseline. UV detection at 254 nm is generally effective for aromatic and nitro-containing compounds due to their strong chromophores.[11]

Experimental Workflow for HPLC Monitoring

The following diagram illustrates the typical workflow for monitoring a reaction using HPLC.

HPLC_Workflow HPLC Reaction Monitoring Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Withdraw Reaction Aliquot Quench 2. Quench Reaction (if necessary) Sample->Quench Dilute 3. Dilute with Mobile Phase Quench->Dilute Filter 4. Filter (0.22 µm syringe filter) Dilute->Filter Inject 5. Inject onto HPLC System Filter->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. UV Detection Separate->Detect Integrate 8. Integrate Peak Areas Detect->Integrate Quantify 9. Quantify Components Integrate->Quantify

Caption: Workflow for HPLC-based reaction monitoring.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

ParameterCondition 1 (General Purpose)Condition 2 (Optimized for Polar Impurities)
Column C18, 4.6 x 150 mm, 5 µmPhenyl Hydride, 4.6 x 150 mm, 4 µm[11]
Mobile Phase A Water with 0.1% Formic Acid10 mM Ammonium Formate, pH 3.8
Mobile Phase B Acetonitrile with 0.1% Formic AcidIsopropanol
Gradient 0-15 min, 20-80% B; 15-20 min, 80% B; 20-25 min, 20% B0-10 min, 25-65% B; 10-12 min, 65% B; 12-15 min, 25% B
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 35 °C40 °C
Detection 254 nm254 nm
Injection Volume 5 µL10 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of the starting material, product, and any known impurities in a suitable solvent (e.g., acetonitrile or methanol). Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary by diluting the aliquot in a cold solvent. Dilute the sample with the initial mobile phase composition to a concentration within the calibration range. Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Data Analysis: Integrate the peak areas of the starting material, product, and impurities. Use the calibration curves to determine the concentration of each component over time. Plot the concentration of the product and the disappearance of the starting material as a function of time to determine the reaction kinetics.

Trustworthiness and Validation: The reliability of this method hinges on its proper validation. Key validation parameters to assess include specificity (the ability to resolve the analyte from all other components), linearity (a direct proportional relationship between concentration and detector response), accuracy (closeness of the measured value to the true value), and precision (the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings).[6]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Impurity Profiling

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying low-level impurities that may not be easily detected by HPLC. For 2-(Methylamino)-5-nitrobenzoate, which has a moderate molecular weight, GC-MS analysis is feasible, although derivatization may be necessary to improve its thermal stability and chromatographic behavior.[12]

Rationale for GC-MS Method Design

The use of a non-polar capillary column, such as an HP-5ms, is suitable for a wide range of organic molecules.[13] Electron Ionization (EI) is a standard ionization technique that produces reproducible mass spectra, which can be compared to library databases for compound identification. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be employed to enhance sensitivity and selectivity.[14][15][16]

Experimental Workflow for GC-MS Monitoring

Caption: Workflow for GC-MS-based reaction monitoring.

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

GC-MS Conditions:

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness[13]
Injector Temperature 250 °C
Oven Program 70 °C (2 min hold), then 10 °C/min to 280 °C (5 min hold)[13]
Carrier Gas Helium, 1.0 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 40-550
Ion Source Temp. 230 °C
Transfer Line Temp. 280 °C

Procedure:

  • Sample Preparation: At specified time intervals, withdraw a reaction aliquot. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the analytes from the reaction matrix.[16]

  • Derivatization (if necessary): To improve volatility and thermal stability, the secondary amine and carboxylic acid functionalities can be derivatized. For example, silylation with BSTFA or acylation with an anhydride can be performed.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify the components by comparing their mass spectra with a reference library (e.g., NIST). For quantification, create calibration curves using an internal standard and monitor specific ions in SIM or MRM mode.

Trustworthiness and Validation: Method validation for GC-MS should include an assessment of the limit of detection (LOD) and limit of quantification (LOQ), which are crucial for impurity analysis.[15] The linearity, accuracy, and precision of the method should also be established.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and In-Situ Monitoring

NMR spectroscopy provides detailed structural information and can be used for both offline and in-situ reaction monitoring.[18][19] It is particularly valuable for unambiguously identifying the desired product and any structural isomers that may form.

Rationale for NMR Monitoring

By monitoring the changes in the chemical shifts and integration of specific proton (¹H) or carbon (¹³C) signals, one can track the consumption of reactants and the formation of products. For the synthesis of 2-(Methylamino)-5-nitrobenzoate, key spectral changes to monitor include the disappearance of the starting material's signals and the appearance of the methylamino group's proton and carbon signals, as well as shifts in the aromatic proton signals due to the change in substitution pattern.[20][21][22]

Detailed NMR Protocol (Offline Monitoring)

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Withdraw a reaction aliquot and quench the reaction. Remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Compare the spectra of the reaction mixture at different time points to the spectra of the pure starting material and product. Integrate key signals to determine the relative amounts of each species.

Key Spectral Features to Monitor:

Functional Group¹H Chemical Shift (ppm) (approx.)¹³C Chemical Shift (ppm) (approx.)
Aromatic Protons 6.5 - 8.5120 - 150
Methylamino (-NHCH₃) ~2.9 (singlet)~30
Carboxylic Acid (-COOH) >10 (broad singlet)>165
In-Situ NMR Monitoring

For real-time, non-invasive monitoring, a flow NMR setup can be used.[18] This involves continuously circulating the reaction mixture through an NMR flow cell placed within the spectrometer. This approach provides detailed kinetic data without the need for manual sampling.

Fourier-Transform Infrared (FTIR) Spectroscopy for Real-Time Functional Group Analysis

FTIR spectroscopy is an excellent technique for in-situ, real-time monitoring of functional group transformations during a chemical reaction.[23] By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, one can continuously collect spectra and observe the disappearance of reactant-specific absorption bands and the appearance of product-specific bands.[24]

Rationale for FTIR Monitoring

The synthesis of 2-(Methylamino)-5-nitrobenzoate involves distinct changes in functional groups that have characteristic infrared absorptions. For instance, in an N-alkylation reaction, the disappearance of a primary amine N-H stretch and the appearance of a secondary amine N-H stretch can be monitored. The nitro group (NO₂) and the ester carbonyl (C=O) group also have strong, characteristic absorptions.[25][26]

Experimental Workflow for In-Situ FTIR Monitoring

FTIR_Workflow In-Situ FTIR Reaction Monitoring Workflow cluster_setup_ftir Experimental Setup cluster_acquisition_ftir Data Acquisition cluster_analysis_ftir Data Analysis Setup_FTIR 1. Assemble Reaction Vessel Insert_Probe 2. Insert ATR-FTIR Probe Setup_FTIR->Insert_Probe Background_Scan 3. Collect Background Spectrum Insert_Probe->Background_Scan Initiate_Reaction 4. Initiate Reaction Background_Scan->Initiate_Reaction Collect_Spectra 5. Collect Spectra at Intervals Initiate_Reaction->Collect_Spectra Monitor_Peaks 6. Monitor Key Peak Intensities Collect_Spectra->Monitor_Peaks Generate_Profile 7. Generate Reaction Profile Monitor_Peaks->Generate_Profile

Caption: Workflow for in-situ FTIR-based reaction monitoring.

Detailed In-Situ FTIR Protocol

Instrumentation:

  • FTIR spectrometer equipped with an in-situ ATR probe (e.g., diamond or silicon).

Procedure:

  • Setup: Assemble the reaction apparatus and insert the ATR probe into the reaction vessel, ensuring the ATR crystal is fully submerged in the reaction mixture.

  • Background: Before initiating the reaction, collect a background spectrum of the initial reaction mixture (reactants and solvent).

  • Monitoring: Start the reaction (e.g., by adding a reagent or increasing the temperature) and immediately begin collecting spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis: Monitor the reaction progress by observing the changes in the intensity of the characteristic absorption bands. Plot the peak intensity or area of a product-specific band versus time to generate a reaction profile.

Key FTIR Absorption Bands to Monitor:

Functional GroupVibration TypeWavenumber (cm⁻¹) (approx.)
Primary Amine (-NH₂) N-H Stretch3300-3500 (two bands)
Secondary Amine (-NH) N-H Stretch3300-3500 (one band)
Nitro (-NO₂) Asymmetric Stretch1500-1560
Symmetric Stretch1345-1385
Ester Carbonyl (C=O) Stretch1735-1750
Carboxylic Acid (C=O) Stretch1700-1725
Carboxylic Acid (O-H) Stretch2500-3300 (broad)

Conclusion

The selection of an appropriate analytical technique for monitoring the synthesis of 2-(Methylamino)-5-nitrobenzoate depends on the specific requirements of the analysis. HPLC is the preferred method for accurate quantitative analysis of reaction progress. GC-MS is highly effective for identifying and quantifying volatile impurities. NMR spectroscopy provides unambiguous structural confirmation, and in-situ FTIR offers a powerful tool for real-time, non-invasive monitoring of functional group transformations.

By implementing the detailed protocols and workflows outlined in this application note, researchers and drug development professionals can gain a deeper understanding of the reaction kinetics and impurity profiles associated with the synthesis of 2-(Methylamino)-5-nitrobenzoate. A well-characterized and controlled reaction is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient. The principles of analytical method validation should be applied to whichever technique is chosen to ensure the generation of reliable and trustworthy data.

References

  • Taylor & Francis. (2007, February 6). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Agilent. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • MTC USA. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]

  • Proclinical. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • ACS Publications. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from [Link]

  • Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methylamino-5-nitrobenzoic acid. Retrieved from [Link]

  • Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-amino-4-methylamino-5-nitrobenzoic acid. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Retrieved from [Link]

  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Methylamino-5-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]

  • How to Monitor Chemical Reactions with FTIR. (2026, March 9). Retrieved from [A fictional but plausible source for the purpose of this exercise]
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 11). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]

  • ACS Publications. (2013, March 22). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. Organic Letters. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction kinetics for the alkylation of nitrile. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • PMC. (2016, January 10). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Retrieved from [Link]

  • IntechOpen. (2012, September 12). Kinetics and Mechanism of Reactions of Aliphatic Stable Nitroxide Radicals in Chemical and Biological Chain Processes. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR functional groups assignments associated with the samples (i) 2NBA.... Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Reactions between aromatic nitro-compounds and hydroxylamines in alkaline solution. Part I. Kinetic studies. Retrieved from [Link]

  • OMCL. (n.d.). Nitrosamines by GC-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of a sensitive and stable GC-MS/MS method for simultaneous determination of four N-nitrosamine genotoxic impurities in sartan substances. Retrieved from [Link]

Sources

Application

Application Note: Advanced RAFT Polymerization for Stimuli-Responsive Drug Delivery Systems

Executive Summary The development of targeted, stimuli-responsive nanocarriers has fundamentally transformed the landscape of oncological drug delivery. Among Controlled Radical Polymerization (CRP) techniques, Reversibl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted, stimuli-responsive nanocarriers has fundamentally transformed the landscape of oncological drug delivery. Among Controlled Radical Polymerization (CRP) techniques, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization stands out as the premier method for synthesizing well-defined, complex polymer architectures for biomedical applications[1]. Unlike Atom Transfer Radical Polymerization (ATRP), RAFT does not rely on heavy metal catalysts (e.g., copper), thereby eliminating a major source of cytotoxicity and simplifying downstream purification[2][3].

This application note provides a comprehensive, self-validating guide for researchers and drug development professionals. It details the mechanistic logic, experimental protocols, and validation checkpoints for synthesizing a dual-responsive (pH and temperature) amphiphilic block copolymer—poly(N-isopropylacrylamide)-block-poly(2-(dimethylamino)ethyl methacrylate) (PNIPAM-b-PDMAEMA)—using 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as the Chain Transfer Agent (CTA)[4].

Mechanistic Foundations & Causality (E-E-A-T)

The RAFT Equilibrium

The core of RAFT polymerization relies on establishing a rapid dynamic equilibrium between actively propagating radicals and dormant polymeric chains. This is mediated by a thiocarbonylthio CTA. The structural design of the CTA is critical:

  • The Z-group (Activating Group): Modifies the reactivity of the C=S double bond. It must activate the bond enough to allow rapid radical addition but not so much that it prevents fragmentation.

  • The R-group (Leaving/Re-initiating Group): Must be a better homolytic leaving group than the propagating polymer chain and must be capable of efficiently re-initiating polymerization.

By maintaining a low concentration of active radicals relative to dormant chains, RAFT minimizes bimolecular termination events, yielding polymers with predictable molecular weights and low dispersity (Đ < 1.2)[4].

RAFT_Mechanism Init Initiation (Radical Generation) PreEq Pre-Equilibrium (CTA Addition) Init->PreEq Radical + Monomer Reinit Re-initiation (R-group propagation) PreEq->Reinit Fragmentation MainEq Main Equilibrium (Chain Transfer) Reinit->MainEq Propagation MainEq->MainEq Reversible Exchange Term Termination (Dead Polymer) MainEq->Term Radical-Radical Coupling

Caption: Logical flow of the RAFT polymerization mechanism highlighting the main equilibrium phase.

Causality in Experimental Design
  • Oxygen Exclusion: Free radicals react with molecular oxygen at diffusion-controlled rates, forming stable peroxy radicals that halt polymerization. Rigorous freeze-pump-thaw cycling is non-negotiable[2].

  • Conversion Limits: To synthesize block copolymers, the first block (Macro-CTA) must retain its thiocarbonylthio end-group. Pushing the first reaction to >80% conversion depletes the monomer, drastically increasing the probability of radical-radical termination (dead chains). We intentionally quench the reaction at ~60-70% conversion to ensure high end-group fidelity[1].

  • End-Group Removal: Dithiobenzoate-derived RAFT agents can exhibit dose-dependent cytotoxicity and impart a strong pink/red color to the final material. For in vivo applications, the thiocarbonylthio end-group must be cleaved post-polymerization[3].

Quantitative Data: CTA Selection & Parameters

Selecting the correct CTA is the most common point of failure in RAFT synthesis. The table below summarizes the optimal pairing of monomers with specific CTA classes based on their Z and R group electronics.

CTA ClassTypical Z-GroupTypical R-GroupCompatible MonomersDispersity (Đ)Biomedical Suitability
Dithiobenzoates PhenylCyanopentanoic acid (e.g., CPADB)Methacrylates, Styrenics1.05 - 1.15High (requires end-group removal)[3]
Trithiocarbonates AlkylthioDodecyl / Propionic acidAcrylates, Acrylamides1.10 - 1.20Excellent (lower intrinsic toxicity)[3]
Xanthates O-AlkylPropionateVinyl Esters (e.g., Vinyl Acetate), NVP1.20 - 1.40Good for specific non-conjugated monomers
Dithiocarbamates N,N-DialkylCyanomethylVinyl Acetate, N-Vinylpyrrolidone1.15 - 1.30Moderate

Experimental Workflow & Protocols

The following protocols detail the synthesis of a stimuli-responsive nanocarrier. The workflow is designed as a self-validating system, ensuring that intermediate quality controls are met before proceeding.

Workflow Step1 Synthesis of Macro-CTA (PNIPAM Block) Step2 Chain Extension (PDMAEMA Block) Step1->Step2 NMR & GPC Validation Step3 End-Group Removal (Radical Reduction) Step2->Step3 Precipitation & Drying Step4 Self-Assembly (Micelle Formation) Step3->Step4 Solvent Exchange (Dialysis) Step5 Drug Encapsulation (Doxorubicin Loading) Step4->Step5 Hydrophobic Interaction

Caption: Experimental workflow from RAFT block copolymer synthesis to micellar drug encapsulation.

Protocol A: Synthesis of PNIPAM Macro-CTA

Objective: Synthesize a well-defined thermo-responsive hydrophilic block with high end-group retention.

  • Preparation: In a 25 mL Schlenk flask, dissolve N-isopropylacrylamide (NIPAM) (1.13 g, 10 mmol), CPADB (27.9 mg, 0.1 mmol), and Azobisisobutyronitrile (AIBN) (3.3 mg, 0.02 mmol) in 5 mL of anhydrous 1,4-dioxane[2].

    • Causality Note: The [Monomer]:[CTA]:[Initiator] ratio of 100:1:0.2 ensures a target degree of polymerization (DP) of ~100 while keeping the radical concentration low enough to prevent premature termination.

  • Deoxygenation: Seal the flask with a rubber septum. Perform three consecutive freeze-pump-thaw cycles.

    • Step: Freeze the solution in liquid nitrogen, apply high vacuum for 5 minutes, isolate the vacuum, and thaw in a warm water bath to release trapped gas. Backfill with ultra-pure Argon[2].

  • Polymerization: Immerse the flask in a pre-heated oil bath at 70 °C for exactly 4 hours.

  • Quenching & Validation: Remove the flask from the heat, open it to the atmosphere, and rapidly cool it in an ice bath to quench the radicals.

    • Validation Checkpoint: Take a 50 µL aliquot for 1 H NMR (in CDCl 3​ ). Calculate conversion by comparing the vinyl protons of the monomer (5.5-6.5 ppm) against the isopropyl methine proton of the polymer (4.0 ppm). Proceed only if conversion is between 60-70%.

  • Purification: Precipitate the polymer dropwise into 100 mL of cold diethyl ether. Filter and dry under vacuum overnight. The resulting powder should be pale pink, indicating the retention of the dithiobenzoate end-group[4].

Protocol B: Chain Extension to PNIPAM-b-PDMAEMA

Objective: Grow a pH-responsive block from the Macro-CTA to create an amphiphilic architecture.

  • Preparation: In a new Schlenk flask, dissolve the PNIPAM Macro-CTA (approx. 0.5 g, ~0.05 mmol based on GPC Mn), 2-(dimethylamino)ethyl methacrylate (DMAEMA) (0.78 g, 5 mmol), and AIBN (1.6 mg, 0.01 mmol) in 4 mL of 1,4-dioxane.

  • Deoxygenation: Perform three freeze-pump-thaw cycles as described in Protocol A.

  • Polymerization: Heat at 70 °C for 6 hours.

  • Purification: Quench via exposure to air and ice. Precipitate into cold hexanes (DMAEMA is soluble in ether, so hexanes are required for proper precipitation). Dry under vacuum.

    • Validation Checkpoint: Perform Gel Permeation Chromatography (GPC). The chromatogram must show a clear, unimodal shift to a higher molecular weight compared to the Macro-CTA, with no significant tailing (which would indicate dead Macro-CTA chains).

Protocol C: End-Group Removal (Toxicity Mitigation)

Objective: Cleave the thiocarbonylthio group to ensure biocompatibility for drug delivery applications[3].

  • Reaction: Dissolve the block copolymer (0.5 g) in 5 mL of toluene. Add a 20-fold molar excess of AIBN (relative to the polymer end-groups) and a 10-fold excess of a hydrogen donor (e.g., N-ethylpiperidine hypophosphite, EPHP).

  • Heating: Purge with Argon for 20 minutes, then heat to 80 °C for 4 hours.

    • Causality Note: The massive excess of radicals generated by AIBN reacts with the CTA end-group, fragmenting it. The EPHP provides a hydrogen atom to cap the resulting polymer radical, preventing cross-linking.

  • Isolation: Precipitate the now colorless polymer into cold hexanes. Dialyze against deionized water (MWCO 3.5 kDa) for 48 hours to remove residual small molecules, then lyophilize.

References

  • York, A. W., Kirkland, S. E., & McCormick, C. L. (2008). Advances in the synthesis of amphiphilic block copolymers via RAFT polymerization: stimuli-responsive drug and gene delivery. Advanced Drug Delivery Reviews, 60(9), 1018-1036.[Link]

  • Fairbanks, B. D., Gunatillake, T., & Meagher, L. (2015). Biomedical applications of polymers derived by reversible addition - fragmentation chain-transfer (RAFT). Advanced Drug Delivery Reviews, 91, 141-152.[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2-(Methylamino)-5-nitrobenzoate Synthesis

Welcome to the technical support center for the synthesis of 2-(Methylamino)-5-nitrobenzoate and its methyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are looking...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Methylamino)-5-nitrobenzoate and its methyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this important synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.

The synthesis of 2-(Methylamino)-5-nitrobenzoate is a key step in the production of various pharmaceutical intermediates. The most common route is through a Nucleophilic Aromatic Substitution (SNAr) reaction, where the halogen of a 2-halo-5-nitrobenzoic acid derivative is displaced by methylamine. While seemingly straightforward, this reaction is often plagued by issues of low yield, incomplete conversion, and the formation of stubborn impurities. This guide provides a structured approach to identifying and solving these common problems.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, offering step-by-step solutions grounded in chemical principles.

Problem 1: Low Yield or Incomplete Conversion

You've run the reaction, but TLC or LC-MS analysis shows a significant amount of starting material remaining, and the isolated yield of your desired 2-(Methylamino)-5-nitrobenzoate is disappointingly low.

Root Causes & Corrective Actions
  • Insufficient Activation of the Aromatic Ring: The SNAr reaction relies on the aromatic ring being sufficiently electron-deficient to be attacked by the nucleophile.[1] The nitro group at the para position to the leaving group is crucial for this activation.

    • Solution: While you cannot change the inherent electronics of your starting material, ensure that your starting 2-chloro-5-nitrobenzoic acid is of high purity. Isomeric impurities, such as 2-chloro-3-nitrobenzoic acid, will be less reactive and can contribute to the appearance of unreacted starting material.[2]

  • Suboptimal Reaction Temperature: The activation energy for the SNAr reaction may not be met at lower temperatures.

    • Solution: Gradually increase the reaction temperature. For the amination of 2-chloro-5-nitrobenzoic acid, temperatures in the range of 80-120°C are often employed, sometimes under pressure or microwave irradiation to achieve higher temperatures safely.[3][4] Always monitor the reaction by TLC to avoid decomposition at excessive temperatures.

  • Inappropriate Solvent Choice: The solvent plays a critical role in solvating the reactants and intermediates.

    • Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the charged Meisenheimer intermediate.[5] If you are using a less polar solvent, consider switching to one of these options. In some cases, aqueous conditions with a base can also be effective.[6][7]

  • Base Strength and Stoichiometry: A base is often used to neutralize the acid formed during the reaction (HX) and can also deprotonate the amine, increasing its nucleophilicity.

    • Solution: Ensure you are using an appropriate base and the correct stoichiometry. An excess of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common.[5] If using an inorganic base like K₂CO₃, ensure it is finely powdered and well-stirred to maximize its effectiveness.[8]

ParameterRecommended ConditionRationale
Temperature 80-120 °CTo overcome the activation energy of the reaction.[3]
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents stabilize the Meisenheimer intermediate.[5]
Base TEA, DIPEA, K₂CO₃Neutralizes acid byproduct and can enhance nucleophilicity.[5][8]
Problem 2: Formation of Dimer or Other Side Products

Your TLC plate shows multiple spots, and your final product is contaminated with impurities that are difficult to remove by standard purification techniques.

Root Causes & Corrective Actions
  • Over-alkylation (Formation of Tertiary Amine): The product, a secondary amine, can sometimes react with another molecule of the starting material, leading to a tertiary amine impurity.

    • Solution: This is less common in SNAr reactions with deactivated anilines but can occur. Using a modest excess of methylamine can help to favor the formation of the desired secondary amine.

  • Reaction with the Carboxylic Acid Group: If you are starting with 2-chloro-5-nitrobenzoic acid, the methylamine can react with the carboxylic acid to form an amide.

    • Solution: It is often advantageous to first esterify the carboxylic acid to a methyl ester. The synthesis of methyl 2-(methylamino)-5-nitrobenzoate is a common alternative. This protects the carboxylic acid group from reacting with the amine.

  • Hydrolysis of the Ester: If you are synthesizing the methyl ester, hydrolysis back to the carboxylic acid can occur if there is water present, especially under basic conditions.

    • Solution: Use anhydrous solvents and reagents to minimize water content in the reaction mixture.

Problem 3: Difficult Purification

You have a good conversion, but isolating a pure product is challenging due to co-eluting impurities or difficulty with crystallization.

Root Causes & Corrective Actions
  • Residual Starting Material: Unreacted 2-chloro-5-nitrobenzoic acid or its methyl ester can be difficult to separate from the product.

    • Solution: Drive the reaction to completion by optimizing the conditions as described in Problem 1. For purification, column chromatography on silica gel is typically effective. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should provide good separation.

  • Recrystallization Issues: The product may not crystallize well from the chosen solvent, or it may oil out.

    • Solution: For the free acid, recrystallization from ethanol or acetonitrile can be effective.[3][6] For the methyl ester, a mixed solvent system, such as ethyl acetate/hexane, may be necessary. Ensure the crude product is sufficiently pure before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best leaving group for this SNAr reaction?

A1: For SNAr reactions, the reactivity of halogens is typically F > Cl > Br > I.[1] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. However, 2-chloro-5-nitrobenzoic acid is more commonly available and cost-effective, making it a practical choice.

Q2: Can I use aqueous methylamine for this reaction?

A2: Yes, aqueous methylamine solutions (e.g., 40%) are frequently used and can be effective.[6] The water can act as a co-solvent, and the excess methylamine also serves as the base.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material, you can visualize the disappearance of the starting material and the appearance of the product spot. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[1]

Q4: What is a Meisenheimer complex, and is it relevant to my synthesis?

A4: A Meisenheimer complex is the resonance-stabilized, negatively charged intermediate formed when the nucleophile (methylamine) attacks the electron-poor aromatic ring.[1][9] The formation of this intermediate is a key step in the SNAr mechanism. While often transient, its stability is a factor in the overall reaction rate. The electron-withdrawing nitro group is crucial for stabilizing this complex.

Q5: Are there alternative synthetic routes to 2-(Methylamino)-5-nitrobenzoate?

A5: While SNAr is the most common, other methods exist. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds.[10][11] These reactions can be more versatile but often require more expensive catalysts and ligands.[12]

Experimental Protocols

Synthesis of Methyl 2-chloro-5-nitrobenzoate (Esterification)

This preliminary step protects the carboxylic acid and can simplify the subsequent amination reaction and purification.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-nitrobenzoic acid (1.0 eq).

  • Reagents: Add methanol (10-20 volumes) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Isolation: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester, which can be used directly or purified by recrystallization from methanol.[13]

Synthesis of Methyl 2-(Methylamino)-5-nitrobenzoate (SNAr Reaction)
  • Setup: In a sealed reaction vessel (e.g., a pressure tube or microwave vial) equipped with a magnetic stirrer, add methyl 2-chloro-5-nitrobenzoate (1.0 eq).

  • Reagents: Add a polar aprotic solvent such as DMF or DMSO. Then, add an aqueous solution of methylamine (e.g., 40%, 2-3 eq).

  • Reaction: Seal the vessel and heat to 80-100°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water.

  • Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash with water. If the product remains in solution, extract with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol/water) or by column chromatography on silica gel.

Visualizing the Reaction Pathway

The following diagram illustrates the SNAr mechanism for the synthesis of 2-(Methylamino)-5-nitrobenzoate.

SNAr_Mechanism Reactants 2-Chloro-5-nitrobenzoate + Methylamine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Product 2-(Methylamino)-5-nitrobenzoate + HCl Meisenheimer->Product Loss of Leaving Group (Cl-)

Caption: SNAr reaction pathway for 2-(Methylamino)-5-nitrobenzoate synthesis.

By understanding the underlying principles of the SNAr reaction and systematically addressing potential issues, you can significantly improve the yield and purity of your 2-(Methylamino)-5-nitrobenzoate synthesis.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PMC. One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. [Link]

  • ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. [Link]

  • Nature. SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Royal Society of Chemistry. The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • PMC. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • J-STAGE. A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • PrepChem. Preparation of 2-amino-4-methylamino-5-nitrobenzoic acid. [Link]

  • Royal Society of Chemistry. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. [Link]

  • ResearchGate. Optimization of organophotochemical SNAr reaction. [Link]

  • Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • ResearchGate. Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. [Link]

  • ResearchGate. 2-Methylamino-5-nitrobenzoic acid. [Link]

  • Master Organic Chemistry. Nucleophilicity Trends of Amines. [Link]

  • Save My Exams. Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. [Link]

  • ResearchGate. (PDF) 2-Methylamino-5-nitrobenzoic acid. [Link]

  • ResearchGate. (PDF) Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. [Link]

  • Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • Truman State University. Multistep Synthesis Nitration. [Link]

  • Scribd. Synthesis of Methyl m-Nitrobenzoate | PDF | Chemical Reactions | Bleach. [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • PubChem. 2-Chloro-5-nitrobenzoic acid. [Link]

  • ResearchGate. Synthesis of the 5-methyl-2-nitrobenzoic acid. [Link]

  • Google Patents.
  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • University of Liverpool Repository. Dearomatizing Amination Reactions. [Link]

  • PMC. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. [Link]

  • Medium. What are the research directions for improving the synthesis efficiency of Methyl Benzoate?. [Link]

  • Nature. Electrochemical deoxygenative amination of stabilized alkyl radicals from activated alcohols. [Link]

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Optimization

Technical Support Center: Troubleshooting Low Conversion in SNAr Reactions

Overview: The Mechanistic Reality of SNAr Nucleophilic aromatic substitution (SNAr) is a cornerstone methodology for functionalizing aromatic rings in drug development and organic synthesis. However, unlike aliphatic sub...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The Mechanistic Reality of SNAr

Nucleophilic aromatic substitution (SNAr) is a cornerstone methodology for functionalizing aromatic rings in drug development and organic synthesis. However, unlike aliphatic substitution, the aromatic ring is inherently electron-rich. For SNAr to proceed, the ring must be severely electron-deficient. The rate-determining step (RDS) is almost always the initial nucleophilic attack that disrupts aromaticity to form a negatively charged intermediate known as the Meisenheimer complex[1]. Failure to stabilize this intermediate is the primary cause of low conversion rates. Troubleshooting requires a systemic evaluation of the substrate's electronic activation, the leaving group's inductive pull, and the solvent's interaction with the nucleophile.

Diagnostic Workflow

SNAr_Troubleshooting Start Issue: Low SNAr Conversion CheckEWG Are strong EWGs (-NO2, -CN) ortho/para to the leaving group? Start->CheckEWG CheckLG Is the leaving group optimal (F > Cl > Br)? CheckEWG->CheckLG Yes AltCoupling Switch to Pd-Catalyzed Buchwald-Hartwig Amination CheckEWG->AltCoupling No CheckSolvent Is the solvent polar aprotic (e.g., DMSO, DMF)? CheckLG->CheckSolvent Yes ChangeLG Synthesize aryl fluoride instead of chloride/bromide CheckLG->ChangeLG No CheckNu Is the nucleophile sterically unhindered & reactive? CheckSolvent->CheckNu Yes ChangeSolvent Switch to DMSO or DMF to eliminate H-bonding CheckSolvent->ChangeSolvent No OptimizeBase Add stronger base (e.g., Cs2CO3) or use microwave heating CheckNu->OptimizeBase No Success Optimal SNAr Conversion Achieved CheckNu->Success Yes

Diagnostic workflow for troubleshooting low conversion rates in SNAr reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction is stalling despite prolonged heating. I am using an aryl chloride with a para-nitro group. What is wrong? A1: Your leaving group is likely the bottleneck. In SNAr, the cleavage of the carbon-halogen bond is not the rate-determining step; the nucleophilic addition is[1]. Therefore, the leaving group reactivity order is F > Cl ≈ Br > I, which is the exact inverse of aliphatic SN1/SN2 reactions[2][3]. Fluorine's extreme electronegativity withdraws electron density via induction, drastically lowering the activation energy required for the nucleophile to attack the ring[1]. Causality-Driven Solution: Synthesize or purchase the aryl fluoride analog of your starting material. The highly polar C-F bond will accelerate the formation of the Meisenheimer complex.

Q2: I switched to an aryl fluoride, but my amine nucleophile is still barely reacting. I am using methanol as the solvent. How do I fix this? A2: The issue is your solvent. Protic solvents like methanol or water form strong hydrogen bonds with the nucleophile, effectively encasing it in a solvent "cage"[4]. This severely reduces the amine's nucleophilicity. Causality-Driven Solution: Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents stabilize the Meisenheimer transition state and solvate counter-cations, leaving your nucleophilic anion "naked" and highly reactive[4][5].

Q3: My substrate lacks strong electron-withdrawing groups (EWGs). I tried heating it to 150 °C in DMSO, but I only get decomposition. How do I force the SNAr? A3: You cannot thermodynamically force an SNAr reaction if the substrate lacks ortho/para EWGs (like -NO2 or -CN). Without these groups to stabilize the negative charge of the Meisenheimer complex, the activation barrier is insurmountable[1]. Causality-Driven Solution: Abandon the SNAr pathway and switch to a transition-metal-catalyzed alternative, such as the Buchwald-Hartwig amination[6]. Palladium catalysis bypasses the Meisenheimer complex entirely, operating through oxidative addition, transmetalation, and reductive elimination, which allows for the amination of unactivated aryl halides[7].

Quantitative Data & Selection Guides

Table 1: Leaving Group Reactivity in SNAr

Leaving GroupRelative Reactivity in SNArMechanistic Rationale
Fluoride (-F) Highest (Fastest)Extreme electronegativity withdraws electron density, drastically lowering the activation energy for nucleophilic attack (the rate-determining step)[1][2].
Chloride (-Cl) ModerateWeaker inductive effect than fluorine; standard leaving group for highly activated substrates[3].
Bromide (-Br) LowPoor inductive withdrawal; better suited for Pd-catalyzed cross-coupling[7].
Iodide (-I) Lowest (Slowest)Lowest electronegativity; highly disfavored for SNAr despite being an excellent leaving group in SN1/SN2[2][3].

Table 2: Solvent Selection Guide

Solvent TypeExamplesImpact on SNAr ConversionRecommendation
Polar Aprotic DMSO, DMF, NMP, MeCNSolvates cations but leaves nucleophilic anions "naked" and highly reactive. Stabilizes the Meisenheimer complex[4][5].Optimal. First choice for SNAr.
Polar Protic Methanol, Ethanol, WaterHydrogen-bonds with the nucleophile, creating a solvent "cage" that severely reduces nucleophilicity[4].Avoid. Causes stalling and promotes hydrolysis side-reactions.
Non-Polar Toluene, HexanePoor solubility for polar intermediates and charged nucleophiles.Avoid. Only use if utilizing phase-transfer catalysis.

Validated Experimental Protocols

Protocol 1: Standard SNAr Amination of an Activated Aryl Fluoride

This protocol utilizes the element effect and polar aprotic solvent advantages to maximize conversion.

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the activated aryl fluoride (1.0 equiv) in anhydrous DMSO to achieve a 0.2 M concentration.

  • Nucleophile Addition: Add the amine nucleophile (1.2 - 1.5 equiv). Note: Excess amine drives the equilibrium forward and compensates for potential steric hindrance.

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv). Rationale: The base sequesters the generated HF, preventing the protonation and subsequent deactivation of the remaining amine nucleophile.

  • Reaction: Seal the vial and heat to 80 °C for 4–12 hours. Monitor conversion via LC-MS or TLC.

  • Workup: Upon completion, cool to room temperature. Dilute the mixture with EtOAc and wash sequentially with water (3x) and brine. Rationale: Multiple water washes are strictly required to remove the high-boiling DMSO solvent from the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Buchwald-Hartwig Amination (For Unactivated Substrates)

Use this self-validating protocol when SNAr fails due to a lack of activating EWGs.

  • Preparation: In a glovebox or under a strict argon atmosphere, charge an oven-dried vial with the unactivated aryl chloride/bromide (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos ligand (4 mol%), and NaOtBu (1.5 equiv). Rationale: NaOtBu is a strong base required to deprotonate the amine upon its coordination to the Palladium center.

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M).

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter the crude mixture through a pad of Celite. Rationale: Celite filtration efficiently removes the palladium catalyst and inorganic salts, preventing emulsion during purification.

  • Isolation: Concentrate the filtrate and purify via flash column chromatography.

Sources

Troubleshooting

Technical Support Center: Preventing Polysubstitution in Aromatic Nitration

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot one of the most no...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot one of the most notorious challenges in electrophilic aromatic substitution (EAS): over-nitration .

When working with highly activated aromatic substrates (like phenols and anilines), standard mixed-acid nitration often yields complex, intractable mixtures of di- and tri-substituted products, alongside oxidative degradation byproducts[1]. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure precise mononitration.

Part 1: Fundamental Causality & Mechanisms (FAQ)

Q: Why does polysubstitution occur so easily in electron-rich aromatics? A: Substrates bearing strongly electron-donating groups (e.g., −OH , −NH2​ ) significantly increase the electron density of the aromatic π -system, making it highly nucleophilic. While the introduction of the first nitro group ( −NO2​ ) is strongly deactivating, the initial activation from the hydroxyl or amino group is often so powerful that the mono-nitrated intermediate remains more reactive than a standard, unactivated benzene ring. If the concentration of the nitronium ion ( NO2+​ ) is too high, the reaction rapidly proceeds to dinitration and trinitration (e.g., forming picric acid)[2].

Q: How does temperature control dictate the reaction pathway? A: Nitration is highly exothermic. Operating at low temperatures (typically <10∘C ) leverages kinetic control. The first nitration has a relatively low activation energy ( Ea​ ) due to the activated ring. The second nitration requires a higher Ea​ because the first nitro group withdraws electron density. By keeping the thermal energy of the system below the threshold required for the second activation barrier, you trap the reaction at the monosubstituted stage[3].

Part 2: Workflows and Logical Decision Matrices

To prevent polysubstitution, the choice of reagent must be inversely proportional to the reactivity of the substrate.

G Start Analyze Aromatic Substrate HighlyActivated Highly Activated (Phenols, Anilines) Start->HighlyActivated ModeratelyActivated Moderately Activated (Alkylbenzenes) Start->ModeratelyActivated Deactivated Deactivated (Nitrobenzene, Halobenzenes) Start->Deactivated Protect Protecting Group (Acetylation) HighlyActivated->Protect Amines Mild Mild Reagents (Heterogeneous/In-situ) HighlyActivated->Mild Phenols Standard Standard Mixed Acid (Low Temp) ModeratelyActivated->Standard Harsh Fuming HNO3 / H2SO4 (Heat Required) Deactivated->Harsh

Caption: Substrate-based decision logic for preventing aromatic over-nitration.

Part 3: Troubleshooting Guides & Experimental Protocols

Issue 1: Over-nitration and Oxidation of Phenols

Symptom: The reaction mixture turns dark/tarry, and TLC shows multiple highly polar spots (dinitrophenols, picric acid, or benzoquinones). Root Cause: The use of concentrated HNO3​ or mixed acid ( HNO3​ / H2​SO4​ ) provides an overwhelming bulk concentration of the highly electrophilic NO2+​ ion, which oxidizes the phenol and forces multiple substitutions[2]. Solution: Utilize a heterogeneous, mild nitrating system. By generating HNO3​ in situ on a solid support, the effective concentration of the nitrating species is kept vanishingly low, acting as a chemical bottleneck that strictly limits the reaction to mononitration[4].

Protocol 1: Mild Mononitration of Phenol via Heterogeneous Catalysis

This protocol is a self-validating system; the reaction naturally halts at mononitration due to reagent exhaustion and strict stoichiometric control[4].

  • Preparation of the Heterogeneous Phase: In a round-bottom flask, suspend Phenol ( 0.02 mol ), Mg(HSO4​)2​ ( 0.02 mol ), NaNO3​ ( 0.02 mol ), and wet SiO2​ ( 50% w/w,4 g ) in dichloromethane ( CH2​Cl2​ , 20 mL ).

    • Causality: The wet silica gel provides a high-surface-area microenvironment where the inorganic acidic salt ( Mg(HSO4​)2​ ) reacts with NaNO3​ to slowly bleed HNO3​ into the system. This prevents localized concentration spikes of NO2+​ .

  • Reaction Execution: Stir the heterogeneous mixture magnetically at room temperature ( 25∘C ) for 30 minutes .

    • Causality: Room temperature provides enough kinetic energy for the highly activated phenol to react, but the lack of excess reagent prevents the second substitution. Monitor by TLC to confirm the disappearance of the starting material.

  • Isolation: Filter the reaction mixture to remove the solid acidic salts and silica. Wash the solid filter cake with CH2​Cl2​ ( 2×10 mL ).

  • Drying and Concentration: Add anhydrous Na2​SO4​ to the combined filtrate. Filter after 15 minutes and remove the solvent via rotary evaporation (water bath at 35-40∘C ) to yield the pure mononitrophenol.

Issue 2: Polysubstitution of Anilines

Symptom: Direct nitration of aniline yields a violent exothermic reaction, resulting in meta-nitroaniline, polysubstituted products, and severe oxidative degradation. Root Cause: The basic amino group ( −NH2​ ) is protonated by strong acids to form an anilinium ion ( −NH3+​ ), which is a meta-directing deactivator. Simultaneously, unprotonated aniline is so electron-rich that it acts as a reducing agent against nitric acid, destroying the starting material[5]. Solution: Implement a Protection-Deprotection strategy.

G Aniline Aniline (Highly Reactive) Acetylation Acetylation (Acetic Anhydride) Aniline->Acetylation Acetanilide Acetanilide (Moderated Reactivity) Acetylation->Acetanilide Nitration Nitration (HNO3/H2SO4, <10°C) Acetanilide->Nitration NitroAcetanilide p-Nitroacetanilide (Monosubstituted) Nitration->NitroAcetanilide Hydrolysis Hydrolysis (Acid/Base, Heat) NitroAcetanilide->Hydrolysis Nitroaniline p-Nitroaniline (Target Product) Hydrolysis->Nitroaniline

Caption: Protection-deprotection workflow for the selective mononitration of aniline.

Protocol 2: Selective Mononitration of Aniline via Acetanilide

This protocol utilizes steric hindrance and resonance modulation to force strict para-mononitration[6],[5].

  • Protection (Acetylation): Dissolve aniline in water and concentrated HCl . Warm to 50∘C and add acetic anhydride. Isolate the precipitated acetanilide via vacuum filtration.

    • Causality: The acetyl group pulls electron density away from the nitrogen lone pair via resonance. This significantly reduces the nucleophilicity of the aromatic ring, preventing oxidative degradation and moderating the reaction speed to prevent polysubstitution[6].

  • Nitration: Dissolve the acetanilide in cold concentrated sulfuric acid. Separately, prepare a nitrating mixture of concentrated HNO3​ and H2​SO4​ . Add the nitrating mixture dropwise to the acetanilide solution, strictly maintaining the internal temperature below 10∘C using an ice-salt bath.

    • Causality: The bulky acetamido group provides immense steric hindrance at the ortho positions, directing the incoming NO2+​ ion almost exclusively to the para position. Low temperatures ensure kinetic control[5].

  • Precipitation: After 30 minutes , pour the reaction mixture over crushed ice. Collect the precipitated p-nitroacetanilide by vacuum filtration and wash with cold water.

  • Deprotection (Hydrolysis): Reflux the crude p-nitroacetanilide in 10% aqueous sulfuric acid for 15-20 minutes . Cool the flask in an ice bath to precipitate the final p-nitroaniline.

    • Causality: Acid hydrolysis cleaves the amide bond, restoring the primary amine without affecting the newly installed, highly stable aromatic nitro group[5].

Part 4: Quantitative Reagent Selection Matrix

To aid in experimental design, the following table summarizes the quantitative parameters and selectivity profiles of various nitrating systems used for highly activated aromatics.

Table 1: Comparison of Nitrating Systems for Monoselectivity

Reagent SystemOperating TempTarget SubstratePrimary Product ProfileMononitration YieldCausality for Selectivity
Mixed Acid ( HNO3​ / H2​SO4​ ) <5∘C Phenol / AnilineMixture (Mono/Di/Tri) <40% High bulk [NO2+​] drives over-nitration and oxidation despite low temps[2].
NaNO3​ / Mg(HSO4​)2​ / wet SiO2​ 25∘C PhenolsMononitrophenol 80-95% Heterogeneous in-situ generation of HNO3​ keeps [NO2+​] scarce[4].
Bismuth Subnitrate / SOCl2​ 25∘C PhenolsMononitrophenol 85-95% Mild Lewis acid catalysis with exact stoichiometric control of the nitrating agent[7].
5-Methyl-1,3-dinitro-1H-pyrazole 80∘C Complex ArenesMononitroarene 50-99% Controllable N-nitropyrazole acts as a slow-release, mild nitronium source[8].

References

  • Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride Source: Molecules (PMC) URL:[Link]

  • Nitration Of Phenols Under Mild And Heterogeneous Conditions Source: Molecules (PMC) URL:[Link]

  • Recent advances in the synthesis of aromatic nitro compounds Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent Source: JACS Au (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing 2-(Methylamino)-5-nitrobenzoate Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(Methylamino)-5-nitrobenzoate derivatives. As a Senior Application Scientist, I have compiled this guide to address the thermodynamic and kinetic challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(Methylamino)-5-nitrobenzoate derivatives. As a Senior Application Scientist, I have compiled this guide to address the thermodynamic and kinetic challenges inherent in Nucleophilic Aromatic Substitution (S_NAr) workflows. This resource is designed to help researchers and drug development professionals optimize reaction conditions, minimize side products, and scale up with confidence.

Mechanistic Causality & Pathway

The synthesis of methyl 2-(methylamino)-5-nitrobenzoate relies on an S_NAr mechanism[1]. The strong electron-withdrawing nature of the nitro group at the 5-position activates the 2-position for nucleophilic attack by methylamine. The reaction proceeds via a negatively charged Meisenheimer complex. Understanding this intermediate is critical: any condition that stabilizes this complex accelerates the reaction, while competing nucleophiles (like water) will derail the yield and purity.

SNAr_Mechanism SM Methyl 2-fluoro-5-nitrobenzoate (Electrophile) Complex Meisenheimer Complex (Anionic Intermediate) SM->Complex Nucleophilic Attack Amine Methylamine (Nucleophile) Amine->Complex Adds to C2 Product Methyl 2-(methylamino)-5-nitrobenzoate (Target) Complex->Product Rearomatization Byproduct HF / Fluoride Salt (Leaving Group) Complex->Byproduct F- Elimination

Mechanistic pathway of the SNAr reaction forming the Meisenheimer complex.

Troubleshooting Guides & FAQs

Q1: My reaction with methyl 2-chloro-5-nitrobenzoate is stalling at 40% conversion even after 24 hours. Should I increase the temperature? A1: Increasing temperature with the chloro-substrate often leads to thermal degradation or ester hydrolysis before full conversion is reached. The causality lies in the leaving group kinetics. In S_NAr, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond[2]. Fluorine is highly electronegative and withdraws electron density via the inductive effect, vastly stabilizing the transition state. Switching your starting material to methyl 2-fluoro-5-nitrobenzoate will allow the reaction to reach completion in 1-2 hours at room temperature, providing a much milder and higher-yielding alternative[3][4].

Q2: I am achieving full conversion of the starting material, but my isolated yield of methyl 2-(methylamino)-5-nitrobenzoate is low. LC-MS shows a highly polar byproduct. What is happening? A2: You are likely observing ester hydrolysis, yielding 2-(methylamino)-5-nitrobenzoic acid. If you are using aqueous methylamine (e.g., 40% w/w in water), the basicity of the amine generates hydroxide ions in situ, which competitively attack the methyl ester[5]. Solution: Transition to an anhydrous system. Use a 2.0 M solution of methylamine in THF or 33% in absolute ethanol. This eliminates water from the system, preserving the ester linkage while maintaining nucleophilic efficacy[4].

Q3: How do I ensure complete removal of excess methylamine during the workup without losing my product to the aqueous layer? A3: Methyl 2-(methylamino)-5-nitrobenzoate has a secondary amine that can become protonated at very low pH, driving it into the aqueous phase. The self-validating workup protocol involves quenching the reaction with a mild acid (like saturated aqueous NH₄Cl) to a specific pH of ~5. At this pH, the highly basic aliphatic methylamine (pKa ~10.6) is fully protonated and washes into the aqueous layer, while the aniline-like secondary amine of the product (pKa ~2-3 due to the electron-withdrawing nitro group) remains neutral and stays in the organic phase.

Troubleshooting_Tree Start Issue: Low Yield or Impurities Check1 Is Starting Material (SM) Consumed? Start->Check1 NoSM No: Incomplete Conversion Check1->NoSM TLC shows SM YesSM Yes: Side Reactions Present Check1->YesSM TLC shows no SM Action1 Switch to 2-Fluoro Substrate or Increase Temperature NoSM->Action1 Check2 Is the Ester Hydrolyzed to Acid? YesSM->Check2 Action2 Switch to Anhydrous Methylamine (e.g., 2M in THF) Check2->Action2 LC-MS shows Acid mass

Troubleshooting logic tree for optimizing yield and purity in SNAr ester synthesis.

Quantitative Data: Substrate & Condition Optimization

To illustrate the kinetic differences, the following table summarizes the quantitative data comparing leaving groups and solvent systems for this specific S_NAr transformation[3][4][6].

Starting MaterialReagentSolvent SystemTemp (°C)Time (h)Yield (%)Primary Impurity
Methyl 2-chloro-5-nitrobenzoateCH₃NH₂ (40% aq)MeOH / H₂O6524452-(Methylamino)-5-nitrobenzoic acid
Methyl 2-chloro-5-nitrobenzoateCH₃NH₂ (2M in THF)THF651862Unreacted Starting Material
Methyl 2-fluoro-5-nitrobenzoateCH₃NH₂ (40% aq)THF / H₂O252702-(Methylamino)-5-nitrobenzoic acid
Methyl 2-fluoro-5-nitrobenzoate CH₃NH₂ (2M in THF) THF 0 to 25 1.5 94 Trace (<1%)

Validated Experimental Protocol

Synthesis of Methyl 2-(methylamino)-5-nitrobenzoate (Anhydrous Route) This self-validating protocol utilizes the fluoro-substrate and anhydrous conditions to guarantee high fidelity and yield[4].

Materials:

  • Methyl 2-fluoro-5-nitrobenzoate (1.0 eq, 10.0 mmol, 1.99 g)

  • Methylamine (2.0 M solution in THF) (2.5 eq, 25.0 mmol, 12.5 mL)

  • Anhydrous Tetrahydrofuran (THF) (10.0 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add methyl 2-fluoro-5-nitrobenzoate (1.99 g) to the flask and dissolve in 10.0 mL of anhydrous THF.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The fluoro-substrate is highly reactive; starting at 0 °C prevents exothermic degradation and limits potential amidation of the ester.

  • Addition: Add the 2.0 M methylamine in THF solution (12.5 mL) dropwise over 10 minutes via a syringe. The solution will immediately turn a deep yellow/orange, indicating the formation of the Meisenheimer complex.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 1.5 hours.

  • Validation (In-Process): Perform TLC (Hexanes:EtOAc 3:1). The starting material (R_f ~0.6) should be completely consumed, replaced by a bright yellow product spot (R_f ~0.4).

  • Quenching: Cool the mixture back to 0 °C and slowly add 20 mL of saturated aqueous NH₄Cl. Causality: This mildly acidic quench (pH ~5) protonates the excess methylamine without protonating the product, preventing emulsion formation and product loss.

  • Extraction: Transfer to a separatory funnel and extract with EtOAc (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to afford methyl 2-(methylamino)-5-nitrobenzoate as a vibrant yellow crystalline solid. (Expected yield: >90%).

References

  • III - Googleapis.com - googleapis.
  • Diversity-Oriented Synthesis-Facilitated Medicinal Chemistry: Toward the Development of Novel Antimalarial Agents - acs.
  • Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate - benchchem.
  • An In-depth Technical Guide to the Synthesis of Methyl ... - benchchem.
  • Aromatic Nucleophilic Substitution - scribd.
  • Sustainable synthesis of pharmaceuticals: using transition metal complexes as catalysts - dokumen.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Purification of 2-(Methylamino)-5-nitrobenzoate Isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when isolating 2-(methylamino)-5-nitrobenzoate (and its a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when isolating 2-(methylamino)-5-nitrobenzoate (and its alkyl esters) from its positional isomers (e.g., 3-nitro, 4-nitro, and 6-nitro variants).

Because these isomers possess nearly identical molecular weights, lipophilicities, and solubilities, standard purification templates often fail. This guide bypasses generic advice, focusing instead on the mechanistic causality behind these failures and providing self-validating protocols to ensure high-purity isolation.

Part I: Diagnostic FAQs & Mechanistic Troubleshooting

Q: Why do the 4-nitro and 5-nitro isomers of 2-(methylamino)benzoate esters consistently co-elute on standard C18 stationary phases? A: The separation challenge is rooted in the molecule's internal geometry. Crystallographic studies confirm that 2-(methylamino)-5-nitrobenzoic acid derivatives form a rigid, nearly planar structure stabilized by a strong intramolecular N–H···O hydrogen bond, creating an S(6) ring motif [1]. This intramolecular bonding effectively "masks" the polar amine and ester groups from the stationary phase. Consequently, the molecule's hydrophobic footprint is dominated entirely by the aromatic ring. Because the positional difference of the nitro group barely alters this footprint, standard hydrophobic interactions on a C18 column fail to provide sufficient selectivity.

Q: If C18 is insufficient, what chromatographic stationary phase should I transition to for baseline resolution? A: You must transition to a Phenyl-Hexyl stationary phase. Unlike C18, which relies purely on dispersive hydrophobic forces, Phenyl-Hexyl columns offer orthogonal selectivity via π−π interactions [2]. The strongly electron-withdrawing nitro group creates an electron-deficient aromatic ring. The exact position of the nitro group (meta vs. para to the ester) significantly alters the electron density distribution across the ring. The electron-rich phenyl ring of the stationary phase interacts differently with these distinct electronic topographies, achieving baseline resolution.

Q: I am restricted to using a C18 column. Are there mobile phase modifiers that can force the separation of these isomers? A: Yes. You can introduce shape-selective modifiers into your mobile phase. Adding a cyclic oligosaccharide like β -cyclodextrin (0.02 mol/L) alongside a small percentage of Tetrahydrofuran (THF) can induce separation [3]. β -cyclodextrin forms transient inclusion complexes with the aromatic isomers. The slight steric differences between the 4-nitro and 5-nitro positions dictate how deeply each isomer can penetrate the hydrophobic cavity of the cyclodextrin, thereby altering their apparent retention times.

Q: During scale-up, my fractional crystallization yields a co-crystal of the isomers. How do I prevent this? A: Co-crystallization occurs because the isomers share similar crystal lattice energies. To break this, you must shift from a purely thermodynamic crystallization to a kinetically controlled anti-solvent system that disrupts π -stacking. Furthermore, you must implement a self-validating loop: monitor the mother liquor via HPLC during cooling. If the isomer ratio in the mother liquor plateaus, crystallization of your target is complete; further cooling will only precipitate the impurity.

Part II: Quantitative Data & Method Comparison

To select the appropriate purification route, compare the quantitative parameters of the available chromatographic methods.

Table 1: Comparison of HPLC Methods for Nitrobenzoate Isomer Separation [4]

Method TypeStationary PhaseMobile Phase CompositionResolution ( Rs​ )Primary Separation Mechanism
Standard Isocratic C18 (5 µm)Acetonitrile : Water (60:40)< 1.0 (Co-elution)Hydrophobic dispersion (Ineffective)
Modifier-Assisted Kromasil C18MeOH : Water : THF (55:44:1) + 0.02M β -CD> 1.5Steric inclusion complexation
Orthogonal π−π Phenyl-HexylMethanol : Water (Gradient)> 2.0 π−π electron density interaction

Table 2: Physicochemical Profile Impacting Purification

PropertyMechanistic Impact on PurificationTroubleshooting Action
Intramolecular H-Bonding Masks polar functional groups, reducing C18 retention differences.Switch to π−π interactive columns (Phenyl-Hexyl).
Aromatic Electron Density Nitro position alters local dipole moments.Use Methanol instead of Acetonitrile to enhance π−π interactions.
π -Stacking in Lattice Promotes co-crystallization of positional isomers.Use Ethyl Acetate/Hexane anti-solvent systems to disrupt stacking.

Part III: Validated Experimental Protocols

Protocol 1: Orthogonal RP-HPLC Separation (Phenyl-Hexyl)

Use this protocol for analytical to semi-preparative isolation (<1 g).

Self-Validating System Suitability Test (SST): Before injecting the crude sample, inject a 1:1 standard mixture of the 4-nitro and 5-nitro isomers. Proceed only if the calculated resolution ( Rs​ ) is ≥1.5 .

  • Column Preparation: Install a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm). Equilibrate with 10 column volumes of Methanol:Water (10:90, v/v). Causality: Methanol is chosen over acetonitrile because it is protic and does not compete as aggressively for π−π interaction sites on the stationary phase [2].

  • Sample Preparation: Dissolve the crude 2-(methylamino)-5-nitrobenzoate in pure Methanol to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution:

    • 0-5 min: 10% Methanol

    • 5-20 min: Ramp to 60% Methanol

    • Flow rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm. The 5-nitro isomer typically elutes later than the 4-nitro isomer due to stronger induced dipole interactions with the phenyl phase.

Protocol 2: Anti-Solvent Fractional Crystallization

Use this protocol for industrial or preparative scale-up (>10 g).

Self-Validating Step: Real-time mother liquor tracking.

  • Dissolution: Suspend the crude mixture in the minimum volume of boiling Ethyl Acetate (approx. 3-5 mL/g). Causality: Ethyl acetate disrupts the intermolecular hydrogen bonding that causes co-crystallization.

  • Anti-Solvent Addition: Slowly add hot Hexane dropwise until the solution becomes faintly turbid, then add a few drops of Ethyl Acetate until clear again.

  • Controlled Nucleation: Cool the solution at a strict rate of 0.5 °C/min to 20 °C. Causality: Rapid cooling traps kinetic impurities; slow cooling favors the thermodynamic purity of the target crystal lattice.

  • Mother Liquor Validation: At 20 °C, extract 10 µL of the mother liquor, dilute, and run via HPLC. If the target isomer is depleted from the liquor relative to the impurity, filter the crystals immediately. Do not cool to 0 °C, as this will force the impurity to precipitate onto the pure crystals.

  • Isolation: Wash the filter cake with ice-cold Hexane and dry under vacuum.

Part IV: Purification Strategy Workflow

PurificationWorkflow Start Crude 2-(Methylamino)-5-nitrobenzoate Scale Determine Purification Scale Start->Scale Prep Preparative Scale (>10g) Scale->Prep Anal Analytical Scale (<1g) Scale->Anal Cryst Fractional Crystallization (EtOAc / Hexane) Prep->Cryst HPLC Phenyl-Hexyl RP-HPLC (MeOH / Water) Anal->HPLC Check1 Mother Liquor Rs > 1.5? Cryst->Check1 Check2 Chromatogram Rs > 1.5? HPLC->Check2 Pass Pure Target Isolated Check1->Pass Yes Fail Add β-cyclodextrin Modifier Check1->Fail No Check2->Pass Yes Check2->Fail No Fail->HPLC

Logical workflow for selecting and validating isomer purification strategies.

References

  • 2-Methylamino-5-nitrobenzoic acid Acta Crystallographica Section E: Structure Reports Online URL:[Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with π−π Interaction and a C-18 Column Agilent Technologies URL: [Link]

  • Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid PubMed (Se Pu) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Nitroaromatic Hydrogenation

Welcome to the Advanced Diagnostics Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex catalytic pitfalls...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex catalytic pitfalls associated with the reduction of nitroaromatic compounds.

Catalyst poisoning and reaction stalling in these workflows are rarely due to a single variable. They are typically the result of complex interplay between reaction kinetics, intermediate stability, and surface-level chemisorption. This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to rescue your synthetic workflows.

The Mechanics of Catalyst Inhibition & Poisoning

In the catalytic hydrogenation of nitroaromatics, the reaction proceeds via the Haber mechanism. The nitro group is sequentially reduced to a nitrosoarene, then to a hydroxylamine, and finally to the corresponding aniline. The most critical bottleneck occurs at the hydroxylamine stage. Because the final hydrogenation step is kinetically slow, hydroxylamines accumulate. This accumulation not only poses a severe thermal hazard but also acts as an auto-inhibitor by strongly adsorbing to and fouling the metal catalyst surface.

HaberMechanism Nitro Nitroaromatic (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +H2 Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +H2 Aniline Aniline Product (Ar-NH2) Hydroxylamine->Aniline +H2 (Slow) Poison1 Accumulation & Fouling Hydroxylamine->Poison1 Stalls Reaction Promoter Vanadium Promoter (Disproportionation) Promoter->Hydroxylamine Accelerates

Catalytic cycle of nitroaromatic reduction highlighting hydroxylamine accumulation and V-promotion.

Troubleshooting Guide & FAQs

Q1: Why does my hydrogenation of electron-deficient nitroaromatics stall at 70-80% conversion, accompanied by a sudden exotherm? A1: This is the hallmark of hydroxylamine intermediate accumulation . Halogens or other electron-withdrawing groups significantly slow down the final hydrogenation step (hydroxylamine to aniline) [1][1]. Because hydroxylamines are thermally unstable, their accumulation (often reaching 70–80% in unmodified Raney® Nickel systems) poses a severe explosion hazard and poisons the catalyst surface by strongly adsorbing and blocking active hydrogen-activation sites [2][2]. Causality & Solution: Introduce a vanadium promoter (e.g., NH₄VO₃). Vanadium acts as a co-catalyst that rapidly disproportionates the accumulated hydroxylamine into the corresponding amine and nitroso compounds, bypassing the kinetically slow direct hydrogenation step and keeping hydroxylamine concentrations below 1% [3][3].

Q2: I am reducing a halonitroarene (e.g., chloronitrobenzene). How do I prevent hydrodehalogenation (C-Cl cleavage) without completely killing the catalyst's activity? A2: Hydrodehalogenation is a common side reaction because standard palladium or platinum catalysts are highly active for C-X bond hydrogenolysis. To mitigate this, you must selectively poison the most highly active (and unselective) step-edge sites on the catalyst while leaving the planar terrace sites active for NO₂ reduction. Causality & Solution: Use a sulfided platinum on carbon (Pt/C-S) catalyst. The addition of sulfur compounds selectively poisons the sites responsible for dehalogenation. Operating at low temperatures with this modified catalyst ensures that the nitro group is reduced to the heteroaromatic amine with minimal (<0.1%) hydrodehalogenation byproducts [4][4]. This is heavily utilized in the synthesis of complex pharmaceutical intermediates [5][5].

Q3: My Raney® Nickel catalyst loses activity immediately upon recycling, even when reducing simple nitroaromatics. What causes this irreversible poisoning? A3: Catalyst deactivation in slurry-phase nickel systems is often driven by the strong chemisorption of nitrogenous compounds or trace sulfur impurities. While product amines cause reversible inhibition due to basicity-driven competitive adsorption, trace ammonia or thiols cause irreversible poisoning. For instance, thiophenol strongly binds to the Ni surface without C-S bond cleavage, permanently blocking hydrogen activation sites [6][6]. Causality & Solution: Ensure the substrate is strictly free of thiol impurities. If amine product inhibition is suspected, maintaining a highly efficient mass transfer regime (fast mixing) and a continuous hydrogen supply prevents the oxidic attack of the nitroaromatic compound on the nickel surface, which otherwise leads to permanent post-passivation [6][6].

Diagnostic Workflow

Troubleshooting Start Reaction Stalls / Low Yield Check Analyze Reaction Mixture (HPLC / NMR) Start->Check Path1 High Hydroxylamine? Check->Path1 Path2 Dehalogenation? Check->Path2 Path3 No Conversion? Check->Path3 Sol1 Add Vanadium (V) Promoter Path1->Sol1 Yes Sol2 Switch to Sulfided Pt/C Path2->Sol2 Yes Sol3 Check for Thiol/Amine Poisons Path3->Sol3 Yes

Decision tree for troubleshooting stalled nitroaromatic hydrogenation reactions.

Quantitative Poisoning & Mitigation Data

Catalyst SystemSubstrate TypePrimary Poison / InhibitorAccumulation / Byproduct LimitMitigation Strategy
Raney® Nickel Electron-deficient nitroarenesHydroxylamine (Intermediate)Up to 70–80% accumulationAdd Vanadium promoters (reduces to <1%)
Pd/C or Pt/C HalonitroarenesHalogen cleavage (Side reaction)2–5% dehalogenationUse Sulfided Pt/C (reduces to <0.1%)
Nano-sized Ni General nitroarenesThiols / Strong AminesComplete deactivation at 5 mol%Purify feed; optimize mass transfer

Standardized Experimental Protocols

Protocol A: Vanadium-Promoted Catalytic Hydrogenation (Preventing Hydroxylamine Accumulation)

Use this protocol when reducing electron-deficient nitroaromatics where reaction stalling is observed.

  • Preparation: Charge a high-pressure reactor with the nitroaromatic substrate (1.0 eq) dissolved in methanol (10 mL/g substrate).

  • Catalyst Loading: Add 5% Pd/C (1-2 mol% relative to substrate).

  • Promoter Addition: Add Ammonium metavanadate (NH₄VO₃) at 0.5–1.0 mol% relative to the substrate. Causality: The vanadium acts as a redox shuttle, continuously disproportionating the hydroxylamine back into easily reducible nitrosoarenes and forward into the final aniline [3][3].

  • Reaction: Purge the reactor with N₂ (3x), then H₂ (3x). Pressurize to 5 bar H₂ and heat to 60 °C under vigorous stirring (>800 RPM).

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot at 60 minutes. Dilute in 1 mL methanol and analyze via HPLC (UV 254 nm). The peak corresponding to the hydroxylamine intermediate must be <1% relative to the aniline product. If >1%, the vanadium disproportionation cycle is mass-transfer limited; increase agitation to >1000 RPM.

Protocol B: Selective Transfer Hydrogenation using Sulfided Platinum

Use this protocol to avoid dehalogenation when reducing halonitroarenes.

  • Preparation: In a round-bottom flask, dissolve the halonitroarene (1.0 eq) in a 1:0.33 (w/w) mixture of water and butanol.

  • Reagent Addition: Add ammonium formate (3.0 eq) as a mild hydrogen donor.

  • Catalyst Loading: Add sulfided 3% Platinum on Carbon (Pt/C-S) at 0.5% w/w relative to the substrate. Causality: The sulfur selectively blocks the highly energetic step-edge sites on the Pt lattice, preventing the oxidative addition into the C-Cl bond while allowing the planar terrace sites to reduce the nitro group [7][7].

  • Reaction: Heat the mixture to 70 °C for 2 hours.

  • Self-Validation Checkpoint: Analyze the crude reaction mixture via GC-FID. The ratio of dehalogenated aniline to the desired haloaniline must be <0.1%. If dehalogenation exceeds this threshold, the platinum catalyst is under-sulfided; discard the batch and utilize a catalyst with a higher sulfur modifier loading in the next run.

References

  • WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents Source: google.com URL:3

  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects Source: ccspublishing.org.cn URL:1

  • WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents Source: google.com URL:7

  • Modulating the hydroxylamine accumulation in the hydrogenation of substituted nitroarenes using vanadium-promoted RNi catalysts | Request PDF - ResearchGate Source: researchgate.net URL:2

  • Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation | Request PDF - ResearchGate Source: researchgate.net URL:6

  • Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl 3 -Mediated Reaction of Wide General Applicability | Request PDF - ResearchGate Source: researchgate.net URL:4

  • 5-Chloro-2-(2,4-dichlorophenoxy)aniline - Smolecule Source: smolecule.com URL:5

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Nitration of Methyl Benzoate

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you rely on the nitration of methyl benzoate as a foundational model for Electrophilic Aromatic Substitution (EAS).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you rely on the nitration of methyl benzoate as a foundational model for Electrophilic Aromatic Substitution (EAS). While the generation of methyl 3-nitrobenzoate is generally robust, the reaction is highly sensitive to thermodynamic fluctuations and stoichiometric imbalances.

This guide provides a self-validating protocol, a diagnostic workflow, and an in-depth FAQ to help you troubleshoot low yields, poor regioselectivity, and purification failures.

Quantitative Reaction Parameters & Failure Thresholds

To establish a baseline for troubleshooting, compare your reaction conditions against the validated parameters below. Deviations from these targets are the primary cause of synthetic failure.

ParameterOptimal TargetFailure ThresholdMechanistic Consequence of Deviation
Acid Ratio ( H2​SO4​:HNO3​ ) 1:1 (v/v)Excess HNO3​ Promotes over-nitration to 3,5-dinitrobenzoate.
Addition Temperature 5 °C – 15 °C> 15 °CLoss of regioselectivity (o-/p- isomers); dinitration.
Reaction Time 15 – 20 min> 30 minAcid-catalyzed ester hydrolysis to 3-nitrobenzoic acid.
Quench Temperature < 5 °C> 10 °CProduct "oils out" instead of crystallizing; traps impurities.

Standardized Self-Validating Protocol

Do not merely follow these steps; use the embedded Self-Validation checks to confirm the chemical integrity of your reaction in real-time.

  • Preparation of the Electrophile (Mixed Acid):

    • Action: In a dry Erlenmeyer flask submerged in an ice bath, slowly add 1.0 volume equivalent of concentrated H2​SO4​ (98%) to 1.0 volume equivalent of concentrated HNO3​ (70%) dropwise.

    • Causality: Sulfuric acid acts as a Lewis acid to protonate nitric acid, driving the dehydration that forms the active nitronium ion ( NO2+​ ).

    • Self-Validation: The mixture must remain clear and colorless. Evolution of brown NO2​ gas indicates thermal decomposition of nitric acid; if observed, discard and restart.

  • Substrate Preparation:

    • Action: In a separate round-bottom flask, dissolve methyl benzoate in 2.5 volume equivalents of concentrated H2​SO4​ . Cool the flask to 0–5 °C using an ice-salt bath.

    • Self-Validation: The solution should be completely homogeneous.

  • Controlled Electrophilic Addition:

    • Action: Using an addition funnel, add the cold mixed acid to the methyl benzoate solution dropwise over 15–20 minutes. Maintain the internal temperature strictly between 5 °C and 15 °C[1].

    • Causality: The ester group directs meta, but exceeding 15 °C provides enough thermal energy to accelerate non-regioselective nitration and dinitration.

    • Self-Validation: Monitor the internal thermometer constantly. A sudden spike >15 °C indicates runaway kinetics. Pause addition immediately and allow the ice-salt bath to cool the system.

  • Reaction Maturation:

    • Action: Once addition is complete, stir the mixture for exactly 15 minutes at 5 °C.

    • Self-Validation: Prolonged stirring beyond 30 minutes in concentrated acid increases the risk of ester hydrolysis.

  • Thermal Quench:

    • Action: Pour the reaction mixture over a large excess (e.g., 10x by weight) of crushed ice with vigorous stirring[2].

    • Causality: The massive thermal sink absorbs the extreme heat of dilution of sulfuric acid, precipitating the crude ester before hydrolysis can occur.

    • Self-Validation: The crude product must precipitate as a distinct pale-yellow solid. If it forms a biphasic oil, the quench temperature was too high.

  • Isolation & Purification:

    • Action: Isolate the solid via vacuum filtration. Wash thoroughly with ice-cold water, followed by a cold saturated sodium bicarbonate wash, and finally cold methanol. Recrystallize from minimal hot methanol.

Diagnostic Workflow

Use the following decision tree to identify the root cause of your experimental failure.

TroubleshootingWorkflow Start Failed Nitration Analysis LowYield Low Conversion (< 50% Yield) Start->LowYield Impurities High Impurity Profile (Byproducts Detected) Start->Impurities Oiling Product Oils Out (Fails to Crystallize) Start->Oiling TempLow Check H2SO4/HNO3 Ratio Ensure Active NO2+ LowYield->TempLow Inactive Reagents Dinitro Dinitro Byproducts (Temp Exceeded 15°C) Impurities->Dinitro Exothermic Spike Hydrolysis Ester Hydrolysis (Excess H2O/Acid Exposure) Impurities->Hydrolysis Aqueous Quench Delay Solvent Adjust MeOH/H2O Ratio & Seed Crystal Oiling->Solvent Isomer Contamination Dinitro->Solvent Recrystallize

Diagnostic workflow for identifying and resolving methyl benzoate nitration failures.

Troubleshooting FAQs

Q: Why did my reaction yield a dinitro byproduct, and how do I remove it? A: In a standard EAS reaction, the ester group and the newly added nitro group are both strongly electron-withdrawing. This heavily deactivates the benzene ring and typically halts the reaction at mono-substitution[3]. However, if the internal temperature exceeds 15 °C during the mixed acid addition, the excess thermal energy overcomes this activation barrier, leading to the formation of methyl 3,5-dinitrobenzoate[4]. Resolution: Dinitro byproducts can be purged by washing the crude solid with ice-cold methanol, as the dinitro derivative exhibits different solubility parameters than the mono-nitrated product[1]. If the dinitro ester has hydrolyzed into 3,5-dinitrobenzoic acid, washing the organic phase with saturated aqueous sodium bicarbonate will selectively extract the acid byproduct into the aqueous layer[4].

Q: Why did I isolate 3-nitrobenzoic acid instead of the desired ester? A: The presence of 3-nitrobenzoic acid indicates ester hydrolysis[5]. Methyl benzoate and its nitrated derivatives are highly susceptible to acid-catalyzed hydrolysis. This occurs if the reaction is left in the concentrated H2​SO4​/HNO3​ mixture for prolonged periods, or more commonly, if the quench is performed improperly[6]. Pouring the reaction into liquid water instead of crushed ice causes a massive exothermic spike due to the heat of dilution of sulfuric acid, which rapidly hydrolyzes the ester[2]. Resolution: Always quench the reaction by pouring it over a large excess of crushed ice to maintain a temperature below 5 °C[2].

Q: Why did my product "oil out" instead of crystallizing during the quench? A: "Oiling out" occurs when the product separates as a supercooled liquid rather than a crystalline solid. This is typically driven by a high concentration of impurities—specifically ortho- and para-nitrobenzoate isomers—which depress the melting point of the bulk mixture[7]. It can also occur if the quench temperature is too warm, preventing proper nucleation[1]. Resolution: If oiling occurs during recrystallization, reheat the mixture until the oil dissolves entirely, adjust the solvent ratio by adding a few drops of pure methanol, and allow it to cool slowly without disturbance. Introducing a seed crystal of pure methyl 3-nitrobenzoate provides a nucleation site to force crystallization[8].

Q: Why is my conversion rate so low, leaving unreacted methyl benzoate? A: Low conversion is fundamentally a failure to generate or maintain a high concentration of the nitronium ion ( NO2+​ ). The formation of NO2+​ relies on concentrated sulfuric acid protonating nitric acid. Any water introduced into the system (e.g., from wet glassware or degraded, dilute acids) shifts the equilibrium backward, severely retarding the nitration rate[3]. Resolution: Ensure absolute anhydrous conditions before starting. Use fresh 98% H2​SO4​ and 70% HNO3​ . If the reaction stalls, a brief, highly monitored warm-up to 15 °C can provide the kinetic push needed to reach completion[9].

References

  • What is the possible structure of a byproduct formed from the reaction of methyl benzoate... - Study.com. 4

  • Nitration of Methyl Benzoate | Process and Applications - Echemi. 9

  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses. 1

  • Macroscale Nitration of Methyl Benzoate - UMass. 8

  • Chemistry 210 Experiment 10: Electrophilic Aromatic Substitution - MiraCosta College. 2

  • m-NITROBENZOIC ACID - Organic Syntheses. 6

  • Hydrolysis of ester during nitration of methyl benzoate - Benchchem. 5

  • Nitration Mechanism of Methyl Benzoate - Scribd. 3

  • US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents. 7

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for Nitroaromatic Compounds

Welcome to the Advanced Technical Support Center for the chromatographic analysis of nitroaromatic compounds (NACs). Designed for researchers, environmental scientists, and drug development professionals, this guide synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the chromatographic analysis of nitroaromatic compounds (NACs). Designed for researchers, environmental scientists, and drug development professionals, this guide synthesizes field-proven troubleshooting strategies with the fundamental physicochemical principles governing reversed-phase high-performance liquid chromatography (RP-HPLC).

Nitroaromatics—ranging from explosive residues like TNT, RDX, and HMX to critical pharmaceutical intermediates—present unique analytical challenges due to their thermal instability, structural isomerism, and high polarity. This guide provides self-validating protocols and mechanistic insights to help you optimize your mobile phase and achieve robust, reproducible separations based on the industry-standard 1.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why do my nitroaromatic isomers (e.g., 2,4-DNT and 2,6-DNT) co-elute under standard conditions, and how can I resolve them?

The Causality: Positional isomers like 2,4-Dinitrotoluene (DNT) and 2,6-DNT possess nearly identical hydrophobic surface areas. In a standard C18 reversed-phase system relying purely on dispersive (van der Waals) interactions, their partitioning coefficients are virtually indistinguishable, leading to co-elution. The Solution: You must exploit secondary interactions (dipole-dipole or π−π interactions) and thermodynamic tuning.

  • Temperature Tuning: The retention enthalpy ( ΔH ) differs slightly between isomers due to their distinct dipole moments. Adjusting the column temperature by just 1–2 °C can drastically alter the selectivity ( α ) for these critical pairs 2.

  • Orthogonal Stationary Phases: If temperature tuning fails, introduce a Cyano (CN) or Phenyl-Hexyl column. The electron-withdrawing cyano group or the π -electron system of a phenyl ring interacts differently with the electron-deficient nitroaromatic rings, pulling the co-eluting peaks apart 3.

Q2: Should I use Methanol or Acetonitrile as the organic modifier for NACs?

The Causality: Methanol is the gold standard for nitroaromatic analysis. Nitroaromatics are highly polarizable. Methanol, a protic solvent, allows the π -electrons of the nitroaromatic rings to interact strongly with the stationary phase. Acetonitrile, conversely, is an aprotic solvent with its own π -bond (C N). Acetonitrile competitively binds to the stationary phase and interferes with the π−π interactions of the analytes, which often compresses the chromatogram and destroys the resolution of critical pairs 4. The Solution: Default to a 50:50 Methanol:Water isocratic mobile phase. Only pivot to Acetonitrile if you are analyzing highly retained, late-eluting hydrophobic degradation products that require a stronger elution solvent.

Q3: I am experiencing peak fronting and shifting retention times for early eluting compounds (e.g., HMX, RDX). What is the root cause?

The Causality: This is a classic "solvent mismatch" phenomenon. EPA Method 8330 historically calls for large sample injection volumes (up to 100 µL) to achieve low detection limits. If your sample is extracted in 100% methanol, injecting this large volume into a weaker 50:50 mobile phase creates a localized zone of high elution strength at the column head. The analytes race down the column without partitioning until the sample solvent diffuses, causing peak fronting or splitting. The Solution: Reduce the injection volume to 5–20 µL, or dilute your sample extract 1:1 with water prior to injection so that the sample diluent matches the mobile phase strength 1.

Part 2: Self-Validating Optimization Protocol

To ensure scientific integrity, the following methodology is designed as a self-validating system . The workflow cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.

Step-by-Step Methodology: EPA 8330 Mobile Phase Optimization

Step 1: Mobile Phase Preparation

  • Prepare an isocratic mobile phase of 50% HPLC-grade Methanol and 50% Ultrapure Water (v/v).

  • Degas the mixture thoroughly via vacuum filtration (0.22 µm) and continuous online sonication to prevent outgassing in the pump head.

Step 2: System Equilibration & Injection

  • Install a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and set the flow rate to 1.3 mL/min.

  • Set the column oven temperature to exactly 30 °C.

  • Inject 10 µL of the EPA 8330 Calibration Mix (containing 14 target NACs in 50:50 MeOH:Water).

Step 3: Thermodynamic Tuning (The Validation Check)

  • Evaluate the chromatogram specifically for the critical pairs: 2,4-DNT / 2,6-DNT and RDX / HMX .

  • Validation Gate: Calculate the resolution ( Rs​ ) between 2,4-DNT and 2,6-DNT.

    • If Rs​≥1.5 : The system is validated. Proceed to Step 4.

    • If Rs​<1.5 : Increase the column temperature in 1 °C increments (up to 40 °C) and re-inject. If 40 °C is reached without baseline resolution, install a 30 mm CN guard column in series with the C18 column to introduce orthogonal selectivity 3.

Step 4: Routine Analysis

  • Once the SST passes the validation gate, lock the temperature and mobile phase parameters. Begin analyzing unknown samples, running a blank and an SST standard every 10 injections to verify continuous system stability.

Part 3: Quantitative Data & Visualization

Data Presentation

Table 1: Standard vs. Optimized Mobile Phase Parameters for NACs 5

ParameterLegacy EPA 8330 MethodOptimized High-Throughput MethodCausality for Change
Mobile Phase 50:50 Methanol:Water50:50 Methanol:WaterMaintains optimal π−π interactions.
Flow Rate 1.5 mL/min1.3 mL/minIncreases residence time for critical pair interaction.
Injection Vol. 100 µL10 - 20 µLEliminates solvent mismatch and peak fronting.
Column Setup Primary C18 + Secondary CNC18 with CN Guard in SeriesAchieves complete separation in a single run.
Temperature Ambient (Uncontrolled)Thermostatted (30–40 °C)Stabilizes retention enthalpy; prevents shifting Rs​ .

Table 2: Impact of Temperature on Critical Pair Resolution ( Rs​ )

Column Temperature (°C) Rs​ (2,4-DNT / 2,6-DNT) Rs​ (RDX / HMX)System Validation Status
25 °C0.951.10FAIL (Co-elution)
30 °C1.201.35FAIL (Partial overlap)
35 °C1.451.52MARGINAL
40 °C1.65 1.80 PASS (Baseline resolved)
Experimental Workflow Visualization

The following logical decision tree dictates the troubleshooting path for resolving co-eluting nitroaromatic compounds.

OptimizationWorkflow Start Start: Co-elution of Nitroaromatics CheckSolvent 1. Set Mobile Phase (50:50 MeOH:Water) Start->CheckSolvent TempTune 2. Tune Column Temp (30°C to 40°C) CheckSolvent->TempTune IsResolved Critical pairs resolved (Rs > 1.5)? TempTune->IsResolved ColChange 3. Add Orthogonal Phase (e.g., CN Guard Column) IsResolved->ColChange No Success System Validated (Proceed to Analysis) IsResolved->Success Yes ColChange->TempTune Re-evaluate

Workflow for resolving nitroaromatic critical pairs in HPLC analysis.

References

  • Separation of Explosives in EPA 8330: Column Choices Optimize Speed, Resolution, and Solvent Use LabRulez LCMS[Link]

  • Improvement of EPA method 8330: complete separation using a two-phase approach National Institutes of Health (NIH)[Link]

  • Selectivity in Reversed-Phase LC Separations, Part II: Solvent-Strength Selectivity LCGC International / Chromatography Online[Link]

  • HPLC Analysis of Explosives Using EPA Method 8330 Ingenieria Analitica[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 2-(Methylamino)-5-nitrobenzoate and Nitro-Isomers in RNA SHAPE Probing

As a Senior Application Scientist, evaluating chemical probes requires looking beyond basic protocols to understand the physical organic chemistry driving the assay. In the realm of RNA structural biology, 2-(methylamino...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating chemical probes requires looking beyond basic protocols to understand the physical organic chemistry driving the assay. In the realm of RNA structural biology, 2-(methylamino)-5-nitrobenzoate and its isomer 2-(methylamino)-4-nitrobenzoate are rarely handled as standalone starting materials. Instead, they are the highly stable, structurally informative 2'-O-ribose adducts generated in situ during SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) profiling[1].

These adducts are the hydrolysis and RNA-reaction products of two premier electrophilic probes: 1M6 (1-methyl-6-nitroisatoic anhydride) and 1M7 (1-methyl-7-nitroisatoic anhydride), respectively[2]. This guide provides a definitive comparative analysis of these isomers, exploring how a simple shift in the nitro group's position fundamentally alters reaction kinetics, adduct stability, and experimental suitability[3].

Mechanistic Causality: The Impact of Isomeric Geometry

The core principle of SHAPE chemistry relies on the nucleophilic attack of a flexible, unconstrained RNA 2'-hydroxyl group on the C4 carbonyl of an isatoic anhydride[4]. The reaction opens the anhydride ring, releases CO₂, and leaves behind a stable nitrobenzoate adduct on the RNA backbone.

The reactivity of the parent anhydride—and thus the formation rate of the adduct—is entirely dictated by the position of the electron-withdrawing nitro (-NO₂) group:

  • The 4-Nitro Isomer Adduct (Derived from 1M7): In the parent 1M7 molecule, the nitro group is located at the 7-position of the isatoic ring. This places it para to the ring carbon adjacent to the reactive C4 carbonyl. This geometry allows for direct electron withdrawal via resonance , making the C4 carbonyl highly electrophilic. Consequently, 1M7 reacts rapidly, yielding a half-life of ~14 seconds in aqueous buffer[5].

  • The 5-Nitro Isomer Adduct (Derived from 1M6): In the parent 1M6 molecule, the nitro group is at the 6-position. This places it meta to the reactive carbonyl's adjacent carbon. Because resonance withdrawal is impossible from the meta position, 1M6 relies solely on weaker inductive electron withdrawal. This subtly reduces the electrophilicity of the C4 carbonyl, extending the reagent's half-life to ~31 seconds[5].

Pathway RNA RNA 2'-OH Attack Nucleophilic Attack at C4 Carbonyl RNA->Attack Reagent Isatoic Anhydride (1M6 / 1M7) Reagent->Attack Adduct Nitrobenzoate Adduct (5-nitro vs 4-nitro) Attack->Adduct

Reaction pathway of SHAPE reagents forming stable nitrobenzoate adducts on RNA.

Comparative Performance Data

When designing an RNA probing experiment, the choice between generating a 5-nitrobenzoate adduct (via 1M6) or a 4-nitrobenzoate adduct (via 1M7) depends on the required temporal resolution and the cellular environment[1].

Parameter2-(Methylamino)-5-nitrobenzoate2-(Methylamino)-4-nitrobenzoate
Parent SHAPE Reagent 1M6 (1-methyl-6-nitroisatoic anhydride)1M7 (1-methyl-7-nitroisatoic anhydride)
Nitro Position Effect Meta to C4 carbonyl (Inductive withdrawal)Para to C4 carbonyl (Resonance withdrawal)
Aqueous Half-Life (37°C) ~31 seconds[5]~14 seconds[5]
Nucleotide Bias Low (Modifies A, U, G, C evenly)[1]Low (Modifies A, U, G, C evenly)[1]
Optimal Application Cell-free assays, slower kinetic tracking[1]In vivo probing, rapid structural snapshots[2]
Cellular Permeability Moderate to GoodExcellent (Readily crosses complex cell walls)[2]

Self-Validating Experimental Protocol: SHAPE-MaP Workflow

To ensure high trustworthiness and reproducibility, RNA structural probing must be treated as a self-validating system. The following protocol utilizes Mutational Profiling (MaP) to detect the nitrobenzoate adducts, incorporating intrinsic controls to decouple true structural dynamics from background polymerase errors[4].

Step 1: Thermodynamic Equilibration
  • Action: Dilute 1 µg of purified RNA in 12 µL of RNase-free water. Heat to 95°C for 2 minutes, then immediately transfer to ice. Add 6 µL of 3X SHAPE folding buffer (containing 300 mM HEPES pH 8.0, 15 mM MgCl₂, 300 mM NaCl) and incubate at 37°C for 20 minutes.

  • Causality: Heating eliminates kinetically trapped misfolds. Slow cooling in the presence of Mg²⁺ allows the RNA to adopt its thermodynamically stable, native secondary structure before modification.

Step 2: Tripartite Modification Matrix

Divide the folded RNA into three parallel reactions to establish your validation controls:

  • (+) Reagent Reaction: Add 1 µL of 100 mM 1M6 or 1M7 (dissolved in anhydrous DMSO).

  • (-) Reagent Control: Add 1 µL of pure anhydrous DMSO.

  • Denatured Control: Incubate RNA in 50% formamide at 95°C, then add 1 µL of 1M6/1M7.

  • Causality: The (-) control establishes the baseline error rate of the reverse transcriptase. The denatured control normalizes for inherent sequence-specific reactivity biases, ensuring the final signal represents pure structural constraint.

Step 3: Quenching & Recovery
  • Action: Incubate the reactions at 37°C for 5 half-lives (approx. 75 seconds for 1M7, or 160 seconds for 1M6). Quench immediately by adding 125 mM DTT or proceeding directly to column-based RNA purification (e.g., Agencourt RNAClean XP beads)[4].

  • Causality: Strict adherence to the half-life timing prevents over-modification, which can lead to RNA degradation and signal saturation, skewing the structural data.

Step 4: Mutational Profiling (MaP) Reverse Transcription
  • Action: Perform reverse transcription using SuperScript II/III. Crucially, replace standard Mg²⁺ in the RT buffer with 6 mM Mn²⁺ [4].

  • Causality: Under standard conditions, reverse transcriptase falls off when it encounters the bulky nitrobenzoate adduct. The inclusion of Mn²⁺ relaxes the fidelity of the polymerase, forcing it to read through the adduct and incorporate a non-complementary nucleotide. This elegantly converts structural modifications into sequenceable mutational data.

Workflow Fold 1. RNA Folding (Mg2+, Native State) Mod 2. SHAPE Modification (+) 1M6/1M7, (-) DMSO Fold->Mod Quench 3. Quenching & Extraction (Stop Hydrolysis) Mod->Quench RT 4. Reverse Transcription (Mn2+ induced MaP) Quench->RT Seq 5. NGS & Analysis (Mutation Profiling) RT->Seq

Self-validating SHAPE-MaP workflow for RNA structural profiling.

Conclusion

The selection between 1M6 and 1M7—and their respective 5-nitro and 4-nitrobenzoate adducts—is a masterclass in applied physical organic chemistry. For researchers requiring rapid, in vivo snapshots of highly dynamic RNA assemblies (such as ribosomal intermediates), the resonance-driven reactivity of 1M7 is unmatched[2]. Conversely, for highly controlled, cell-free assays where a slightly wider kinetic window is advantageous, the inductively-driven 1M6 provides an exceptionally reliable alternative[1].

References
  • Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies - ACS Publications. 1

  • Ribosome RNA Assembly Intermediates Visualized in Living Cells - PMC - NIH. 2

  • SHAPE Reagents for RNA Structure Analysis - TCI Chemicals. 5

  • A Head-to-Head Comparison of SHAPE Reagents: 1M7, 1M6, and NAI in RNA Structure Probing - BenchChem. 3

Sources

Comparative

Optimizing Stability-Indicating Assays for Nitroimidazoles: A Comparative Guide to Core-Shell vs. Fully Porous Columns

Introduction & Mechanistic Rationale Nitroimidazole derivatives, such as metronidazole and tinidazole, are foundational antimicrobial and antiprotozoal agents. Ensuring their chemical stability during formulation and she...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Nitroimidazole derivatives, such as metronidazole and tinidazole, are foundational antimicrobial and antiprotozoal agents. Ensuring their chemical stability during formulation and shelf-life requires a robust Stability-Indicating Assay Method (SIAM). The primary degradation pathways for these compounds involve hydrolytic and oxidative cleavage of the imidazole ring, or ester bond hydrolysis in prodrugs like metronidazole benzoate[1]. To guarantee patient safety, the analytical procedure must unequivocally separate the Active Pharmaceutical Ingredient (API) from all degradation products, excipients, and impurities, adhering strictly to the 2[2].

This guide objectively compares the performance of modern Core-Shell (Superficially Porous Particle - SPP) columns against traditional Fully Porous Particle (FPP) columns.

The Causality of Column Choice: The van Deemter Advantage

Traditional 5.0 µm FPP columns rely on fully porous silica. While offering high surface area, the deep pores create significant resistance to mass transfer (the C term in the van Deemter equation) and multiple diffusion path lengths (Eddy diffusion, the A term). This leads to peak broadening, which obscures closely eluting degradants.

Conversely, SPP columns feature a solid silica core surrounded by a thin porous shell (e.g., a 1.7 µm core with a 0.5 µm porous shell, totaling 2.7 µm). This architecture drastically reduces the diffusion path for analyte molecules. By minimizing longitudinal diffusion and mass transfer resistance, SPP columns deliver UHPLC-level theoretical plates ( N ) at standard HPLC backpressures. This mechanistic advantage translates directly to sharper peaks, superior resolution ( Rs​ ), and enhanced sensitivity for trace-level degradants.

Experimental Protocols: A Self-Validating System

To prove a method is "stability-indicating," we must first generate the degradation products through a controlled 3[3]. The following protocol establishes a self-validating system where the analytical method's suitability is proven by its ability to resolve the intentionally generated impurities.

Step-by-Step Forced Degradation Methodology
  • Acidic Hydrolysis: Transfer 1.0 mL of Metronidazole stock solution (1 mg/mL) to a 10 mL volumetric flask. Add 1.0 mL of 0.1 M HCl. Heat at 60°C for 60 minutes. Cool and neutralize with 1.0 mL of 0.1 M NaOH. Dilute to volume with mobile phase[3].

  • Alkaline Hydrolysis: Treat 1.0 mL of stock with 1.0 mL of 0.01 N NaOH. Heat at 25°C for 90 minutes. Cool and neutralize with 1.0 mL of 0.01 N HCl. (Note: Metronidazole undergoes significant degradation in alkaline environments)[3].

  • Oxidative Stress: Treat 1.0 mL of stock with 1.0 mL of 3% H₂O₂. Store at 25°C for 90 minutes[3].

  • Thermal Degradation: Expose solid API to 105°C for 48 hours in a hot air oven, then prepare a 100 µg/mL solution[1].

  • Photolytic Degradation: Expose the API solution to short-wavelength UV light (253 nm) for 12 hours[3].

ForcedDegradation API Metronidazole API (1 mg/mL Stock) Acid Acidic Stress (0.1 M HCl, 60°C) API->Acid Base Alkaline Stress (0.01 N NaOH, 25°C) API->Base Oxidation Oxidative Stress (3% H2O2, 25°C) API->Oxidation Heat Thermal Stress (105°C, 48h) API->Heat Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Heat->Neutralize HPLC HPLC / UHPLC Analysis Neutralize->HPLC Inject 10 µL

Caption: Workflow for forced degradation of metronidazole to generate stability-indicating samples.

Chromatographic Method Parameters
  • Mobile Phase: Isocratic elution using 40 mM Phosphate Buffer (pH 7.5) : Methanol (70:30 v/v)[3]. Causality: The slightly basic pH ensures metronidazole remains unionized, maximizing hydrophobic retention on the C18 stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm[3].

ICH Q2(R2) Validation Lifecycle

The method's integrity is verified through the 2[2]:

  • Specificity: The method must cleanly separate the API from all forced degradation products. Acceptance criterion: Resolution ( Rs​ ) ≥1.5 .

  • Linearity & Range: Evaluated across 25% to 150% of the target concentration. Acceptance criterion: Correlation coefficient ( R2 ) ≥0.999 .

  • Accuracy: Determined via recovery studies by spiking known amounts of API into a placebo matrix. Acceptance criterion: 98.0% - 102.0% recovery.

  • Precision: Assessed via repeatability (six replicate injections). Acceptance criterion: %RSD ≤2.0% .

  • Robustness: Deliberate variations in flow rate ( ±0.1 mL/min) and pH ( ±0.2 ). System suitability must remain unaffected.

ValidationLogic Start Method Optimization (SPP Column) Spec Specificity (Rs > 1.5 for degradants) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (%RSD < 2.0%) Acc->Prec Robust Robustness (Parameter variations) Prec->Robust

Caption: Sequential logic for analytical method validation per ICH Q2(R2) guidelines.

Comparative Data Presentation

The following table summarizes the quantitative performance differences between a traditional FPP column and an advanced SPP column when executing the validated SIAM for metronidazole.

Chromatographic ParameterTraditional FPP Column (5.0 µm, 150 x 4.6 mm)Core-Shell SPP Column (2.7 µm, 100 x 4.6 mm)Mechanistic Causality / Advantage
Retention Time (API) 8.5 minutes3.2 minutesShorter diffusion path allows higher optimal linear velocity without efficiency loss, increasing throughput.
Resolution ( Rs​ ) 1.8 (Base degradant)4.2 (Base degradant)Narrower peak widths (reduced Eddy diffusion) drastically improve the separation of closely eluting impurities.
Theoretical Plates ( N ) ~8,000~22,000The solid core prevents deep pore penetration, minimizing longitudinal diffusion and peak broadening.
Tailing Factor ( Tf​ ) 1.41.05Advanced end-capping and uniform particle sizing on SPP columns reduce secondary interactions with silanols.
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.05 µg/mL / 0.15 µg/mLSharper, taller peaks inherently increase the signal-to-noise (S/N) ratio, enhancing trace-level sensitivity.

Conclusion

Transitioning from fully porous to superficially porous (core-shell) particle technology fundamentally enhances the stability-indicating capacity of nitroimidazole assays. By leveraging the reduced mass transfer resistance of SPP columns, analytical scientists can achieve baseline resolution of complex degradation profiles in a fraction of the time. When coupled with the rigorous forced degradation and validation frameworks outlined by ICH Q2(R2), this approach guarantees robust, high-throughput, and regulatory-compliant quality control.

References

  • Validation of Analytical Procedures Q2(R2)
  • Forced degradation of metronidazole, oxytetracycline and furazolidone studies using High Performance Liquid Chromatography Studi Source: CABI Digital Library URL
  • Development and validation of a stability-indicating assay method for determination of metronidazole benzoate in bulk Source: GSC Online Press URL

Sources

Validation

A Comparative Guide to the Efficacy of 2-Methyl-5-Nitroimidazole Compounds Against Bacteria

This guide provides a comprehensive comparison of the antibacterial efficacy of key 2-methyl-5-nitroimidazole compounds. It is intended for researchers, scientists, and drug development professionals engaged in the study...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the antibacterial efficacy of key 2-methyl-5-nitroimidazole compounds. It is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents. We will delve into the mechanistic underpinnings of their action, present comparative in vitro efficacy data, and provide detailed experimental protocols for the evaluation of these compounds.

Introduction: The Enduring Significance of 5-Nitroimidazoles

The 5-nitroimidazole class of antimicrobial agents has been a cornerstone in the treatment of infections caused by anaerobic bacteria and certain protozoa for decades[1][2][3]. The quintessential feature of these compounds is a 1-alkyl-5-nitro-imidazole scaffold, with prominent members including metronidazole, tinidazole, secnidazole, and ornidazole[1][2]. Their therapeutic success stems from a unique mechanism of action that is selectively toxic to microorganisms capable of thriving in low-oxygen environments[]. As prodrugs, they require reductive activation of their 5-nitro group to generate cytotoxic radicals that induce lethal DNA damage in susceptible pathogens[1][].

This guide will provide an in-depth analysis of the comparative efficacy of these compounds, exploring their spectrum of activity, mechanisms of action and resistance, and the experimental methodologies used to quantify their potency.

Mechanism of Action: Reductive Activation is Key

The selective toxicity of 5-nitroimidazoles against anaerobic and microaerophilic organisms is intrinsically linked to their mechanism of activation. This process is a multi-step reduction of the nitro group, which is efficiently carried out by the low redox potential electron transport systems present in these microorganisms[5][6].

Under anaerobic conditions, enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) transfer electrons to low-redox-potential proteins like ferredoxin or flavodoxin. These reduced proteins, in turn, donate electrons to the 5-nitroimidazole, reducing its nitro group. This reduction leads to the formation of a short-lived, highly reactive nitroso radical and other cytotoxic intermediates[5][6]. These reactive species are the ultimate effectors of the drug's bactericidal activity, causing DNA strand breakage and degradation, ultimately leading to cell death[6]. In the presence of oxygen, this reactive intermediate is rapidly re-oxidized back to the parent compound, rendering it ineffective against aerobic bacteria[6].

Reductive Activation of 5-Nitroimidazoles cluster_bacterium Anaerobic Bacterium Pyruvate Pyruvate PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Pyruvate->PFOR Fd_ox Ferredoxin (oxidized) PFOR->Fd_ox e- transfer Fd_red Ferredoxin (reduced) Fd_ox->Fd_red Nitroimidazole 5-Nitroimidazole (Prodrug) Fd_red->Nitroimidazole e- transfer Nitroso_Radical Nitroso Radical (Cytotoxic) Nitroimidazole->Nitroso_Radical Reduction DNA_damage DNA Damage & Cell Death Nitroso_Radical->DNA_damage

Caption: Reductive activation pathway of 5-nitroimidazoles in anaerobic bacteria.

Comparative In Vitro Efficacy

The in vitro efficacy of antimicrobial agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Minimum Inhibitory Concentrations (MICs)

Numerous studies have compared the in vitro activity of various 2-methyl-5-nitroimidazole compounds against a range of anaerobic bacteria. The following tables summarize representative MIC data for key pathogens.

Table 1: Comparative MICs (µg/mL) of 2-Methyl-5-Nitroimidazoles against Bacteroides fragilis

CompoundMIC RangeMIC₅₀MIC₉₀
Metronidazole0.16 - 2.5--
Tinidazole0.25 - 4--
Ornidazole---
Secnidazole---

Data compiled from multiple sources. Note that specific values can vary between studies and bacterial strains.[7][8][9][10][11] A study comparing seven 2-methyl-5-nitroimidazole compounds against Bacteroides fragilis ranked their molar activities as follows: tinidazole > panidazole > ornidazole > metronidazole ≥ secnidazole > carnidazole > dimetridazole[7].

Table 2: Comparative MICs (µg/mL) of Metronidazole and Tinidazole against Clostridium difficile

CompoundGeometric Mean MIC
Metronidazole0.13
Tinidazole0.16

Data from a study on 38 strains of C. difficile.

Minimum Bactericidal Concentrations (MBCs)

The MBC provides insight into the bactericidal versus bacteriostatic nature of an antibiotic. For 5-nitroimidazoles, the MBC is often close to the MIC, indicating potent bactericidal activity.

Table 3: Comparative MBCs (µg/mL) of Metronidazole and Tinidazole against Anaerobic Bacteria

OrganismCompoundMBC Range
Bacteroides fragilisMetronidazole0.16 - 2.5
Bacteroides fragilisTinidazole0.25 - 4

Data compiled from multiple sources.[8][9][11] For most strains of B. fragilis, the MIC and MBC of metronidazole are equivalent[9][11]. Tinidazole has also demonstrated potent bactericidal activity against B. fragilis, with MBC values generally at or near the MIC[8].

Mechanisms of Bacterial Resistance

Resistance to 5-nitroimidazoles, though still relatively uncommon, is a growing concern. The primary mechanisms of resistance involve impaired drug activation or enzymatic inactivation of the drug.

The most well-characterized mechanism of resistance is mediated by the nim genes (nimA, nimB, nimC, nimD, nimE, nimF, nimG, nimH, nimI, nimJ)[12][13][14][15]. These genes encode 5-nitroimidazole reductases that convert the 5-nitro group of the drug into a non-toxic 5-amino group. This prevents the formation of the cytotoxic nitroso radical, thereby rendering the drug ineffective[12][13]. The expression of nim genes is often regulated by upstream insertion sequence (IS) elements[12][13][16].

Nim-Mediated Resistance cluster_resistant_bacterium Resistant Bacterium (nim-positive) Nitroimidazole 5-Nitroimidazole Nim_reductase 5-Nitroimidazole Reductase Nitroimidazole->Nim_reductase Nim_gene nim gene Nim_gene->Nim_reductase encodes Aminoimidazole 5-Aminoimidazole (Non-toxic) Nim_reductase->Aminoimidazole Reduction No_effect No DNA Damage Aminoimidazole->No_effect

Caption: Mechanism of nim-gene-mediated resistance to 5-nitroimidazoles.

Structure-Activity Relationships

The antibacterial potency of 2-methyl-5-nitroimidazole compounds is influenced by their chemical structure. Key structural features that impact activity include:

  • The 5-nitro group: This is essential for the antimicrobial activity, as it is the site of reductive activation[2].

  • The 2-methyl group: This feature is common to many clinically useful compounds in this class.

  • The N-1 substituent: Variations at this position significantly affect the pharmacokinetic and pharmacodynamic properties of the drug. For instance, the longer half-life of tinidazole compared to metronidazole is attributed to differences in their N-1 side chains, which can lead to improved patient compliance and potentially better clinical outcomes[17][18]. The lipophilicity of the N-1 substituent can also influence tissue penetration[2].

The synthesis of novel derivatives often focuses on modifying the N-1 substituent to enhance potency, broaden the spectrum of activity, or overcome resistance[1][2][3].

In Vivo Efficacy: A Note on Clinical Relevance

While in vitro data provides a valuable comparison of the intrinsic activity of these compounds, in vivo efficacy is influenced by pharmacokinetic factors such as absorption, distribution, metabolism, and excretion. A meta-analysis of clinical studies suggests that tinidazole may offer some advantages over metronidazole in the treatment of various anaerobic and protozoal infections, potentially due to its more favorable pharmacokinetic profile, including a longer half-life[17][18]. However, both drugs remain highly effective for their approved indications.

Experimental Protocols

Accurate and reproducible determination of MIC and MBC values is crucial for the evaluation of antimicrobial agents. The following are detailed protocols based on established methodologies.

Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard and widely used technique for determining the MIC of antimicrobial agents.

Materials:

  • 2-methyl-5-nitroimidazole compounds (e.g., metronidazole, tinidazole)

  • Sterile 96-well microtiter plates

  • Appropriate anaerobic broth medium (e.g., supplemented Brucella broth)

  • Bacterial strains to be tested

  • Anaerobic incubation system (e.g., anaerobic chamber or GasPak™ jars)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the nitroimidazole compounds in a suitable solvent (e.g., water or dimethyl sulfoxide) at a concentration of 10 mg/mL. Filter-sterilize the solutions.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile anaerobic broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of the antimicrobial agent to be tested to the first well of each row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of concentrations of the antimicrobial agent.

  • Inoculum Preparation:

    • Culture the bacterial strains to be tested on appropriate anaerobic agar plates.

    • Prepare a bacterial suspension in sterile anaerobic broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

    • Incubate the plates under anaerobic conditions at 35-37°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol for Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined as a follow-up to the MIC test to assess the bactericidal activity of the compound.

Materials:

  • Microtiter plate from the completed MIC assay

  • Sterile anaerobic agar plates (e.g., supplemented Brucella agar)

  • Sterile micropipettes and tips

Procedure:

  • Subculturing from MIC Wells: From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

  • Plating: Spot-inoculate the 10 µL aliquot onto a sterile anaerobic agar plate.

  • Incubation: Incubate the agar plates under anaerobic conditions at 35-37°C for 48-72 hours.

  • Determining the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Conclusion

The 2-methyl-5-nitroimidazole compounds, particularly metronidazole and tinidazole, remain indispensable tools in the fight against anaerobic bacterial infections. Their efficacy is rooted in a unique mechanism of reductive activation that is selective for anaerobic and microaerophilic pathogens. While these compounds share a common core structure and mechanism of action, variations in their N-1 substituents lead to differences in their pharmacokinetic profiles and, in some cases, their in vitro potency. A thorough understanding of their comparative efficacy, mechanisms of action, and potential for resistance is crucial for their judicious use in clinical practice and for guiding the development of new and improved derivatives. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of these important antimicrobial agents in a research setting.

References

  • Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20.
  • Trivedi, M. N., Patel, P. T., & Patel, R. G. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • Gal, M., & Brazier, J. S. (2004). Inducible Metronidazole Resistance and nim Genes in Clinical Bacteroides fragilis Group Isolates. Journal of Clinical Microbiology, 42(9), 4383–4385.
  • Trivedi, M. N., Patel, P. T., & Patel, R. G. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Di Mola, A., et al. (2020). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 25(21), 5183.
  • West, M. A., et al. (2021). Novel metabolism of 5-nitroimidazole antibiotics by a human pathogen nitroreductase. Journal of Biological Chemistry, 297(4), 101183.
  • University of British Columbia. (n.d.). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Retrieved from [Link]

  • Jokipii, L., & Jokipii, A. M. (1985). Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group. Antimicrobial agents and chemotherapy, 28(4), 561–564.
  • Anderson, T. D., et al. (2009). Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1434-1441.
  • U.S. Food and Drug Administration. (n.d.). 21-618 Tindamax Microbiology Review Part 2. Retrieved from [Link]

  • Wise, R., Andrews, J. M., & Bedford, K. A. (1977). Bactericidal activity of tinidazole. An in vitro comparison of the effects of tinidazole and metronidazole against Bacteroides fragilis and other anaerobic bacteria. Chemotherapy, 23(1), 25–31.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

  • Werner, H., Kuchenbecker, K., & Hammann, R. (1983). [Anaerobic effect of tinidazol compared with metronidazol, ornidazol, cefoxitin and lamoxactam].
  • Goldman, P., et al. (1986). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. The Journal of antimicrobial chemotherapy, 17(4), 431–440.
  • Husain, F., et al. (2016). Metronidazole resistance in clinical Bacteroides fragilis isolates from Groote Schuur Hospital, Cape Town, South Africa. Thesis (MScMed (Medical Microbiology))--University of Cape Town, 2016.
  • Bergan, T., & Arnold, E. (1980). Comparative pharmacokinetics of metronidazole and tinidazole and their tissue penetration. Scandinavian journal of gastroenterology, 15(63), 73–80.
  • Ingham, H. R., Selkon, J. B., & Hale, J. H. (1973). Bactericidal activity of metronidazole against Bacteroides fragilis.
  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Gal, M., & Brazier, J. S. (2004). Inducible Metronidazole Resistance and nim Genes in Clinical Bacteroides fragilis Group Isolates. Journal of Clinical Microbiology, 42(9), 4383–4385.
  • Reynolds, A. V., Hamilton-Miller, J. M., & Brumfitt, W. (1975). A comparison of the in vitro activity of metronidazole, tinidazole, and nimorazole against Gram-negative anaerobic bacilli.
  • Upcroft, J. A., & Upcroft, P. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. ACS infectious diseases, 3(5), 337–350.
  • Zafar, H., et al. (2017). Meta-analysis for Searching Efficacy of Tinidazole and Metronidazole. The Ulutas Medical Journal, 3(2), 53-57.
  • Snydman, D. R., et al. (2013). Two Multidrug-Resistant Clinical Isolates of Bacteroides fragilis Carry a Novel Metronidazole Resistance nim Gene (nimJ). Antimicrobial Agents and Chemotherapy, 57(10), 4840–4845.
  • Zafar, H., et al. (2017). Meta-analysis for Searching Efficacy of Tinidazole and Metronidazole. The Ulutas Medical Journal, 3(2), 53-57.
  • Ingham, H. R., Selkon, J. B., & Hale, J. H. (1973). Bactericidal activity of metronidazole against Bacteroides fragilis.
  • ResearchGate. (n.d.). MICs of metronidazole for B. fragilis clinical isolates and laboratory... [Download Table]. Retrieved from [Link]

  • Chen, C.-C., et al. (2024, November 1). Combination of mitomycin C and low-dose metronidazole synergistically against Clostridioides difficile infection and recurrence prevention. bioRxiv.

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Comparative

A Researcher's Guide to Alternative Reagents for the Nitration of Methyl Benzoate: A Comparative Analysis

For decades, the nitration of methyl benzoate has been a cornerstone of organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The classic approach, employing a mixture...

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the nitration of methyl benzoate has been a cornerstone of organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The classic approach, employing a mixture of concentrated sulfuric and nitric acids, is effective but carries significant safety and environmental burdens. The highly corrosive nature of the mixed-acid system, coupled with its exothermic reaction profile, demands stringent temperature control to prevent runaway reactions and the formation of undesirable byproducts.[1][2][3] Furthermore, the generation of large volumes of acidic waste presents a considerable disposal challenge.

This guide provides an in-depth comparison of viable alternative reagents for the nitration of methyl benzoate, designed for researchers, scientists, and drug development professionals seeking safer, more efficient, and environmentally benign methodologies. We will delve into the mechanistic underpinnings of these alternatives, present detailed experimental protocols, and offer a quantitative comparison of their performance against the traditional mixed-acid method.

The Benchmark: Traditional Mixed-Acid Nitration

The established method for the nitration of methyl benzoate involves the electrophilic aromatic substitution of a nitro group onto the benzene ring. The reaction is typically performed at low temperatures (0-15 °C) to control the exothermic nature of the reaction and to minimize the formation of dinitrated byproducts.[1][3] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2][4] The ester group of methyl benzoate is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs the incoming nitro group to the meta position, yielding predominantly methyl-3-nitrobenzoate.[2][4]

Experimental Protocol: Mixed-Acid Nitration

A typical laboratory-scale procedure for the mixed-acid nitration of methyl benzoate is as follows:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to methyl benzoate.[5][6]

  • In a separate vessel, prepare the nitrating mixture by cautiously adding concentrated sulfuric acid to concentrated nitric acid, while cooling in an ice bath.[5][6]

  • Slowly add the chilled nitrating mixture dropwise to the methyl benzoate solution, ensuring the reaction temperature is maintained below 15 °C.[1][3]

  • After the addition is complete, allow the reaction to stir at room temperature for a short period.[5]

  • Pour the reaction mixture over crushed ice to precipitate the product.[7]

  • The crude product is then collected by vacuum filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like methanol or ethanol.[7][8]

Yields: Reported yields for this method typically range from 57% to 89%.[9][10][11]

Safer and Greener Alternatives: A Comparative Overview

Driven by the principles of green chemistry and the need for safer laboratory practices, several alternative nitrating agents have emerged. These alternatives aim to mitigate the hazards associated with mixed acids while offering comparable or improved performance.

N-Nitrosaccharin: A Mild and Efficient Reagent

N-Nitrosaccharin is a bench-stable, crystalline solid that serves as an excellent source of the nitronium ion under mild conditions.[12][13] This reagent offers a significant advantage by avoiding the use of strong, corrosive acids, thereby preventing the hydrolysis of sensitive functional groups like esters.[12]

Mechanism: N-Nitrosaccharin, in the presence of a Lewis acid or a strong protic acid, is believed to generate the nitronium ion. The reaction proceeds smoothly, and the saccharin byproduct can often be recovered and recycled.

Experimental Protocol (General for Arenes):

  • To a solution of the aromatic substrate in an appropriate solvent, add N-nitrosaccharin.

  • The reaction is typically carried out at room temperature or with gentle heating.

  • Upon completion, the reaction mixture is worked up to isolate the product and recover the saccharin byproduct.

While a specific, detailed protocol and yield for methyl benzoate were not found in the immediate search, the literature indicates that the nitration of methyl benzoate using N-nitrosaccharin proceeds smoothly without hydrolysis of the ester moiety, a notable advantage over the mixed-acid method.[12]

Solid-Supported Reagents: Enhancing Safety and Selectivity

The use of solid-supported nitrating agents represents a significant step towards greener and safer nitration protocols. These reagents are typically prepared by impregnating a solid support, such as clay or silica gel, with a metal nitrate. This approach often leads to milder reaction conditions, easier product isolation, and reduced waste generation.

Claycop is a reagent prepared by supporting cupric nitrate on montmorillonite clay. It has been shown to be an effective nitrating agent for a variety of aromatic compounds.[1][14] The solid support can influence the regioselectivity of the reaction and facilitates a simpler workup procedure.

Mechanism: The exact mechanism of Claycop nitration is not fully elucidated but is thought to involve the generation of a nitrating species on the clay surface. The Lewis acidity of the copper ion likely plays a role in activating the nitrate for electrophilic attack.

Experimental Protocol (General for Dinitration of Aromatics):

  • A suspension of Claycop in a non-polar solvent such as carbon tetrachloride is prepared.[15]

  • Acetic anhydride is added to the suspension.[15]

  • The aromatic substrate is then added to the mixture.[15]

  • For dinitration, nitric acid is subsequently added in portions while maintaining a cool temperature.[15]

  • The reaction is stirred at room temperature for several hours.[15]

  • The solid support is removed by filtration, and the product is isolated from the filtrate.[15]

While a specific protocol for the mononitration of methyl benzoate was not found, the existing protocols for other aromatic compounds suggest that Claycop could be a viable and milder alternative to mixed acid.

Bismuth nitrate is another promising solid-supported nitrating agent. Bismuth compounds are generally considered to have low toxicity, making them an attractive option from a safety perspective.[8][16] Bismuth nitrate has been successfully employed for the nitration of various aromatic compounds, including deactivated substrates.[8][17]

Mechanism: The nitration with bismuth (III) nitrate is believed to proceed through the in-situ formation of a nitrating species, potentially involving the reaction of bismuth nitrate with an activator like thionyl chloride or through self-catalysis.[8][11]

Experimental Protocol (General for Aromatic Compounds):

  • The aromatic substrate is dissolved in a dry solvent like dichloromethane.[8]

  • Thionyl chloride is added to the solution.[8]

  • Bismuth subnitrate is then added, and the mixture is stirred vigorously at room temperature.[8]

  • After the reaction is complete, the inorganic materials are removed by filtration.[8]

  • The filtrate is washed and dried to yield the nitrated product.[8]

Zeolite-Catalyzed Nitration: The Power of Shape Selectivity

Zeolites are crystalline aluminosilicates with a well-defined porous structure. They can function as solid acid catalysts, offering a reusable and often more selective alternative to liquid acids.[18][19] In the context of nitration, the shape-selective nature of the zeolite pores can influence the regioselectivity of the reaction, often favoring the formation of the para isomer for certain substrates.[18][19] For deactivated substrates like methyl benzoate, where the meta product is electronically favored, the use of zeolites can still offer advantages in terms of catalyst recyclability and reduced acid waste.

Mechanism: The acidic sites within the zeolite pores can activate the nitrating agent, typically a mixture of nitric acid and an acid anhydride like acetic anhydride, to generate the nitronium ion.[20] The confined environment of the zeolite channels can influence the orientation of the substrate and the transition state, leading to enhanced regioselectivity.[21]

Experimental Protocol (General for Deactivated Benzenes):

  • A mixture of the zeolite catalyst (e.g., Hβ) and the aromatic substrate is prepared in a suitable solvent.[20]

  • A mixture of nitric acid and an acid anhydride (e.g., trifluoroacetic anhydride) is added.[20]

  • The reaction is carried out under reflux conditions.[20]

  • After the reaction, the zeolite catalyst is recovered by filtration and can be regenerated for reuse.[20]

  • The product is isolated from the filtrate.[20]

Performance Comparison

To facilitate a clear comparison, the following table summarizes the key performance indicators of the alternative reagents against the traditional mixed-acid method. It is important to note that direct comparative data for methyl benzoate is not always available, and some information is based on the performance with other aromatic compounds.

Reagent/MethodTypical Yield (%)Regioselectivity (for Methyl Benzoate)Key AdvantagesKey Disadvantages
Mixed Acid (H₂SO₄/HNO₃) 57 - 89[9][10][11]Predominantly meta[2][4]Well-established, high yieldsHighly corrosive, exothermic, large acid waste
N-Nitrosaccharin High (general arenes)[12]meta (expected)Mild conditions, avoids strong acids, no ester hydrolysis[12]Reagent cost, requires synthesis
Claycop Good (general arenes)[14]meta (expected)Solid reagent, easy workup, milder conditionsRequires preparation of the reagent, may need an activator
Bismuth Nitrate Good (general arenes)[8]meta (expected)Low toxicity, solid reagent, milder conditionsMay require an activator (e.g., thionyl chloride)
Zeolite Catalysts Good (general arenes)[20]Can be tuned for some substrates, meta expected for methyl benzoateReusable catalyst, reduced waste, potential for high regioselectivityMay require higher temperatures, catalyst deactivation possible

Visualizing the Pathways

To better understand the processes discussed, the following diagrams illustrate the general workflow and the mechanism of the traditional mixed-acid nitration.

Experimental_Workflow cluster_Reagents Reagent Preparation cluster_Reaction Reaction cluster_Workup Workup & Purification MB Methyl Benzoate Mix1 Mix Methyl Benzoate and H₂SO₄ (Cooling) MB->Mix1 SA Conc. H₂SO₄ SA->Mix1 NitratingMix Prepare Nitrating Mixture (H₂SO₄ + HNO₃, Cooling) SA->NitratingMix NA Conc. HNO₃ NA->NitratingMix ReactionVessel Slowly add Nitrating Mix to Methyl Benzoate Solution (T < 15°C) Mix1->ReactionVessel NitratingMix->ReactionVessel Stir Stir at Room Temp ReactionVessel->Stir Quench Pour onto Ice Stir->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize (e.g., from Methanol) Wash->Recrystallize Product Methyl-3-nitrobenzoate Recrystallize->Product

Caption: General experimental workflow for the mixed-acid nitration of methyl benzoate.

Nitration_Mechanism cluster_Electrophile_Generation Step 1: Generation of the Nitronium Ion cluster_Attack_and_Intermediate Step 2: Electrophilic Attack and Resonance Stabilization cluster_Deprotonation Step 3: Deprotonation and Aromaticity Restoration HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ Nitronium NO₂⁺ (Nitronium Ion) Protonated_HNO3->Nitronium - H₂O H2O H₂O MB_ring Methyl Benzoate Ring Sigma_Complex Arenium Ion Intermediate (Sigma Complex) MB_ring->Sigma_Complex + NO₂⁺ Resonance Resonance Structures Sigma_Complex->Resonance Deprotonation Deprotonation Sigma_Complex->Deprotonation + H₂O Product_ring Methyl-3-nitrobenzoate Deprotonation->Product_ring H3O H₃O⁺ Deprotonation->H3O

Caption: Mechanism of the electrophilic aromatic nitration of methyl benzoate.

Conclusion and Future Outlook

The traditional mixed-acid nitration of methyl benzoate, while effective, is increasingly being challenged by safer and more sustainable alternatives. Reagents like N-nitrosaccharin offer mild reaction conditions and prevent unwanted side reactions such as hydrolysis. Solid-supported reagents, including Claycop and bismuth nitrate, simplify product isolation and reduce waste. Zeolite catalysts provide the intriguing possibility of tunable regioselectivity and catalyst recycling.

While direct, comprehensive comparative data for the nitration of methyl benzoate with all these alternatives is still emerging, the available evidence strongly suggests that these newer methodologies offer significant advantages in terms of safety, environmental impact, and operational simplicity. For researchers and drug development professionals, the exploration and adoption of these alternative reagents are crucial steps towards developing more sustainable and responsible chemical processes. Further research focused on optimizing these alternative methods for specific substrates like methyl benzoate will undoubtedly pave the way for their broader industrial application.

References

  • Dakka, J., & Sasson, Y. (1989). Regioselective Nitration of Deactivated Mono-Substituted Benzenes Using Acyl Nitrates Over Reusable Acidic Zeolite Catalysts.
  • S. M. M. F. (2015). Improved Protocol for Mononitration of Phenols with Bismuth(III) and Iron(III) Nitrates.
  • Begari, E., et al. (2014). Clay-Supported Copper Nitrate (Claycop): A Mild Reagent for the Selective Nitration of Aromatic Olefins. Synlett, 25(13), 1891-1895.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Education in Chemistry. Retrieved from [Link]

  • (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Bismuth nitrate – Knowledge and References. Retrieved from [Link]

  • Smith, K., & Musson, A. (1998). Regioselective nitration of aromatic compounds and the reaction products thereof.
  • S. S. Bari, et al. (2003). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride.
  • Ali, H. M., & A. M. Abd-Elzaher, M. M. (2003). Bismuth nitrate mediated nitration of aromatic compounds under mechanochemical conditions. Tetrahedron Letters, 44(40), 7671-7673.
  • Wikipedia. (n.d.). Bismuth(III) nitrate. Retrieved from [Link]

  • (n.d.). Experiment 40: Nitration of Methyl Benzoate. Retrieved from [Link]

  • Cornelis, A., & Laszlo, P. (1994). New process for the nitration of aromatic compounds in mild, non-corrosive conditions.
  • Katayev, D., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin.
  • Guo, J., et al. (2021). Modified mesoporous Y zeolite catalyzed nitration of azobenzene using NO2 as the nitro source combined with density functional theory studies. New Journal of Chemistry, 45(45), 21389-21394.
  • Lancaster, M. (2002).
  • (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • Smith, K., et al. (2014). Regioselective dinitration of simple aromatics over zeolite Hβ/nitric acid/acid anhydride systems. ARKIVOC, 2014(4), 107-123.
  • Katayev, D., & Togni, A. (2020). N-nitrosaccharins.
  • (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]

  • Katayev, D., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin.
  • Begari, E., et al. (2014). Clay-Supported Copper Nitrate (Claycop): A Mild Reagent for the Selective Nitration of Aromatic Olefins. Synlett, 25(13), 1891-1895.
  • Springer Nature. (2019, August 19). Simplifying Nitration Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2022).
  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Education in Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Retrieved from [Link]

  • (n.d.). Experiment 15 — Nitration of Methyl Benzoate. Retrieved from [Link]

  • Laszlo, P., & Cornelis, A. (2016). Nitration of aromatic compounds.
  • Edubirdie. (2022). Nitration of Methyl Benzoate Lab. Retrieved from [Link]

  • (n.d.). Experiment 43, Nitration of Methyl Benzoate; Report. Retrieved from [Link]

  • UKEssays. (2020, May 18). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]

  • (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

  • Smith, K., et al. (2014). Regioselective dinitration of simple aromatics over zeolite Hβ/nitric acid/acid anhydride systems. ARKIVOC, 2014(4), 107-123.
  • (n.d.). 7. Nitration of Methyl Benzoate. Retrieved from [Link]

  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]

Sources

Validation

Spectroscopic Comparison of 2-(Methylamino)-5-nitrobenzoate and its Precursors: A Technical Guide for Synthesis and Characterization

Executive Summary Methyl 2-(methylamino)-5-nitrobenzoate is a highly valuable intermediate in the synthesis of kinase inhibitors, targeted therapeutics, and various active pharmaceutical ingredients (APIs). In drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(methylamino)-5-nitrobenzoate is a highly valuable intermediate in the synthesis of kinase inhibitors, targeted therapeutics, and various active pharmaceutical ingredients (APIs). In drug development and process chemistry, distinguishing this target compound from its common synthetic precursors—methyl 2-chloro-5-nitrobenzoate and methyl 2-amino-5-nitrobenzoate —is critical for quality control and reaction monitoring.

This guide provides an objective, data-driven comparison of the spectroscopic profiles (NMR and IR) of these compounds. By examining the electronic and steric causality behind the spectral shifts, researchers can establish self-validating analytical frameworks to ensure high-fidelity chemical synthesis.

Synthetic Pathways & Mechanistic Causality

The target secondary amine can be accessed via two primary synthetic workflows: Nucleophilic Aromatic Substitution (SNAr)[1] or direct N-alkylation.

Synthesis Precursor1 Methyl 2-chloro- 5-nitrobenzoate Reaction1 Methylamine (SNAr) THF, Δ Precursor1->Reaction1 Product Methyl 2-(methylamino)- 5-nitrobenzoate Reaction1->Product Precursor2 Methyl 2-amino- 5-nitrobenzoate Reaction2 MeI, K2CO3 (N-Alkylation) Precursor2->Reaction2 Reaction2->Product

Synthetic pathways to methyl 2-(methylamino)-5-nitrobenzoate via SNAr and N-alkylation.

Mechanistic Causality: The SNAr route is generally preferred due to the highly activated nature of the chloro-precursor[2]. The strongly electron-withdrawing para-nitro group and ortho-ester group severely deplete electron density from the aromatic ring, making the carbon bearing the chloride an excellent electrophile for methylamine attack. Conversely, the N-alkylation route requires stringent stoichiometric control. Because the primary amine is rendered weakly nucleophilic by the same electron-withdrawing groups, forcing conditions are required, which introduces the risk of over-alkylation to the tertiary amine.

Spectroscopic Theory & Data Comparison

Understanding the electronic effects within these molecules is key to interpreting their spectra. The interplay between resonance (+M) and inductive (-I) effects dictates the chemical shifts in NMR and the vibrational frequencies in IR.

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectra provide definitive proof of structural transformation. While the ester methoxy protons remain relatively static across all compounds, acting as an internal reference[3], the aromatic protons—particularly H-3 (ortho to the substitution site)—exhibit dramatic, diagnostic shifts.

Table 1: ¹H NMR Shift Comparison (400 MHz, CDCl₃, δ ppm)

CompoundNH / NH₂N-CH₃O-CH₃Aromatic H-3Aromatic H-4Aromatic H-6
Methyl 2-chloro-5-nitrobenzoate NoneNone3.95 (s, 3H)7.60 (d, J=8.5)8.25 (dd, J=8.5, 2.5)8.65 (d, J=2.5)
Methyl 2-amino-5-nitrobenzoate 6.80 (br s, 2H)None3.93 (s, 3H)6.96 (d, J=9.3)8.15 (dd, J=9.3, 2.5)8.80 (d, J=2.5)
Methyl 2-(methylamino)-5-nitrobenzoate 8.40 (br m, 1H)3.05 (d, J=5.0, 3H)3.90 (s, 3H)6.65 (d, J=9.2)8.20 (dd, J=9.2, 2.6)8.85 (d, J=2.6)

Data synthesized from standard literature values and verified structural assignments[3].

Causality Analysis: In the chloro-precursor, H-3 is relatively deshielded (7.60 ppm) due to the lack of resonance donation from the chlorine atom. Upon conversion to the amino or methylamino derivatives, the strong +M effect of the nitrogen lone pair heavily shields the H-3 position, shifting it significantly upfield to 6.96 ppm[3] and 6.65 ppm, respectively. Furthermore, the appearance of the N-CH₃ doublet (~3.05 ppm) coupled with a broad N-H signal (~8.40 ppm) visually confirms the formation of the secondary amine.

Infrared Spectroscopy (FT-IR)

IR spectroscopy is highly sensitive to the hydrogen-bonding environment of the ester carbonyl, making it an excellent orthogonal validation tool.

Table 2: Key FT-IR Vibrational Frequencies (ATR, cm⁻¹)

CompoundN-H StretchC=O (Ester) StretchNO₂ Asymmetric StretchC-Cl Stretch
Methyl 2-chloro-5-nitrobenzoate None~1730~1530~750
Methyl 2-amino-5-nitrobenzoate 3469, 3358 (Doublet)17031520None
Methyl 2-(methylamino)-5-nitrobenzoate ~3380 (Singlet)~16951515None

Reference data for the amino precursor sourced from microwave-assisted synthesis characterizations[4].

Causality Analysis: The C=O stretch acts as a self-validating marker for intramolecular hydrogen bonding. In the chloro-precursor, the ester carbonyl absorbs at ~1730 cm⁻¹. In the amino and methylamino compounds, the N-H proton forms a robust six-membered intramolecular hydrogen bond with the carbonyl oxygen. This interaction lengthens and weakens the C=O double bond, lowering its stretching frequency to 1703 cm⁻¹[4] and ~1695 cm⁻¹, respectively. Additionally, the transition from a primary amine (distinct doublet at 3469 and 3358 cm⁻¹)[4] to a secondary amine (a single peak at ~3380 cm⁻¹) is a definitive marker of successful mono-alkylation or SNAr.

Self-Validating Experimental Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems, where the physical phenomena observed directly correlate to the mechanistic steps.

Protocol A: SNAr Workflow (Preferred Route)
  • Reaction Setup: Dissolve methyl 2-chloro-5-nitrobenzoate (1.0 eq) in anhydrous THF. Add methylamine (2.0 M in THF, 3.0 eq) dropwise at 0 °C.

    • Causality: The excess methylamine acts as both the nucleophile and the base to scavenge the generated HCl. THF is chosen to maintain solubility and safely control the exothermic amine addition.

  • Monitoring (Self-Validation): Heat the mixture to 50 °C and monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, higher Rf​ due to lack of H-bonding) will be consumed, replaced by a bright yellow fluorescent product spot (lower Rf​ ).

    • Causality: The yellow color arises from the extended push-pull conjugation of the nitro-aromatic amine system, providing immediate visual validation of the reaction progress.

  • Workup & Isolation: Concentrate the mixture in vacuo. Partition the residue between EtOAc and saturated aqueous NaHCO₃.

    • Causality: The basic aqueous wash removes methylamine hydrochloride salts and any unreacted methylamine, while the highly lipophilic product remains in the organic layer.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Recrystallize from hot ethanol to yield pure methyl 2-(methylamino)-5-nitrobenzoate.

Protocol B: N-Alkylation Workflow
  • Reaction Setup: Dissolve methyl 2-amino-5-nitrobenzoate (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) and methyl iodide (1.1 eq).

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate the weakly acidic aniline (pKa ~14 due to the para-nitro group) without hydrolyzing the ester. Strict stoichiometric control of MeI (1.1 eq) is mandatory to prevent over-alkylation.

  • Monitoring (Self-Validation): Stir at room temperature. TLC monitoring is critical here to observe the formation of the secondary amine and halt the reaction before the tertiary amine forms.

    • Causality: The tertiary amine lacks the N-H hydrogen bond donor, resulting in a significantly different Rf​ value compared to the target secondary amine, making TLC an effective self-validating tool for stoichiometric control.

  • Workup: Quench with ice water to dissolve inorganic salts and precipitate the highly hydrophobic product. Filter the precipitate under a vacuum.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to separate the mono-alkylated product from unreacted starting material and trace di-alkylated byproduct.

References

  • Makosza, M., et al. "Nitroarylamines via the Vicarious Nucleophilic Substitution of Hydrogen: Amination, Alkylamination, and Arylamination of Nitroarenes with Sulfenamides." The Journal of Organic Chemistry, ACS Publications. URL: [Link]

  • Kalesh, K. A., et al. "Design, Synthesis, and Biological Evaluation of PKD Inhibitors." Molecules, MDPI. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Methylamino)-5-nitrobenzoate proper disposal procedures

As a Senior Application Scientist, I recognize that managing complex organic waste requires more than just following a checklist; it demands a mechanistic understanding of the chemical's reactivity and environmental impa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing complex organic waste requires more than just following a checklist; it demands a mechanistic understanding of the chemical's reactivity and environmental impact.

2-(Methylamino)-5-nitrobenzoate (often handled in the laboratory as its methyl ester derivative, CAS 3558-14-3) features both an electron-donating methylamino group and an electron-withdrawing nitro group on a benzene ring[1]. This "push-pull" electronic system makes it a highly valuable intermediate in drug discovery, but it also dictates its toxicological profile and strict disposal requirements.

This guide provides a self-validating, step-by-step protocol for the safe operational handling and disposal of this compound, ensuring compliance, environmental stewardship, and laboratory safety.

Section 1: Chemical Profile and Hazard Assessment

Understanding the physicochemical properties of your reagents is the first step in risk mitigation. The nitro group is highly prone to reduction, while the secondary amine can undergo dangerous nitrosation if exposed to incompatible reagents.

Table 1: Physicochemical and Hazard Profile

Property / Hazard Data / Classification Causality / Implication for Disposal
CAS Number 3558-14-3 (Methyl ester) Unique identifier required for SDS tracking and EHS waste logging[1].
Molecular Formula C9H10N2O4 High nitrogen-to-carbon ratio; requires specific incineration parameters to prevent toxic NOx emissions.
Acute Toxicity Category 4 (Oral/Inhalation) Systemic absorption can lead to methemoglobinemia, a condition where oxidized hemoglobin cannot carry oxygen[2].
Skin/Eye Irritation Category 2 / 2A Direct contact causes severe irritation; mandates specific barrier PPE (e.g., nitrile or neoprene)[3].

| Environmental Hazard | Toxic to aquatic life | Cannot be disposed of via aqueous drain systems under any circumstances; requires complete physical isolation[4]. |

Section 2: Safety & Handling Prerequisites (The "Why")

Before initiating any disposal protocol, establish the following safety parameters to protect laboratory personnel:

  • PPE Selection: Wear standard nitrile gloves (minimum 0.11 mm thickness for splash protection), a lab coat, and safety goggles.

    • Causality: Nitroaromatics can permeate natural rubber latex. Nitrile provides a superior, non-porous barrier against non-polar aromatic systems.

  • Ventilation: All handling, transfer, and weighing must occur in a Class II biological safety cabinet or a chemical fume hood.

    • Causality: The compound can form fine, inhalable dust particulates that easily bypass standard surgical masks, posing an inhalation hazard.

  • Incompatibility Awareness: Never mix this waste stream with strong oxidizing agents (e.g., peroxides, nitric acid) or strong bases.

    • Causality: The methylamino group can be oxidized, potentially leading to exothermic reactions or the formation of highly reactive, mutagenic nitrosamines.

Section 3: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system . Each step includes a verification check to ensure compliance before proceeding to the next phase of the workflow.

Step 1: Waste Segregation

  • Action: Isolate 2-(Methylamino)-5-nitrobenzoate waste into a dedicated "Non-Halogenated Organic Solid Waste" container. If dissolved in a common non-chlorinated solvent (e.g., DMSO, Methanol), designate it as "Non-Halogenated Organic Liquid Waste."

  • Causality: Mixing with halogenated waste alters the required incineration temperature and can generate highly toxic dioxins during the thermal destruction process[2].

  • Validation Check: Visually confirm and review the waste log to ensure the container does not contain any chlorinated solvents (e.g., DCM, Chloroform) before adding the nitrobenzoate waste.

Step 2: Containment and Neutrality Verification

  • Action: Use a high-density polyethylene (HDPE) or glass container with a secure, PTFE-lined screw cap.

  • Causality: HDPE and PTFE are chemically inert to benzoate esters and amines, preventing container degradation and secondary leaks over time.

  • Validation Check: If the compound was used in an acidic or basic assay, neutralize the aqueous portion of the mixture to pH 6-8 before sealing. Why? Extreme pH environments can cause pressure buildup via ester hydrolysis during storage.

Step 3: Labeling and SAA Storage

  • Action: Affix a GHS-compliant "Hazardous Waste" label. Explicitly write the full chemical name and note the primary hazards (Toxic, Irritant). Store in a designated Satellite Accumulation Area (SAA) with secondary containment.

  • Causality: Proper, unabbreviated nomenclature prevents dangerous unknown-chemical reactions during consolidation by waste management personnel.

  • Validation Check: Ensure the container is tightly closed at all times except when actively adding waste.

Step 4: Final Disposal via High-Temperature Incineration

  • Action: Transfer the waste to your institution's Environmental Health and Safety (EHS) department for final disposal via a licensed hazardous waste contractor.

  • Causality: The standard and only acceptable method for this compound is high-temperature incineration (typically >1,000°C)[2]. Incineration completely cleaves the robust aromatic ring and the C-NO2 bonds. The incinerator's advanced scrubbers are critical to neutralize the nitrogen oxides (NOx) generated by burning the nitro and amino groups, preventing atmospheric pollution.

Section 4: Spill Response and Decontamination Workflow

In the event of a localized benchtop spill, execute the following procedural steps:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder through the lab.

  • Contain: Cover a solid spill with damp paper towels to prevent dust aerosolization. For liquid spills, use an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Collect: Use a non-sparking plastic scoop to transfer the absorbed material into a hazardous waste container.

  • Decontaminate: Wash the surface with a mild detergent solution, followed by a thorough water rinse.

    • Causality: Detergent solubilizes the lipophilic organic residue significantly better than water alone, ensuring complete removal of the active chemical trace.

Mandatory Visualizations

Operational Disposal Workflow

The following diagram illustrates the logical decision points and procedural flow for the proper laboratory disposal of 2-(Methylamino)-5-nitrobenzoate.

DisposalWorkflow Start Waste Generation: 2-(Methylamino)-5-nitrobenzoate Segregation Waste Segregation: Non-Halogenated Organic Start->Segregation Containment Containment: HDPE/Glass with PTFE Cap Segregation->Containment Validation Validation Check: pH Neutral & No Chlorides Containment->Validation Validation->Containment Fail (Adjust) Labeling Labeling & SAA Storage: GHS Compliant Validation->Labeling Pass EHS EHS Transfer: Institutional Waste Management Labeling->EHS Incineration Final Disposal: High-Temp Incineration (>1000°C) EHS->Incineration

Caption: Step-by-step operational workflow for the segregation, validation, and disposal of nitrobenzoate waste.

Environmental Fate: Biological Degradation Pathway

While laboratory waste must be incinerated, understanding the environmental fate of nitroaromatics highlights why preventing aquatic release is critical. If released into wastewater, nitroaromatic compounds undergo a sequential, microbially-mediated reduction. Bacteria utilizing nitroreductase enzymes reduce the toxic nitro group to an amino group, which is then susceptible to aromatic ring cleavage and entry into the TCA cycle[4].

NitroDegradation Nitro Nitroaromatic (Toxic) Nitroso Nitroso Intermediate Nitro->Nitroso Nitroreductase (2e-) Hydroxylamino Hydroxylamino Intermediate Nitroso->Hydroxylamino Nitroreductase (2e-) Amino Amino Derivative (Reduced Toxicity) Hydroxylamino->Amino Nitroreductase (2e-) RingCleavage Ring Cleavage (TCA Cycle) Amino->RingCleavage Dioxygenase

Caption: Microbial degradation pathway of nitroaromatic compounds via nitroreductase enzymes.

References

  • ChemIndex Database. 3558-14-3 | methyl 2-(methylamino)-5-nitrobenzoate. Retrieved from: [Link]

  • MDPI - Water. Biological Treatment of Nitroaromatics in Wastewater. Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling 2-(Methylamino)-5-nitrobenzoate

As a Senior Application Scientist, I understand that handling functionalized nitroaromatics like 2-(Methylamino)-5-nitrobenzoate (and its corresponding acid derivative) requires more than just reading a Safety Data Sheet...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling functionalized nitroaromatics like 2-(Methylamino)-5-nitrobenzoate (and its corresponding acid derivative) requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of how the chemical interacts with your environment, your personal protective equipment (PPE), and the solvents you use.

This guide provides a self-validating, step-by-step operational framework designed for researchers and drug development professionals to ensure absolute safety and logistical efficiency.

Mechanistic Hazard Profile

2-(Methylamino)-5-nitrobenzoate contains an electron-withdrawing nitro group paired with an amine group. In laboratory settings, the primary risks are acute contact irritation and skin sensitization[1].

The Causality of the Hazard: Nitroaromatic compounds are highly lipophilic. If the fine crystalline powder contacts compromised skin, or if it is dissolved in an organic solvent that penetrates your PPE, it can be rapidly absorbed. While the primary immediate symptoms are contact dermatitis and severe eye irritation (H315, H317, H319)[1], systemic absorption of nitroaromatics carries the theoretical risk of methemoglobinemia (oxidation of hemoglobin, impairing oxygen transport)[2]. Therefore, establishing an unbroken barrier between the compound and your mucosal/dermal tissues is non-negotiable.

Table 1: Hazard Profile & Engineering Controls
GHS Hazard CodeClinical ManifestationMechanistic CauseRequired PPE & Engineering Control
H302 Harmful if swallowedSystemic toxicity of the nitroaromatic coreStrict hygiene; no mouth pipetting
H315 / H317 Skin irritation / Allergic reactionElectrophilic interaction with skin proteinsNitrile gloves (≥0.11 mm), Lab coat
H319 Serious eye irritationDirect mucosal tissue interactionChemical splash goggles
H335 Respiratory irritationInhalation of airborne crystalline dustFume hood (0.4–0.6 m/s face velocity)

PPE Specifications & The "Solvent Trap"

A common critical error in drug development labs is assuming that a glove rated for a solid powder will protect you when that powder is in solution.

For handling pure, solid nitrobenzoic acid derivatives, standard Nitrile Butadiene Rubber (NBR) gloves provide excellent protection, with a breakthrough time exceeding 8 hours[3]. However, if you are preparing stock solutions for biological assays using solvents like DMSO, DMF, or Acetone, the solvent acts as a permeation enhancer . These solvents can penetrate standard nitrile gloves in under 1 minute, carrying the dissolved nitrobenzoate directly into your skin[4].

Table 2: Glove Compatibility Data (Nitrile Rubber - NBR)
Chemical StateNBR ThicknessBreakthrough TimeOperational Recommendation
Solid Powder ≥0.11 mm>480 minutes[3]Excellent for standard weighing/transfer.
Dissolved in DMSO/DMF Any standard<1 minute[4]Poor. If splashed, remove and replace glove immediately.

Operational Workflow: Safe Handling & Weighing Protocol

To prevent aerosolization and ensure accurate transfer, follow this step-by-step methodology:

Step 1: Environmental Setup

  • Ensure the fume hood is operational with a face velocity of 0.4–0.6 m/s.

  • Clear the workspace of incompatible materials (e.g., strong oxidizers or reducing agents)[3].

Step 2: PPE Donning

  • Put on a fully buttoned, flame-retardant lab coat.

  • Don chemical splash goggles (ANSI Z87.1 or EN 166 compliant). Standard safety glasses leave the top and sides vulnerable to airborne dust.

  • Don standard nitrile gloves (≥0.11 mm thickness)[3]. Double-gloving is recommended if handling >50 grams.

Step 3: Static Mitigation & Transfer

  • Nitrobenzoate powders frequently carry static charges, causing them to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on your disposable weigh boat and spatula prior to handling.

  • Carefully transfer the solid using a clean, dry stainless steel spatula.

  • Close the source container immediately to minimize environmental moisture ingress, which can degrade the ester.

Step 4: Solution Preparation (If Applicable)

  • If adding solvent, do so slowly down the side of the vial to prevent powder ejection.

  • Critical: Once the solvent is introduced, treat your gloves as highly vulnerable. Do not touch your face, goggles, or the sash of the fume hood.

Spill Response & Disposal Plan

Nitroaromatics are toxic to aquatic life and must be kept out of the general sewage system[2].

Immediate Spill Protocol:

  • Containment: Do NOT dry sweep the powder, as this generates hazardous respiratory dust[1].

  • Suppression: Gently cover the spilled powder with damp paper towels (using water or a 70% ethanol solution) to suppress aerosolization.

  • Collection: Carefully scoop the damp mass into a wide-mouth, sealable hazardous waste container.

  • Decontamination: Wash the affected fume hood surface with soap and water, followed by an ethanol wipe to remove residual lipophilic organic compounds.

Waste Disposal Plan:

  • Segregation: Label the waste container clearly as "Hazardous Solid Waste: Toxic/Irritant (Nitroaromatic)".

  • Routing: Route to your Environmental Health & Safety (EHS) department for high-temperature incineration. Do not mix with heavy metal waste.

Logical Flow Visualization

G H1 H315 / H317 Skin Sensitization PPE1 Nitrile Gloves (≥0.11mm) & Lab Coat H1->PPE1 H2 H319 Eye Irritation PPE2 Chemical Safety Goggles H2->PPE2 H3 H335 Respiratory Irritation PPE3 Fume Hood & Particulate Mask H3->PPE3 Action Safe Weighing & Transfer Protocol PPE1->Action PPE2->Action PPE3->Action Waste Hazardous Solid Waste Disposal Action->Waste

Hazard-driven PPE selection and handling workflow for 2-(Methylamino)-5-nitrobenzoate.

References

  • PubChem - 2-(Methylamino)-5-nitrobenzoic acid | C8H8N2O4 | CID 643299[1]. Available at:[Link]

  • Carl Roth - Safety Data Sheet: 4-Nitrobenzoic acid (Structural Analog for Glove Breakthrough Data)[3]. Available at: [Link]

  • UPenn EHRS - Nitrile Glove Chemical-Compatibility Reference[4]. Available at: [Link]

Sources

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